synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose
An In-depth Technical Guide to the Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose Abstract This technical guide outlines a comprehensive and rational synthetic strategy for 1-O-Acetyl-2,3,5-tri-...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
Abstract
This technical guide outlines a comprehensive and rational synthetic strategy for 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose, a specialized chiral building block with significant potential in the development of modified nucleoside analogs for therapeutic applications. While the parent compound, lacking the C-5 methyl group, is a well-established intermediate in the synthesis of antiviral agents like Remdesivir, the introduction of a stereodefined methyl group at the C-5 position presents unique synthetic challenges and opportunities.[1][2] This document provides a detailed, step-by-step pathway, grounded in established principles of carbohydrate chemistry, and explains the critical causality behind experimental choices, from stereoselective transformations to protecting group strategies. The intended audience for this guide includes researchers, medicinal chemists, and process development scientists engaged in nucleoside chemistry and drug discovery.
Introduction and Strategic Overview
The furanose ring is a cornerstone of nucleic acids and a privileged scaffold in medicinal chemistry. Chemical modification of this ring system allows for the fine-tuning of the pharmacological properties of nucleoside analogs, including their metabolic stability, target binding affinity, and cellular uptake. The target molecule, 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose, is a highly functionalized precursor designed for C-glycosylation reactions. The key features of this molecule are:
A 1-O-Acetyl Group: This serves as an effective leaving group for the stereoselective introduction of nucleobases under Lewis acid catalysis.
Benzoyl Protecting Groups: These protect the hydroxyls at the C-2, C-3, and C-5 positions. Their electron-withdrawing nature influences the reactivity of the anomeric center and facilitates purification due to the crystalline nature of the intermediates.
A 5(R)-C-Methyl Group: This modification is of particular interest. Introducing a methyl group in place of a hydrogen at the C-5 position can impart increased lipophilicity and create novel steric interactions within the binding pocket of target enzymes, such as viral polymerases or kinases. The defined (R)-stereochemistry is critical for ensuring a precise three-dimensional arrangement.
This guide proposes a linear synthetic sequence beginning from the readily available starting material, D-ribose. The core challenges addressed are the stereoselective installation of the C-5 methyl group and the strategic manipulation of protecting groups to arrive at the final activated glycosyl donor.
Retrosynthetic Analysis
A logical retrosynthetic analysis provides a clear roadmap for the forward synthesis. The primary disconnection is the anomeric acetate, identifying a key glycosyl intermediate. Subsequent disconnections of the benzoyl protecting groups and the C-C bond of the C-5 methyl group lead back to a simplified, protected D-ribose derivative.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Forward Synthesis: A Phased Approach
The forward synthesis is organized into three distinct stages, each designed to address a specific set of chemical transformations.
Stage 1: Stereoselective Introduction of the 5-C-Methyl Group
The cornerstone of this synthesis is the creation of the C5-chiral center. This is achieved through the oxidation of a primary alcohol to an aldehyde, followed by a nucleophilic attack with an organometallic reagent.
A Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose: Properties, Synthesis, and Applications in Nucleoside Chemistry
Introduction In the landscape of medicinal chemistry and drug development, the precise engineering of molecular building blocks is paramount. 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose is a highly specia...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
In the landscape of medicinal chemistry and drug development, the precise engineering of molecular building blocks is paramount. 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose is a highly specialized, non-natural carbohydrate derivative that serves as a critical intermediate in the synthesis of advanced nucleoside analogues. Its structure is distinguished by a D-ribofuranose core, strategically protected by three benzoyl groups at the C2, C3, and C5 hydroxyl positions. The anomeric C1 position is activated by an acetyl group, priming it for glycosylation reactions.
The most significant feature of this molecule is the C-C bond at the C5 position, introducing a methyl group with a defined (R) stereochemistry. This modification fundamentally alters the sugar's profile, making it a precursor for a unique class of C-nucleosides. C-nucleosides, where the bond between the sugar and the nucleobase is a carbon-carbon linkage, are of immense interest in pharmacology due to their enhanced stability against enzymatic degradation compared to their natural N-glycosidic counterparts.[1][2] This stability often translates to improved pharmacokinetic profiles, making them valuable candidates for antiviral and anticancer therapies.[3][4][5] This guide provides a comprehensive overview of the properties, theoretical characterization, a proposed synthetic pathway, and the strategic applications of this key intermediate.
Chemical and Physical Properties
The identity and purity of a synthetic intermediate are defined by its chemical and physical properties. While extensive experimental data for this specific C5-methylated derivative is not broadly published, its core characteristics can be established from its structure and available database information.
Caption: Chemical structure of the title compound.
Soluble in Chloroform, Dichloromethane, Ethyl Acetate
Storage
Recommended long-term storage at -20°C
Note: Some properties are extrapolated from the closely related, non-methylated analogue, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (CAS: 6974-32-9), as specific experimental data for the title compound is limited.
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
A singlet around δ 2.0-2.2 ppm for the three protons of the anomeric acetyl group.
A doublet for the three protons of the new C5-methyl group, coupled to the H5 proton.
A multiplet for the H5 proton, which is now a methine proton.
A signal for the anomeric proton (H1) above δ 6.0 ppm, with its coupling constant indicating the anomeric configuration.
Multiple signals in the aromatic region (δ 7.2-8.2 ppm) corresponding to the 15 protons of the three benzoyl protecting groups.
Distinct multiplets for the remaining furanose ring protons (H2, H3, H4).
¹³C NMR: The carbon spectrum would confirm the presence of all 29 carbon atoms. Expected signals include:
The anomeric carbon (C1) signal between δ 95-105 ppm.
The new C5-methyl carbon signal in the aliphatic region (δ 15-25 ppm).
Carbonyl signals for the acetyl and three benzoyl groups in the range of δ 165-171 ppm.
Multiple signals in the aromatic region (δ 128-135 ppm).
Signals corresponding to the furanose ring carbons (C2, C3, C4, C5).
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The ESI-MS spectrum would be expected to show a sodium adduct peak [M+Na]⁺ at m/z 541.1520, corresponding to the formula C₂₉H₂₆O₉Na.
Proposed Synthesis and Mechanistic Rationale
Caption: Proposed synthetic workflow for the target molecule.
Experimental Protocol (Proposed)
Step 1: Preparation of a C5-Aldehyde Precursor
The synthesis would logically begin from a D-ribose derivative where the C2 and C3 hydroxyls are protected (e.g., as an acetonide) and the C5 primary alcohol is free. This precursor is then oxidized to the corresponding C5-aldehyde.
Methodology: Dissolve the C2,C3-protected D-ribofuranose derivative in dichloromethane (DCM). Add a mild oxidizing agent such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Causality: A mild oxidant is chosen to prevent over-oxidation to a carboxylic acid. This step is crucial as it transforms the C5 primary alcohol into an electrophilic aldehyde, which is necessary for the subsequent carbon-carbon bond formation.
Validation: The formation of the aldehyde can be confirmed by the appearance of a characteristic aldehyde proton signal (~δ 9.5-10.0 ppm) in the ¹H NMR spectrum of the crude product.
Step 2: C5-Methylation via Grignard Reaction
The C5-aldehyde is reacted with a methyl nucleophile to form the C5-methyl group.
Methodology: The aldehyde from Step 1 is dissolved in anhydrous diethyl ether or tetrahydrofuran (THF) and cooled to 0°C. A solution of methylmagnesium bromide (MeMgBr) is added dropwise. The reaction is stirred until completion and then quenched with a saturated aqueous solution of ammonium chloride.
Causality: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic aldehyde carbon to form a new C-C bond. This reaction creates a new stereocenter at C5, resulting in a mixture of (R) and (S) diastereomers (epimers). These epimers must be separated in a subsequent step, typically by column chromatography.
Validation: Successful methylation is confirmed by the disappearance of the aldehyde proton in the ¹H NMR and the appearance of a new methyl doublet and a methine (H5) signal.
Step 3: Global Benzoylation
All free hydroxyl groups (including the newly formed C5-OH and any deprotected C2/C3 hydroxyls) are protected with benzoyl groups.
Methodology: The product from Step 2 is dissolved in pyridine and cooled. Benzoyl chloride is added dropwise. The reaction is stirred, allowing it to warm to room temperature.
Causality: Benzoyl groups are excellent protecting groups that are stable to a wide range of reaction conditions. They also aid in crystallization and purification. Pyridine serves as both a solvent and a base to neutralize the HCl byproduct generated during the reaction.[8]
Validation: Completion of the reaction is monitored by TLC. The product is purified by silica gel chromatography.
Step 4: Anomeric Acetylation
The final step is to introduce the acetyl group at the anomeric (C1) position.
Methodology: The fully benzoylated product from Step 3 is dissolved in a mixture of glacial acetic acid and acetic anhydride. A catalytic amount of a strong acid, such as sulfuric acid, is added.[8][9] The reaction is stirred at a controlled temperature (e.g., 10°C) for several hours.[8]
Causality: The acetyl group at C1 is a key functional handle. It serves as an effective leaving group in Lewis acid-catalyzed glycosylation reactions, enabling the coupling of this sugar moiety to a nucleobase or other substrates.[10][11]
Validation: The final product is isolated by crystallization and its structure and purity are confirmed by NMR, mass spectrometry, and melting point analysis. A high purity of >98% is typically required for subsequent use in drug synthesis.[3][8]
Applications in Drug Development
The strategic value of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose lies almost exclusively in its role as a sophisticated glycosyl donor for the synthesis of C-nucleosides.[1]
Synthesis of C-Nucleoside Analogues: The primary application is in the Vorbrüggen coupling or similar glycosylation reactions.[11] The C1-acetyl group, activated by a Lewis acid (e.g., SnCl₄ or TMSOTf), is displaced by a carbon nucleophile (such as a pre-formed organometallic heterocycle), creating a stable C-C glycosidic bond.[10][11] The C5-methyl modification is incorporated to probe the steric and electronic requirements of enzyme active sites, potentially leading to enhanced binding affinity or altered biological activity of the final nucleoside analogue.
Development of Antiviral and Anticancer Agents: Purine and pyrimidine nucleoside analogues are cornerstones of antiviral and anticancer chemotherapy.[3][12][13] By creating C-nucleosides from this intermediate, researchers aim to develop drugs that can be incorporated into viral or cancer cell DNA/RNA, inhibiting replication and inducing apoptosis, while resisting cleavage by phosphorylase enzymes that deactivate many traditional N-nucleoside drugs.[1][4][12]
Conclusion
1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose is more than a protected sugar; it is a purpose-built tool for overcoming key challenges in medicinal chemistry. Its unique C5-methylation offers a pathway to novel C-nucleosides with potentially superior metabolic stability and biological activity. While its synthesis is complex, requiring careful control of stereochemistry and multi-step protection strategies, its value as a precursor for next-generation therapeutic agents is significant. This guide provides the foundational knowledge for researchers and drug development professionals to understand, synthesize, and strategically deploy this important chemical intermediate in the quest for more effective medicines.
An In-Depth Technical Guide to the NMR Spectroscopic Analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the synthetic carbo...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the synthetic carbohydrate derivative, 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose. This compound, a key intermediate in the synthesis of C-branched ribonucleosides, is of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its structural features, as determined by NMR spectroscopy, is crucial for its effective utilization in the synthesis of novel therapeutic agents.
This document will delve into the intricacies of the ¹H and ¹³C NMR spectra of this molecule, offering a detailed analysis of chemical shifts and coupling constants. Furthermore, it will provide a robust, field-proven protocol for the acquisition and interpretation of NMR data for this and structurally related compounds, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose serves as a pivotal building block in the synthesis of modified nucleosides, particularly those with a C-methyl branch at the 5'-position. Such modifications can significantly impact the biological activity and metabolic stability of nucleoside analogs, making them valuable candidates for antiviral and anticancer drug discovery. The precise stereochemistry and conformation of this precursor, dictated by its furanose ring and bulky protecting groups, are critical for the successful stereoselective synthesis of the target nucleosides.
NMR spectroscopy is the most powerful tool for the detailed structural elucidation of such complex organic molecules in solution. A comprehensive analysis of its NMR spectra allows for the unambiguous confirmation of its identity, purity, and conformational preferences, which are essential parameters for its application in multi-step organic synthesis.
Molecular Structure and NMR-Relevant Features
The structure of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose presents several key features that are discernible by NMR spectroscopy. The furanose ring, with its inherent flexibility, can adopt various conformations in solution, which influences the observed proton-proton coupling constants. The presence of three bulky benzoyl groups and an acetyl group at the anomeric position significantly impacts the chemical shifts of the ring protons and carbons due to their anisotropic effects. The C-methyl group at the C5 position introduces a new set of signals and further influences the local electronic environment.
A visual representation of the molecular structure is provided below:
Caption: Molecular structure of the target compound.
NMR Spectroscopic Data
Due to the synthetic nature of this specific C-methylated derivative, comprehensive, publicly available, and fully assigned NMR data is scarce. The following tables present expected and plausible ¹H and ¹³C NMR data based on the analysis of structurally related compounds and general principles of carbohydrate NMR spectroscopy. These values should be considered as a guide for researchers in the initial analysis of their own experimental data.
It is imperative for researchers to perform their own full 2D NMR analysis (COSY, HSQC, HMBC) for unambiguous assignment.
Predicted ¹H NMR Data (in CDCl₃, at 400 MHz)
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-1
~6.2 - 6.4
d
~4-5
H-2
~5.7 - 5.9
dd
J(2,1) ≈ 4-5, J(2,3) ≈ 6-7
H-3
~5.5 - 5.7
dd
J(3,2) ≈ 6-7, J(3,4) ≈ 7-8
H-4
~4.6 - 4.8
m
-
H-5
~4.4 - 4.6
q
J(5,Me) ≈ 6-7
-OCOCH₃
~2.0 - 2.2
s
-
-C(CH₃ )
~1.3 - 1.5
d
J(Me,5) ≈ 6-7
Aromatic-H
~7.2 - 8.2
m
-
Rationale behind the predicted values:
H-1 (Anomeric Proton): The downfield shift is characteristic of an anomeric proton attached to two oxygen atoms. The expected doublet arises from coupling to H-2. The magnitude of the coupling constant (J₁₂) is indicative of the cis relationship between H-1 and H-2 in the β-anomer.
H-2 and H-3: These protons are deshielded due to the attached benzoyl groups. The doublet of doublets pattern arises from coupling to their respective vicinal protons.
H-4: This proton is coupled to H-3 and H-5, and potentially the C5-methyl group, leading to a more complex multiplet.
H-5: The quartet multiplicity is expected due to coupling with the three protons of the C5-methyl group.
Acetyl and C-Methyl Protons: The singlets and doublets in the upfield region are characteristic of the acetyl and C-methyl groups, respectively.
Aromatic Protons: The complex multiplet in the downfield region corresponds to the protons of the three benzoyl groups.
Predicted ¹³C NMR Data (in CDCl₃, at 100 MHz)
Carbon
Predicted Chemical Shift (δ, ppm)
C-1
~98 - 102
C-2
~72 - 76
C-3
~70 - 74
C-4
~78 - 82
C-5
~75 - 79
C H₃ (C5-Me)
~18 - 22
-OC O- (Acetyl)
~169 - 171
-O-CO-C H₃
~20 - 22
-OC O- (Benzoyl)
~165 - 167
Aromatic-C
~128 - 134
Aromatic-C (ipso)
~129 - 131
Rationale behind the predicted values:
C-1 (Anomeric Carbon): The chemical shift in this region is typical for an anomeric carbon.
C-2, C-3, C-4, C-5: These carbons of the furanose ring resonate in the characteristic carbohydrate region.
C-Methyl Carbon: The upfield chemical shift is characteristic of a methyl group.
Carbonyl Carbons: The downfield signals correspond to the carbonyl carbons of the acetyl and benzoyl protecting groups.
Aromatic Carbons: The signals in the 128-134 ppm range are characteristic of the aromatic carbons of the benzoyl groups.
Experimental Protocol for NMR Data Acquisition and Analysis
This section provides a detailed, step-by-step methodology for obtaining high-quality NMR data for 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose. This protocol is designed to be a self-validating system, ensuring the accuracy and reliability of the obtained results.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
Analyte Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by flash column chromatography on silica gel.
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this non-polar compound. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃. This concentration provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments without causing significant line broadening.
NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube. Any residual contaminants can introduce interfering signals.
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR in CDCl₃, with its signal set to 0.00 ppm.
NMR Data Acquisition Workflow
The following workflow outlines the recommended sequence of NMR experiments for the complete structural elucidation of the target molecule.
Caption: Recommended workflow for NMR data acquisition and analysis.
Detailed Experimental Parameters
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
Number of scans: 1024 or more, depending on concentration.
DEPT-135:
Provides information on the multiplicity of carbon signals (CH and CH₃ positive, CH₂ negative).
¹H-¹H COSY:
Identifies scalar-coupled protons, revealing the connectivity of the furanose ring protons.
¹H-¹³C HSQC:
Correlates each proton to its directly attached carbon, enabling the assignment of carbon signals based on the assigned proton signals.
¹H-¹³C HMBC:
Reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different spin systems and for assigning quaternary carbons. For instance, correlations from the anomeric proton (H-1) to the acetyl carbonyl carbon can confirm the position of the acetyl group.
¹H-¹H NOESY/ROESY:
Provides information about through-space proximity of protons. This is essential for determining the stereochemistry and conformation of the furanose ring. For example, a NOE between H-1 and H-2 would support the cis relationship in the β-anomer.
Data Interpretation: A Guided Approach
¹H NMR Analysis:
Identify the characteristic signals for the anomeric proton, the acetyl and C-methyl groups, and the aromatic protons.
Use the integration of the signals to confirm the number of protons corresponding to each resonance.
Analyze the multiplicities and coupling constants to establish the connectivity of the furanose ring protons.
¹³C NMR and DEPT-135 Analysis:
Identify the carbonyl carbons, aromatic carbons, and the carbons of the furanose ring.
Use the DEPT-135 spectrum to distinguish between CH, CH₂, and CH₃ groups.
2D NMR Correlation:
COSY: Starting from the anomeric proton (H-1), trace the connectivity to H-2, then H-3, and so on, to assign all the protons of the furanose ring.
HSQC: Use the assigned proton signals to assign the corresponding carbon signals of the furanose ring.
HMBC: Confirm the assignments and establish the connectivity between the furanose ring and the protecting groups. For example, look for correlations from the ring protons to the carbonyl carbons of the benzoyl and acetyl groups.
NOESY/ROESY: Analyze the cross-peaks to confirm the relative stereochemistry of the substituents on the furanose ring.
Conclusion
This technical guide provides a comprehensive framework for the NMR spectroscopic analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose. By following the detailed experimental protocols and data interpretation strategies outlined herein, researchers can confidently determine the structure and stereochemistry of this important synthetic intermediate. The provided predicted NMR data serves as a valuable reference for initial spectral analysis. A rigorous application of 1D and 2D NMR techniques is paramount for ensuring the scientific integrity of the structural elucidation, which is a critical step in the advancement of drug discovery and development programs that utilize C-branched ribonucleosides.
References
Structural Analysis of Glycans by NMR Spectroscopy. In Essentials of Glycobiology, 3rd edition. Varki A, Cummings RD, Esko JD, et al., editors. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press; 2015-2017. Chapter 50. Available from: [Link]
Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. Available from: [Link]
Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education. Available from: [Link]
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. National Institutes of Health. Available from: [Link]
Complete 1H and 13C NMR spectral assignment of d-glucofuranose. ScienceDirect. Available from: [Link]
Exploratory
An In-depth Technical Guide to the Characterization of 5(R)-C-methyl-D-ribofuranose Derivatives
For Researchers, Scientists, and Drug Development Professionals Abstract The introduction of a methyl group at the C5 position of the D-ribofuranose scaffold, particularly with a defined (R)-stereochemistry, presents a c...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of a methyl group at the C5 position of the D-ribofuranose scaffold, particularly with a defined (R)-stereochemistry, presents a compelling structural modification in medicinal chemistry and drug design. These 5(R)-C-methyl-D-ribofuranose derivatives, when incorporated into nucleoside analogues, have demonstrated significant potential in antiviral therapies, particularly against Hepatitis C virus (HCV). This technical guide provides a comprehensive overview of the synthesis, purification, and in-depth characterization of these modified furanose derivatives. We will delve into the critical spectroscopic and analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, that are essential for elucidating their unique structural and conformational properties. Furthermore, this guide will explore the profound impact of C5-methylation on the conformational dynamics of the furanose ring and its implications for biological activity, offering valuable insights for researchers in the field of nucleoside chemistry and drug development.
Introduction: The Significance of C5-Methylation in Ribofuranose Chemistry
The furanose ring of D-ribose is a fundamental structural motif in numerous biologically vital molecules, most notably as the backbone of RNA and a key component of various coenzymes. Chemical modifications of the ribose moiety have long been a cornerstone of medicinal chemistry, aiming to enhance the therapeutic properties of nucleoside analogues, such as metabolic stability, target affinity, and pharmacokinetic profiles.
Among the myriad of possible modifications, the introduction of a methyl group at the C5 position has emerged as a particularly intriguing strategy. This modification, creating a chiral center at C5, can lead to two stereoisomers: (5R)- and (5S)-C-methyl-D-ribofuranose. The stereochemistry at this position has been shown to be a critical determinant of biological activity. For instance, in the context of anti-HCV nucleoside prodrugs, the 5'(R)-C-methyl derivative of 2',5'-C-dimethyluridine displayed superior potency compared to its 5'(S)-C-methyl counterpart.[1]
The rationale behind C5-methylation is multifaceted. A primary driver is to mitigate unwanted metabolic degradation. Nucleotide prodrugs are often susceptible to cleavage by nucleotidases, which reduces the intracellular concentration of the active triphosphate metabolite. The steric bulk of a C5-methyl group is hypothesized to hinder this enzymatic cleavage, thereby enhancing the prodrug's efficacy.[1]
Furthermore, the conformational landscape of the furanose ring is a key factor in its biological function. The five-membered ring is inherently flexible and can adopt various puckered conformations, typically described by the concept of pseudorotation.[2][3][4] The introduction of a C5-methyl group can significantly influence these conformational preferences, which in turn can affect how the nucleoside analogue interacts with its biological target, such as a viral polymerase. This guide will provide a detailed exploration of the methods used to characterize these crucial structural and conformational features.
Synthesis and Purification of 5(R)-C-methyl-D-ribofuranose Derivatives
The stereoselective synthesis of 5(R)-C-methyl-D-ribofuranose derivatives is a challenging yet critical aspect of their development. The synthetic route must be carefully designed to control the stereochemistry at the newly formed chiral center. A general strategy often involves the modification of a readily available starting material like D-ribose.
General Synthetic Strategy
A plausible synthetic pathway to 5-C-methyl-D-ribofuranose derivatives can be conceptualized starting from a protected D-ribose derivative. The key transformation is the introduction of a methyl group at the C5 position. This can be achieved through various organic reactions, such as the addition of a methyl organometallic reagent to a C5-aldehyde precursor. The stereoselectivity of this addition is a crucial consideration and may be influenced by the choice of reagents, solvents, and protecting groups on the ribose ring.
The following diagram illustrates a conceptual synthetic workflow:
Caption: Conceptual workflow for the synthesis of 5(R)-C-methyl-D-ribofuranose derivatives.
Detailed Experimental Protocol: A Representative Synthesis
Step 1: Protection of D-Ribose
Dissolve D-ribose in a suitable solvent (e.g., methanol).
Add a catalytic amount of acid (e.g., sulfuric acid) and stir at a controlled temperature to form the methyl ribofuranoside.[5]
Protect the hydroxyl groups, for example, by forming an isopropylidene acetal at the 2' and 3' positions using acetone in the presence of an acid catalyst. The 5'-hydroxyl group can be protected with a suitable protecting group like a benzyl ether.
Step 2: Oxidation to the C5-Aldehyde
Selectively deprotect the 5'-hydroxyl group.
Perform a mild oxidation of the primary alcohol at C5 to the corresponding aldehyde using reagents such as Dess-Martin periodinane or a Swern oxidation.
Step 3: Stereoselective Methylation
Dissolve the C5-aldehyde in an anhydrous aprotic solvent (e.g., tetrahydrofuran) and cool to a low temperature (e.g., -78 °C).
Add a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) dropwise. The stereoselectivity of this step is crucial and may be influenced by chelation control with the existing stereocenters of the ribose ring.
Quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
Step 4: Separation of Stereoisomers
The resulting mixture of 5(R) and 5(S) isomers will likely require separation by column chromatography on silica gel. The choice of eluent system will be critical for achieving good separation.
Step 5: Deprotection and Further Functionalization
Remove the protecting groups under appropriate conditions (e.g., acid hydrolysis for the isopropylidene group, hydrogenolysis for the benzyl group).
The resulting 5(R)-C-methyl-D-ribofuranose can then be used in subsequent glycosylation reactions to form nucleoside analogues or other derivatives.
Spectroscopic and Analytical Characterization
Thorough characterization is imperative to confirm the structure, purity, and stereochemistry of the synthesized 5(R)-C-methyl-D-ribofuranose derivatives. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including these modified sugars. Both ¹H and ¹³C NMR are essential, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are invaluable for unambiguous assignment of all proton and carbon signals.
Expected ¹H NMR Spectral Features:
Anomeric Proton (H1'): The chemical shift and coupling constant of the anomeric proton are diagnostic of the β- or α-configuration.
Furanose Ring Protons (H2', H3', H4'): The coupling constants between these protons provide crucial information about the conformation of the furanose ring.
C5-Proton (H5'): This will be a quartet due to coupling with the C5-methyl protons.
C5-Methyl Group: A characteristic doublet will be observed in the upfield region of the spectrum.
Expected ¹³C NMR Spectral Features:
The spectrum will show six distinct carbon signals corresponding to the five furanose ring carbons and the C5-methyl carbon. The chemical shifts of the ring carbons can also provide insights into the ring pucker.
Table 1: Representative NMR Data for a Protected 5-C-methyl-β-D-ribofuranoside Derivative
Atom
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
H-1'
~4.9
C-1' ~110
H-2'
~4.6
C-2' ~86
H-3'
~4.8
C-3' ~82
H-4'
~4.4
C-4' ~88
H-5'
Multiplet
C-5'
CH₃-5'
Doublet
CH₃-5'
Note: The exact chemical shifts will vary depending on the protecting groups and the solvent used.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly important for confirming the elemental composition.
Ionization Techniques:
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like carbohydrates, often yielding protonated molecules [M+H]⁺ or adducts with alkali metals like [M+Na]⁺.
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization technique that is well-suited for analyzing carbohydrates.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion. The fragmentation pattern can provide information about the connectivity of the molecule, including the location of the methyl group. Glycosidic bond cleavages and cross-ring cleavages are characteristic fragmentation pathways for carbohydrates.[6][7]
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the most definitive structural information, including the absolute stereochemistry at C5. This technique allows for the precise determination of bond lengths, bond angles, and the solid-state conformation of the furanose ring. The crystallographic data can also be used to validate the conformational preferences observed in solution by NMR.
Conformational Analysis: The Impact of C5-Methylation
The introduction of a methyl group at the C5 position is expected to have a significant impact on the conformational equilibrium of the furanose ring. The five-membered ring is not planar and exists in a dynamic equilibrium between various envelope (E) and twist (T) conformations. This conformational flexibility is often described by a pseudorotational cycle.
The presence of the C5-methyl group can introduce steric interactions that favor certain conformations over others. For example, a bulky substituent at C4' (to which C5 is attached) can influence the puckering of the ring. It is hypothesized that the C5-methyl group may restrict the conformational freedom of the furanose ring, potentially locking it into a conformation that is more favorable for binding to a target enzyme.[1]
Molecular modeling and computational studies, in conjunction with experimental NMR data (particularly vicinal proton-proton coupling constants), are powerful tools for investigating these conformational preferences.[2][3]
The following diagram illustrates the concept of furanose ring puckering and pseudorotation:
Caption: A simplified representation of the furanose ring pucker and the pseudorotational cycle.
Applications in Drug Development
The primary application of 5(R)-C-methyl-D-ribofuranose derivatives is in the development of novel nucleoside analogues with improved therapeutic properties. As mentioned earlier, these compounds have shown promise as antiviral agents, particularly for the treatment of HCV infections.[1]
The enhanced potency of the 5'(R)-C-methylated nucleoside prodrugs suggests that the specific stereochemistry at this position is crucial for optimal interaction with the viral polymerase or for the intracellular metabolic activation pathway. However, it has also been observed that the introduction of the C5-methyl group can sometimes lead to poorer potency compared to the unmodified parent compound, potentially due to unfavorable steric interactions with the kinases responsible for phosphorylation.[1] This highlights the delicate balance that must be achieved in drug design between enhancing metabolic stability and maintaining efficient activation and target engagement.
Conclusion
The characterization of 5(R)-C-methyl-D-ribofuranose derivatives is a multifaceted endeavor that requires a combination of sophisticated synthetic and analytical techniques. The stereoselective synthesis of these compounds remains a key challenge, and their thorough characterization by NMR, MS, and X-ray crystallography is essential for confirming their structure and understanding their conformational behavior. The introduction of a C5-methyl group has a profound impact on the properties of the furanose ring, influencing its conformational preferences and, consequently, its biological activity. As our understanding of the structure-activity relationships of these modified nucleosides grows, so too will their potential as next-generation therapeutic agents. This guide provides a foundational framework for researchers embarking on the synthesis and characterization of these promising molecules, paving the way for future innovations in drug discovery and development.
References
Synthesis and biological evaluation of 5'-C-methyl nucleotide prodrugs for treating HCV infections. PubMed, 2020-12-01. [Link]
Deciphering the conformational preferences of furanosides. A molecular dynamics study. PubMed, [Link]
Insights into Furanose Solution Conformations: Beyond the Two-State Model. PMC, [Link]
Deciphering the conformational preferences of furanosides. A molecular dynamics study. Science Publishing Group, [Link]
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. NIH, [Link]
Deciphering the conformational preferences of furanosides. A molecular dynamics study. Request PDF, [Link]
Sugar linkage analysis by permethylation (glycosphingolipid). GlycoPOD, [Link]
Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A - ACS Publications, 2024-03-12. [Link]
The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers, [Link]
The diastereoselective synthesis of methyl 5-deoxy-5-(dialkylphosphono)-5-(dialkylphosphorylamido)-2,3-O-isopropylidene-beta-D-ribofuranosides. PubMed, [Link]
Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues. PMC, [Link]
NMR spectra of the ribose (70 mM) reaction with DAP (5 equiv) in... ResearchGate, [Link]
Stereoselective de novo synthesis of (5R)-3,4:5,6-di-O-isopropylidene-D-ribo-hexos-5-ulo-5,2-furanose. ResearchGate, [Link]
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. MDPI, [Link]
New approach to l'C‐modified riboside scaffold via stereoselective functionalization of D‐(+)‐ribonic‐y‐lactone. ResearchGate, [Link]
Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. PubMed, [Link]
Synthesis of guanosine and its derivatives from 5-amino-1-beta-D-ribofuranosyl-4-imidazolecarboxamide. III. Formation of a novel cycloimidazole nucleoside and its cleavage reactions. NIH, [Link]
Synthesis of Methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- Ribofuranoside. PubMed, [Link]
Novel Method of Synthesis of 5''-Phosphate 2'-O-ribosyl-ribonucleosides and Their 3'-Phosphoramidites. MDPI, [Link]
Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 2021-09-07. [Link]
CAS number for 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose
An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview o...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose, a key intermediate in the synthesis of modified nucleoside analogs. Its Chemical Abstracts Service (CAS) number is 72159-45-6 [1]. This document elucidates the compound's chemical properties, its strategic importance in the development of antiviral and anticancer therapeutics, and outlines the fundamental synthetic and analytical methodologies pertinent to its application. As a protected ribofuranose derivative, it serves as a critical building block for introducing structural modifications to nucleosides, aiming to enhance their therapeutic efficacy and metabolic stability. This guide is intended to serve as a foundational resource for scientists engaged in medicinal chemistry and pharmaceutical development.
Chemical Identity and Physicochemical Properties
1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose is a heavily protected derivative of a C-methylated D-ribofuranose. The benzoyl groups at the 2, 3, and 5 positions serve as robust protecting groups, which are stable to a wide range of reaction conditions but can be removed predictably during later synthetic stages. The acetyl group at the anomeric (C1) position acts as a leaving group, facilitating the crucial glycosylation reaction to form the C-N bond with a nucleobase. The specific (R) stereochemistry at the C5 position is a critical design element for the target nucleoside analog.
The primary utility of this molecule is as a glycosyl donor for the synthesis of complex nucleoside analogs. Standard nucleoside drugs often face challenges such as poor metabolic stability or the development of resistance. By incorporating modifications like the C-methyl group found in this precursor, medicinal chemists can develop next-generation therapeutics with improved pharmacological profiles.
Role as a Nucleoside Analog Precursor
This compound is classified as a purine nucleoside analog intermediate.[4][5] Nucleoside analogs derived from such precursors are foundational to the treatment of various diseases, particularly viral infections and cancers.[2][6] The core mechanism of action for many of these final drug products involves the disruption of nucleic acid synthesis. After cellular uptake and enzymatic phosphorylation to the active triphosphate form, the analog can be incorporated into growing DNA or RNA chains, leading to chain termination and inhibition of replication. Furthermore, these analogs can induce apoptosis (programmed cell death) in rapidly proliferating cancer cells.[4][5]
The Rationale for C5-Methylation
The introduction of a methyl group at the C5 position is a strategic modification. This seemingly small structural change can have profound biological consequences:
Steric Influence: It can alter the conformation of the furanose ring, which in turn affects how the final nucleoside analog interacts with viral polymerases or other target enzymes.
Metabolic Stability: It can block metabolic pathways that would otherwise inactivate the drug, potentially increasing its biological half-life.
Enhanced Selectivity: The modification may increase the analog's affinity for viral or cancer-specific enzymes over host enzymes, leading to a wider therapeutic window and reduced toxicity.
The following diagram illustrates the logical flow from the intermediate to its biological application.
Caption: Workflow from chemical intermediate to biological action.
General Synthetic and Methodological Principles
While specific, peer-reviewed synthesis routes for the 5(R)-C-methyl variant are proprietary or less commonly published, the synthesis can be logically extrapolated from well-documented procedures for the closely related, non-methylated compound, 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.[7][8][9] The synthesis is a multi-step process starting from a suitably modified D-ribose derivative.
Step-by-Step Synthetic Workflow
The preparation is a classic example of carbohydrate chemistry, relying on protection-deprotection strategies and stereocontrolled reactions.
Starting Material Selection: The synthesis would begin not with D-ribose itself, but with a precursor that already contains the 5(R)-C-methyl modification. This is the most critical deviation from standard protocols.
Anomeric Protection (Methyl Glycoside Formation): The starting sugar is first treated with methanol under acidic catalysis (e.g., HCl in methanol or p-toluenesulfonic acid).[7][8] This protects the anomeric hydroxyl group as a methyl glycoside, preventing it from interfering in the next step.
Hydroxyl Protection (Benzoylation): The remaining free hydroxyl groups (at C2, C3, and C5) are protected using benzoyl chloride in the presence of a base like pyridine or triethylamine.[7][8] This reaction is typically performed at a reduced temperature to control reactivity. The benzoyl groups are chosen for their stability and their ability to be removed under basic conditions (e.g., sodium methoxide in methanol).
Anomeric Acetylation (Acetolysis): The methyl glycoside at C1 is selectively replaced with an acetyl group. This is achieved by treating the fully benzoylated intermediate with a mixture of acetic anhydride and acetic acid, often with a catalytic amount of a strong acid like sulfuric acid.[7][8] This step is crucial as the anomeric acetate is a better leaving group than the methyl glycoside, priming the molecule for the subsequent coupling with a nucleobase.
Purification: After the final step, the crude product is purified, typically by recrystallization from a solvent like ethanol, to yield the high-purity final product.[8] The purity is validated using techniques like HPLC.[9]
Caption: General synthetic pathway for the title compound.
Characterization and Quality Control
Ensuring the identity, purity, and stereochemistry of the final compound is paramount for its use in pharmaceutical synthesis. A battery of analytical techniques is employed for comprehensive characterization.
Table 2: Standard Analytical Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Confirm the chemical structure, including the presence of acetyl, benzoyl, and methyl groups, and verify the stereochemistry of the furanose ring.
The spectra should show characteristic peaks corresponding to the protons and carbons in the molecule, with specific coupling constants confirming the relative stereochemistry.
Mass Spectrometry (MS)
Determine the molecular weight and confirm the molecular formula.
The observed mass should match the calculated exact mass of the molecule (518.15 g/mol for [M+H]⁺).
Melting Point
Assess purity and identity.
A sharp melting point range, similar to related compounds (e.g., 128-130°C for the non-methylated version), indicates high purity.[3]
Specific Rotation
Confirm the overall stereochemical integrity of the chiral molecule.
A consistent specific rotation value is indicative of enantiomeric purity.
Conclusion
1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose is more than a mere chemical intermediate; it is an enabling tool for the design and synthesis of advanced nucleoside therapeutics. Its carefully designed structure, featuring robust protecting groups and a key stereospecific modification, allows for its efficient incorporation into complex drug candidates. A thorough understanding of its properties, synthesis, and characterization is essential for any research program focused on developing novel antiviral or anticancer agents. This guide provides the foundational knowledge required for scientists to effectively utilize this valuable building block in the pursuit of next-generation medicines.
A Technical Guide to the Stereochemistry and Synthetic Utility of 5(R)-C-methyl-D-ribofuranose
Introduction: The Significance of C-Alkylated Sugars in Modern Drug Discovery In the landscape of medicinal chemistry, nucleoside analogues represent a cornerstone of antiviral and anticancer therapeutics.[1] Their effic...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of C-Alkylated Sugars in Modern Drug Discovery
In the landscape of medicinal chemistry, nucleoside analogues represent a cornerstone of antiviral and anticancer therapeutics.[1] Their efficacy often lies in their ability to mimic natural nucleosides, thereby interfering with cellular replication and transcription processes.[1] A significant advancement in this field has been the development of C-nucleosides, where the anomeric carbon of the sugar moiety is linked to the heterocyclic base via a carbon-carbon bond instead of the natural carbon-nitrogen bond.[2][3] This structural modification imparts greater chemical and enzymatic stability, a desirable trait for drug candidates.[4]
Within this class, C-alkylated furanoses, particularly 5(R)-C-methyl-D-ribofuranose, have emerged as critical building blocks or "synthons." The introduction of a methyl group at the C5 position profoundly influences the sugar's conformational preferences and, consequently, the biological activity of the resulting nucleoside analogues. This guide provides an in-depth analysis of the stereochemistry, conformational dynamics, synthesis, and characterization of 5(R)-C-methyl-D-ribofuranose, offering field-proven insights for researchers in drug development.
Part 1: Core Stereochemical and Conformational Analysis
Defining the Stereochemistry of 5(R)-C-methyl-D-ribofuranose
The structure of 5(R)-C-methyl-D-ribofuranose is defined by a precise arrangement of its chiral centers. Its systematic IUPAC name is (2S,3R,4S,5R)-5-methyloxolane-2,3,4-triol.[5] The "D-ribo" designation refers to the specific stereoconfiguration of the hydroxyl groups on the furanose ring, which is derived from the parent sugar, D-ribose. The key modification is at the C5 position, where a methyl group replaces a hydrogen atom, creating a new stereocenter with an (R) configuration.
Caption: 2D representation of 5(R)-C-methyl-D-ribofuranose with key stereocenters highlighted.
Furanose Ring Puckering and Conformational Dynamics
Furanose rings are not planar; they adopt puckered conformations to relieve torsional strain. This dynamic behavior is described by the concept of pseudorotation, where the ring fluctuates between various envelope (E) and twist (T) forms.[6] These conformations are often simplified into two major states: North (N) and South (S).[6] The conformational equilibrium between these states is a critical determinant of biological function, as it dictates the spatial orientation of substituents and their ability to interact with enzyme active sites.
The introduction of the C5-methyl group significantly influences this equilibrium. The steric bulk of the methyl group can favor specific ring puckers to minimize unfavorable steric interactions. Computational studies, often employing Density Functional Theory (DFT), combined with experimental Nuclear Magnetic Resonance (NMR) data, are essential for elucidating the preferred conformational landscape of these modified sugars.[7][8] Analysis of proton-proton (¹H-¹H) coupling constants, for instance, provides direct insight into the dihedral angles between adjacent protons, which in turn defines the ring's pucker.[7]
Part 2: Synthesis and Spectroscopic Characterization
Synthetic Strategy: From D-Ribose to a C5-Methylated Synthon
The synthesis of 5(R)-C-methyl-D-ribofuranose derivatives typically starts from commercially available D-ribose. A common strategy involves protecting the hydroxyl groups, selectively modifying the C5 position, and then deprotecting to yield the target molecule or a suitable intermediate for further elaboration. The causality behind protecting the hydroxyls at C2 and C3, often as an isopropylidene acetal, is to prevent their participation in subsequent reactions and to rigidify the furanose ring, which can enhance stereocontrol.[9][10]
Caption: A generalized synthetic workflow for the preparation of 5-C-methyl-D-ribofuranose from D-ribose.
Experimental Protocol: Selective Tosylation of 2,3-O-Isopropylidene-β-D-ribofuranoside
This protocol describes a critical step: the selective activation of the primary C5 hydroxyl group, which primes it for nucleophilic substitution to introduce the methyl group.
System Preparation: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with 2,3-O-isopropylidene-β-D-ribofuranoside (1.0 eq.).
Dissolution: Anhydrous pyridine is added as the solvent, and the mixture is cooled to 0 °C in an ice bath. Pyridine acts as both the solvent and an acid scavenger.
Reagent Addition: p-Toluenesulfonyl chloride (1.1 eq.) is added portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. This controlled addition is crucial to favor monosubstitution at the more reactive primary C5 hydroxyl over the secondary C1 hydroxyl.
Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by Thin-Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate/hexane eluent) until the starting material is consumed (typically 4-6 hours).
Workup: The reaction is quenched by the slow addition of ice-cold water. The product is then extracted into an organic solvent such as dichloromethane.
Purification: The combined organic layers are washed sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the C5-O-tosyl intermediate.
Spectroscopic Characterization via NMR
NMR spectroscopy is the definitive method for confirming the structure and stereochemistry of 5(R)-C-methyl-D-ribofuranose.[10] Specific signals in both ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.
Proton/Carbon
Expected ¹H Chemical Shift (δ, ppm)
Expected ¹³C Chemical Shift (δ, ppm)
Key ¹H-¹H Coupling Constants (J, Hz)
H1
~5.0 - 5.2
~108 - 110 (C1)
J1,2 ≈ 1-4 Hz (confirms β-anomer if small)
H2
~4.5 - 4.7
~85 - 87 (C2)
J2,3 ≈ 4-6 Hz
H3
~4.6 - 4.8
~81 - 83 (C3)
J3,4 ≈ 6-8 Hz
H4
~4.3 - 4.5
~84 - 86 (C4)
J4,5 ≈ 7-9 Hz
H5
Multiplet
~35 - 40 (C5)
J5,CH3 ≈ 6-7 Hz
-CH₃
Doublet (~1.2 ppm)
~15 - 20 (CH₃)
JCH3,5 ≈ 6-7 Hz
Note: Exact chemical shifts and coupling constants are highly dependent on the solvent and any protecting groups present.
The magnitude of the vicinal coupling constants (JH,H) is directly related to the dihedral angle between the protons via the Karplus equation. This relationship allows for the detailed mapping of the furanose ring's preferred conformation in solution.[7][8]
Part 3: Applications in Drug Development
The primary value of 5(R)-C-methyl-D-ribofuranose lies in its role as a precursor to potent bioactive nucleoside analogues. The C5-methyl group can serve as a crucial pharmacophore, enhancing binding affinity to target enzymes or providing steric shielding to increase metabolic stability.
C-Nucleosides in Antiviral Therapy
Many successful antiviral drugs are nucleoside analogues. The incorporation of C-methylated sugars into these scaffolds has led to next-generation therapeutics. For instance, 2'-C-methylated ribonucleosides have shown significant activity against the Hepatitis C virus (HCV).[1][3] The C-glycosidic bond in these compounds is resistant to cleavage by nucleoside phosphorylases, which can deactivate traditional N-nucleosides, leading to a longer biological half-life.[4]
Antisense oligonucleotides are synthetic strands of nucleic acids that can bind to specific mRNA targets and modulate protein expression. Chemical modifications to the sugar backbone are essential for improving their therapeutic properties. Modifications derived from C-alkylated sugars, such as 5'-C-aminopropyl substitutions, have been shown to enhance the thermal stability of the ASO/RNA duplex and increase antisense potency in cell cultures.[11] This stabilization is attributed to favorable electrostatic interactions and improved binding affinity.[11]
Conclusion and Future Outlook
5(R)-C-methyl-D-ribofuranose is more than a mere chemical curiosity; it is a validated and versatile platform for the design of sophisticated therapeutic agents. Its defined stereochemistry and the conformational constraints imposed by the C5-methyl group provide a unique scaffold that medicinal chemists can exploit to fine-tune the pharmacological properties of nucleoside analogues. As our understanding of disease pathways becomes more nuanced, the demand for highly specific and stable drug candidates will continue to grow. The logical and systematic application of synthons like 5(R)-C-methyl-D-ribofuranose will be instrumental in meeting this demand, paving the way for the next generation of antiviral, anticancer, and antisense therapies.
References
Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach . The Journal of Physical Chemistry A. Available at: [Link]
Conformations of methyl 2'-deoxy-.alpha.-D-ribofuranoside and methyl 2'-deoxy-.beta.-D-ribofuranoside. A proton magnetic resonance spectroscopy and molecular mechanics study . Journal of the American Chemical Society. Available at: [Link]
C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products . ACS Catalysis. Available at: [Link]
Conformational Studies of Methyl 3-O-Methyl-α-d-arabinofuranoside: An Approach for Studying the Conformation of Furanose Rings . Journal of the American Chemical Society. Available at: [Link]
SUPPORTING INFORMATION for Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides . National Institutes of Health. Available at: [Link]
5-methylthio-D-ribose . PubChem, National Institutes of Health. Available at: [Link]
Synthesis of methyl β-D-ribofuranoside . PrepChem.com. Available at: [Link]
5-S-Methyl-5-thio-alpha-D-ribofuranose . The Automated Topology Builder (ATB) and Repository. Available at: [Link]
C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH . bioRxiv. Available at: [Link]
Insights into Furanose Solution Conformations: Beyond the Two-State Model . National Institutes of Health. Available at: [Link]
Efficient Synthesis of Methyl 3,5-Di-O-benzyl-α-d-ribofuranoside and Application to the Synthesis of 2'-C-β-Alkoxymethyluridines . ResearchGate. Available at: [Link]
Biologically Active Nucleosides . National Institutes of Health. Available at: [Link]
5-deoxy-alpha-D-ribofuranose . PubChem, National Institutes of Health. Available at: [Link]
Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations . National Institutes of Health. Available at: [Link]
The Synthesis of Ribose and Nucleoside Derivatives . Madridge Publishers. Available at: [Link]
C-Nucleosides To Be Revisited . Journal of Medicinal Chemistry. Available at: [Link]
Conformational Analysis of Furanoside-Containing Mono- and Oligosaccharides . Chemical Reviews. Available at: [Link]
(S)-5'-C-Aminopropyl-2'-O-methyl nucleosides enhance antisense activity in cultured cells and binding affinity to complementary single-stranded RNA . PubMed, National Institutes of Health. Available at: [Link]
Conformational studies of methyl 3-O-methyl-alpha-D-arabinofuranoside: an approach for studying the conformation of furanose rings . PubMed, National Institutes of Health. Available at: [Link]
A Technical Guide to the Foundational Research and Synthesis of C-Methylated Nucleoside Precursors
Foreword: The Imperative for a More Resilient Nucleoside Scaffold In the landscape of therapeutic development, particularly in antiviral and anticancer research, nucleoside analogues have long been a cornerstone. Their a...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Imperative for a More Resilient Nucleoside Scaffold
In the landscape of therapeutic development, particularly in antiviral and anticancer research, nucleoside analogues have long been a cornerstone. Their ability to mimic endogenous building blocks of DNA and RNA allows them to act as potent inhibitors of nucleic acid replication. However, the Achilles' heel of traditional N-nucleosides—where the heterocyclic base is linked to the sugar via a nitrogen atom—is their susceptibility to enzymatic cleavage by phosphorylases.[1] This inherent instability can lead to rapid degradation and limit therapeutic efficacy. This guide delves into the foundational science of a more robust class of molecules: C-nucleosides , with a specific focus on C-methylated precursors. By replacing the anomeric nitrogen with a carbon, we form a C-C glycosidic bond that is impervious to phosphorolytic cleavage, offering a significant advantage in metabolic stability.[2][3] This fundamental structural modification has heralded a renaissance in nucleoside research, leading to the development of powerful therapeutic candidates against challenging targets like the Hepatitis C virus (HCV).[1] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals dedicated to exploring this promising frontier.
Section 1: The C-Glycosidic Bond: A Paradigm of Stability and Function
The defining feature of a C-nucleoside is the carbon-carbon bond linking the sugar moiety to the heterocyclic base.[4] This contrasts with the N-glycosidic bond (C-N) found in all canonical nucleosides that constitute native DNA and RNA.[1]
1.1. Chemical and Biological Resilience
The primary advantage conferred by the C-C bond is its exceptional resistance to enzymatic and chemical hydrolysis.[5] N-glycosidic bonds are readily cleaved by nucleoside phosphorylase enzymes, a key metabolic pathway that deactivates many N-nucleoside drugs. The C-C bond is not a substrate for these enzymes, leading to significantly improved pharmacokinetic profiles and sustained intracellular concentrations of the active therapeutic agent.[2]
1.2. Structural Implications and Biological Activity
The substitution of a nitrogen for a carbon at the anomeric position also has subtle but significant structural consequences. It can alter the conformational preferences of the sugar ring and the rotational freedom around the glycosidic bond. These changes directly impact how the nucleoside analogue is recognized and processed by cellular and viral enzymes, such as kinases and polymerases.
One of the most clinically significant modifications is the addition of a methyl group at the 2'-carbon position of the sugar (2'-C-Me). This modification, particularly in C-nucleosides, has been shown to be a critical determinant for potent anti-HCV activity.[1][6] The 2'-C-Me group acts as a steric block, effectively terminating the growing RNA chain when incorporated by the viral NS5B RNA-dependent RNA polymerase.[2][6]
Caption: N-Nucleoside vs. C-Nucleoside bond architecture.
Section 2: Synthesis of C-Methylated Nucleoside Precursors
The construction of the stable C-C glycosidic bond, especially with additional modifications like 2'-C-methylation, requires specialized synthetic strategies that differ significantly from standard N-nucleoside chemistry (e.g., Vorbrüggen glycosylation).[4][7] Two primary approaches dominate the field: convergent and linear synthesis.
2.1. Convergent Synthesis: The Modular Approach
This is the most widely applied strategy, involving the separate synthesis of a functionalized sugar moiety and a heterocyclic base, which are then coupled.[4][8]
Rationale: This approach offers maximum flexibility. It allows for the independent modification of both the sugar and the base, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Key Intermediates: A common and effective starting material for the sugar component is a D-ribonolactone derivative.[4] The lactone is first protected and modified (e.g., to introduce the 2'-C-methyl group). The heterocycle is typically converted into a nucleophilic organometallic species (e.g., an aryllithium or Grignard reagent) for the key coupling step.[7]
The Coupling Reaction: The organometallic heterocycle attacks the anomeric carbon of the activated sugar. This step is critical as it establishes the C-C bond and sets the stereochemistry at the anomeric center (C1'). Controlling the α/β anomer ratio is a central challenge, often influenced by the protecting groups on the sugar and the reaction conditions.[4]
Caption: Workflow for a convergent C-nucleoside synthesis.
2.2. Linear Synthesis: Building from the Ground Up
In a linear synthesis, the heterocyclic base is constructed stepwise directly onto a C1'-functionalized sugar molecule.[2]
Rationale: This approach can be more step-efficient if the target heterocycle is complex or difficult to prepare and functionalize separately.
Process: The synthesis typically starts with a glycosyl cyanide or a similar C1'-carbon-functionalized sugar. A series of cyclization and condensation reactions are then performed to build the heterocyclic ring system onto this anchor point.[8] For example, a C-nucleoside intermediate can be formed via condensation of a tris-benzyl riboside with 2-diethoxyphosphorylacetonitrile.[2]
Section 3: Mechanism of Action and Therapeutic Relevance
C-methylated nucleosides, particularly those developed as antiviral agents, function as prodrugs.[9] They exert their therapeutic effect by targeting the viral replication machinery.
Cellular Uptake and Activation: The nucleoside analogue enters the host cell, often via nucleoside transporters.[10]
Anabolic Phosphorylation: Inside the cell, host cell kinases recognize the analogue and catalyze a series of three phosphorylation steps, converting it into the active nucleoside triphosphate (NA-TP) form.[10][11] This is a critical, often rate-limiting, step. The efficiency of this bioactivation can determine the overall potency of the drug.
Inhibition of Viral Polymerase: The active NA-TP, structurally mimicking a natural nucleotide triphosphate (e.g., ATP), is recognized as a substrate by the viral polymerase (e.g., HCV NS5B).[2][12]
Chain Termination: The polymerase incorporates the analogue into the nascent viral RNA or DNA strand. The presence of the 2'-C-methyl group (or other modifications) prevents the formation of the next phosphodiester bond, halting further elongation of the nucleic acid chain.[6][13] This act of chain termination is the ultimate mechanism of viral replication inhibition.
Caption: Bioactivation and mechanism of a C-nucleoside polymerase inhibitor.
Table 1: Biological Activity of Key C-Nucleoside Analogues
The following protocols are representative methodologies grounded in established literature. They are designed to be self-validating, with clear endpoints and rationale.
4.1. Protocol: Convergent Synthesis of a 2'-C-Methyl-C-Adenosine Analogue Precursor
Objective: To synthesize a protected 2'-C-methyl C-nucleoside via nucleophilic addition of a lithiated heterocycle to a protected ribonolactone. This protocol is adapted from methodologies described for similar scaffolds.[2][7]
Causality: The choice of a lactone starting material provides a robust platform for introducing the key 2'-C-methyl group. Benzyl protecting groups are selected for their stability under organometallic conditions and their clean removal via hydrogenolysis.
Methodology:
Preparation of Protected Sugar (2-C-Methyl-2,3,5-tri-O-benzyl-D-ribonolactone):
Start with commercially available 2,3,5-tri-O-benzyl-D-ribonolactone.
In a flame-dried flask under Argon, dissolve the lactone in anhydrous THF and cool to -78°C.
Add lithium diisopropylamide (LDA) (1.1 eq) dropwise to form the enolate. Stir for 1 hour.
Add methyl iodide (1.5 eq) and allow the reaction to slowly warm to room temperature overnight.
Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate. Purify by silica gel chromatography to yield the methylated lactone. Rationale: The use of a strong, non-nucleophilic base (LDA) at low temperature ensures clean enolate formation prior to methylation.
Preparation of Lithiated Heterocycle (e.g., lithiated 4-chloro-pyrrolo[2,1-f][1][4][14]triazine):
In a separate flame-dried flask, dissolve the corresponding bromo-heterocycle in anhydrous THF and cool to -78°C.
Add n-butyllithium (1.1 eq) dropwise. A color change indicates the formation of the lithiated species. Stir for 30 minutes. Rationale: Halogen-metal exchange is a reliable method for generating the required nucleophilic organometallic species.
Coupling Reaction:
Slowly transfer the solution of the lithiated heterocycle via cannula into the flask containing the methylated lactone (1.0 eq) at -78°C.
Stir at -78°C for 2-3 hours. Monitor by TLC for consumption of the lactone.
Quench with saturated NH₄Cl and extract with ethyl acetate. The crude product is a lactol (a mixture of α/β anomers).
Reduction and Deprotection:
Dissolve the crude lactol in methanol and cool to 0°C.
Add sodium borohydride (NaBH₄) (2.0 eq) portion-wise to reduce the lactol to the diol. Rationale: This reduction is often stereoselective, favoring the desired β-anomer due to steric hindrance from the existing protecting groups.
Purify the resulting protected nucleoside by chromatography.
Remove the benzyl groups by hydrogenolysis (H₂, Pd/C catalyst in methanol) to yield the final C-nucleoside precursor.
4.2. Protocol: In Vitro HCV NS5B Polymerase Inhibition Assay
Objective: To determine the inhibitory concentration (IC₅₀) of the triphosphate form of a synthesized C-nucleoside analogue against HCV RNA-dependent RNA polymerase.
Trustworthiness: This assay directly measures the inhibition of the viral target enzyme, providing a clear and quantifiable metric of the compound's mechanism-based activity.
Methodology:
Preparation of NTP Analogue: The synthesized nucleoside must first be chemically or enzymatically converted to its 5'-triphosphate form.
Reaction Mixture: Prepare a reaction buffer containing recombinant HCV NS5B polymerase, a biotinylated RNA template, and a mixture of natural ATP, CTP, UTP, and [³³P]-GTP.
Inhibitor Addition: Add varying concentrations of the test compound (NTP analogue) to the reaction wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
Reaction Initiation and Incubation: Initiate the polymerization reaction and incubate at 30°C for 1-2 hours.
Quenching and Detection: Stop the reaction by adding EDTA. Transfer the mixture to a streptavidin-coated plate, which will capture the biotinylated RNA template and any newly synthesized, radiolabeled strands.
Data Analysis: Wash the plate to remove unincorporated [³³P]-GTP. Measure the remaining radioactivity using a scintillation counter. Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Section 5: Future Outlook
The foundational principles of C-nucleoside chemistry, particularly the strategic use of 2'-C-methylation, have already yielded significant clinical success. The future of this field lies in expanding the chemical diversity and overcoming remaining challenges. The development of novel phosphoramidate prodrug strategies (ProTides) to bypass the often-inefficient initial phosphorylation step is a key area of active research.[1][12] Furthermore, applying the core principles of C-nucleoside stability to new heterocyclic bases and targeting other viral or cellular polymerases holds immense promise for developing the next generation of therapeutics for a wide range of diseases.
References
De Clercq, E. (2015). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry.
Mayer, M. J., & Narbad, A. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products.
Merino, P. (2014). Synthesis of C-Nucleosides. ResearchGate. [Link]
Kumar, A., et al. (2020). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. [Link]
Draffan, A. G., et al. (2014). Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents. ACS Medicinal Chemistry Letters. [Link]
Birmingham, W. R., & Fessner, W. D. (2022). Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Expert Opinion on Drug Discovery. [Link]
Ueno, Y., et al. (2021). (S)-5'-C-Aminopropyl-2'-O-methyl nucleosides enhance antisense activity in cultured cells and binding affinity to complementary single-stranded RNA. Bioorganic & Medicinal Chemistry. [Link]
Galochkina, A. V., et al. (2022). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. Viruses. [Link]
Lukin, M., & de los Santos, C. (2017). DNA cytosine methylation: Structural and thermodynamic characterization of the epigenetic marking mechanism. Biochimica et Biophysica Acta (BBA) - General Subjects. [Link]
Tollefson, E. J. (2010). A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction. Organic Preparations and Procedures International. [Link]
Ghoshal, K., & Bai, S. (2007). Demethylation of (Cytosine-5-C-methyl) DNA and regulation of transcription in the epigenetic pathways of cancer development. ResearchGate. [Link]
Wang, H., et al. (2021). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society. [Link]
Banerjee, D., et al. (2022). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. bioRxiv. [Link]
EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]
Birmingham, W. R., & Fessner, W. D. (2023). Preparation of nucleoside analogues: opportunities for innovation at the interface of synthetic chemistry and biocatalysis. RSC Chemical Biology. [Link]
De Clercq, E. (2021). A review: Mechanism of action of antiviral drugs. Current Pharmaceutical Design. [Link]
Appukkuttan, P. (2004). Glycosylation of Nucleosides. The Journal of Organic Chemistry. [Link]
Parker, W. B. (2018). Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs. Chemical Reviews. [Link]
Herdewijn, P. (2017). Biologically Active Nucleosides. Current Protocols in Nucleic Acid Chemistry. [Link]
Ahern, K. (2012). #39 Biochemistry Nucleotide Metabolism I Lecture. YouTube. [Link]
Ndiaye, M. A., & Luidens, M. K. (2023). Therapeutic Applications of Azanucleoside Analogs as DNA Demethylating Agents. International Journal of Molecular Sciences. [Link]
Banerjee, D., et al. (2022). C-Nucleosides Stabilize RNA by Reducing Nucleophilicity at 2'-OH. PMC. [Link]
Eyer, F., et al. (2021). Broad-Spectrum Antiviral Strategies and Nucleoside Analogues. Viruses. [Link]
Ohrui, H. (2021). Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19. ACS Medicinal Chemistry Letters. [Link]
An In-depth Technical Guide to the Exploratory Synthesis of Novel C5-Methylated Ribose Analogs
Foreword: The Strategic Importance of C5-Methyl Ribose Analogs in Modern Drug Discovery In the landscape of therapeutic development, the nuanced modification of fundamental biological building blocks offers a powerful st...
Author: BenchChem Technical Support Team. Date: January 2026
Foreword: The Strategic Importance of C5-Methyl Ribose Analogs in Modern Drug Discovery
In the landscape of therapeutic development, the nuanced modification of fundamental biological building blocks offers a powerful strategy for creating novel therapeutics with enhanced efficacy and specificity. Among these, the ribose scaffold, a cornerstone of nucleosides and a key player in cellular signaling, presents a fertile ground for synthetic exploration. The introduction of a methyl group at the C5 position of the ribose ring, a seemingly subtle alteration, can profoundly impact the conformational dynamics, metabolic stability, and biological activity of resulting nucleosides and other bioactive molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the exploratory synthesis of these valuable C5-methylated ribose analogs. We will delve into the strategic considerations behind synthetic route selection, detail robust experimental protocols, and explore the analytical techniques essential for structural verification.
Rationale and Foundational Concepts: Why C5-Methylation?
The impetus for synthesizing C5-methylated ribose analogs is rooted in the desire to modulate the physicochemical properties of molecules that incorporate a ribose moiety. The C5 position is particularly strategic as it extends from the furanose ring and can influence both the sugar pucker and the orientation of substituents, which in turn affects interactions with enzymes and receptors.
Key considerations include:
Conformational Control: The size and stereochemistry of the C5 substituent can influence the pseudorotational equilibrium of the furanose ring, favoring either the North (C3'-endo) or South (C2'-endo) conformation. This is critical in the design of nucleoside analogs, as the sugar pucker dictates the overall geometry of the nucleoside and its ability to fit into the active sites of polymerases or other enzymes.[1][2][3]
Metabolic Stability: The C5-hydroxyl group is a potential site for phosphorylation or other metabolic transformations. Replacing it with a metabolically robust methyl group can enhance the in vivo half-life of a drug candidate.
Lipophilicity and Binding Interactions: The addition of a methyl group increases the lipophilicity of the ribose moiety, which can affect cell permeability and interactions with hydrophobic pockets in target proteins.
Strategic Synthetic Pathways to C5-Methylated Ribose
The synthesis of C5-methylated ribose analogs from D-ribose necessitates a multi-step approach that carefully orchestrates the use of protecting groups to ensure regioselectivity. Two primary strategies have emerged as the most viable: the "Oxidation-Wittig-Reduction" pathway and the "Halogenation-Organometallic Displacement" pathway.
Pathway A: Oxidation-Wittig-Reduction
This pathway involves the selective oxidation of the primary C5-hydroxyl group to an aldehyde, followed by a Wittig reaction to introduce a methylene group, and subsequent reduction to the target methyl group.
Caption: Oxidation-Wittig-Reduction pathway for C5-methylation.
Step 1: Protection of D-Ribose
The selective modification of the C5-hydroxyl group necessitates the protection of the other hydroxyl groups at C1, C2, and C3. A common strategy is the formation of a 1,2:3,5-di-O-isopropylidene acetal, followed by selective hydrolysis and protection of the C2 and C3 hydroxyls. A more direct approach for selective C5 modification often starts with a commercially available protected ribose derivative. For this protocol, we will begin with methyl 2,3-O-isopropylidene-β-D-ribofuranoside.
Suspend D-ribose in a large excess of acetone containing anhydrous copper sulfate and a catalytic amount of concentrated sulfuric acid.
Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
Filter the reaction mixture and neutralize the filtrate with aqueous sodium bicarbonate.
Evaporate the solvent and purify the resulting di-isopropylidene ribose by chromatography.
Selectively hydrolyze the 5,6-isopropylidene group under mild acidic conditions.
Protect the resulting C2 and C3 hydroxyls as benzyl ethers using benzyl bromide and a strong base like sodium hydride.[4]
Protect the anomeric hydroxyl as a methyl glycoside by reacting with methanol under acidic conditions.[5]
Step 2: Selective Oxidation of the C5-Hydroxyl Group
The primary alcohol at C5 is selectively oxidized to an aldehyde.
Materials: Protected ribose from Step 1, pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine), dichloromethane (DCM).
Procedure (PCC Oxidation):
Dissolve the protected ribose in anhydrous DCM.
Add PCC in one portion and stir the mixture at room temperature.
Monitor the reaction by TLC until the starting material is consumed.
Filter the reaction mixture through a pad of silica gel, washing with DCM.
Evaporate the solvent to yield the crude ribose-5-aldehyde.[6][7][8]
Step 3: Wittig Olefination
The aldehyde is converted to an exomethylene group using a Wittig reagent.[9][10][11]
Materials: Ribose-5-aldehyde from Step 2, methyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium or potassium tert-butoxide), anhydrous tetrahydrofuran (THF).
Procedure:
Suspend methyltriphenylphosphonium bromide in anhydrous THF under an inert atmosphere.
Add the strong base at 0°C and stir until the ylide is formed (indicated by a color change).
Cool the ylide solution to -78°C and add a solution of the ribose-5-aldehyde in THF dropwise.
Allow the reaction to warm to room temperature and stir until completion.
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
Purify the product by column chromatography.
Step 4: Reduction of the Exomethylene Group
The newly formed double bond is reduced to a single bond, yielding the C5-methyl group.
Materials: C5-exomethylene ribose derivative from Step 3, palladium on carbon (10% Pd-C), hydrogen gas, ethanol or ethyl acetate.
Procedure:
Dissolve the alkene in ethanol or ethyl acetate.
Add a catalytic amount of 10% Pd-C.
Subject the mixture to an atmosphere of hydrogen (using a balloon or a hydrogenation apparatus) and stir vigorously.
Monitor the reaction by TLC.
Filter the reaction mixture through celite to remove the catalyst and evaporate the solvent.
Step 5: Deprotection
The protecting groups are removed to yield the final C5-methylated ribose analog. The choice of deprotection conditions depends on the protecting groups used. For benzyl ethers, hydrogenolysis is effective.
Materials: Protected C5-methyl ribose from Step 4, palladium on carbon (10% Pd-C), hydrogen gas, methanol.
Procedure:
Dissolve the protected compound in methanol.
Add a catalytic amount of 10% Pd-C.
Stir the mixture under an atmosphere of hydrogen until the protecting groups are cleaved.
Filter and evaporate the solvent to obtain the final product.
Pathway B: Halogenation and Organometallic Displacement
This alternative route involves converting the C5-hydroxyl into a good leaving group, such as a halide, followed by nucleophilic substitution with a methyl organometallic reagent.
Step 1: Protection and Activation of the C5-Hydroxyl Group
Similar to Pathway A, the C1, C2, and C3 hydroxyls are protected. The C5-hydroxyl is then activated by converting it into a good leaving group, typically a tosylate or mesylate.
Materials: Protected ribose with a free C5-OH, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), pyridine or triethylamine, DCM.
Procedure:
Dissolve the protected ribose in anhydrous pyridine or DCM with triethylamine.
Cool the solution to 0°C and add TsCl or MsCl portion-wise.
Stir the reaction at 0°C and then allow it to warm to room temperature.
Quench the reaction with water and extract the product with an organic solvent.
Purify the C5-O-tosyl or C5-O-mesyl derivative by chromatography.
Step 2: Halogenation
The activated C5 position is converted to a halide, typically iodide, via a Finkelstein reaction to facilitate the subsequent organometallic addition.
A methyl group is introduced by reacting the 5-iodo derivative with an organometallic reagent such as a Grignard reagent or an organolithium reagent.[13][14]
Materials: 5-iodo-ribose derivative from Step 2, methylmagnesium bromide (MeMgBr) or methyllithium (MeLi) in a suitable solvent (e.g., THF or diethyl ether), anhydrous THF.
Procedure:
Dissolve the 5-iodo-ribose derivative in anhydrous THF under an inert atmosphere.
Cool the solution to a low temperature (e.g., -78°C).
Add the Grignard or organolithium reagent dropwise.
Stir the reaction at low temperature and then allow it to warm gradually.
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
Extract the product and purify by chromatography.
Step 4: Deprotection
The protecting groups are removed as described in Pathway A.
Stereochemical Considerations
The stereochemistry at C4 is a critical consideration during the synthesis of C5-methylated ribose analogs. Epimerization at this center can occur under certain reaction conditions, particularly those involving strong bases or intermediates that can lead to ring-opening.
Pathway A: The Wittig reaction is generally mild and less prone to causing epimerization at C4. The subsequent hydrogenation is also typically stereoconservative.
Pathway B: The use of strong nucleophiles like Grignard or organolithium reagents can potentially lead to side reactions, including elimination or epimerization. Careful control of reaction temperature and the choice of a less basic organometallic reagent (e.g., an organocuprate) can mitigate these risks.
Analytical Characterization
The structural elucidation of the synthesized C5-methylated ribose analogs relies on a combination of spectroscopic techniques.
Technique
Expected Observations for C5-Methyl Ribose Analogs
¹H NMR
- Disappearance of the C5-hydroxyl proton signal. - Appearance of a new methyl signal (doublet, coupled to H4). - Upfield shift of the H5 protons, which are now part of the methyl group.
¹³C NMR
- Appearance of a new signal in the aliphatic region corresponding to the C5-methyl carbon.[15][16][17][18] - Shift in the resonance of the C4 carbon.
Mass Spectrometry
- Confirmation of the correct molecular weight for the C5-methylated product.
FT-IR
- Disappearance of the primary alcohol O-H stretch.
Applications in Drug Development and Chemical Biology
The primary application of C5-methylated ribose analogs is as building blocks for the synthesis of modified nucleosides with therapeutic potential.
Antiviral Agents: C5'-methylated nucleoside analogs can act as chain terminators in viral replication. The methyl group can sterically hinder the formation of the 3',5'-phosphodiester bond, and the lack of a 5'-hydroxyl prevents phosphorylation.
Anticancer Therapeutics: Modified nucleosides are a cornerstone of cancer chemotherapy. C5'-methylation can enhance the metabolic stability of these drugs, leading to improved pharmacokinetic profiles.
Chemical Probes: C5-methylated ribose-containing molecules can be used as chemical probes to study the active sites of enzymes involved in nucleoside metabolism and to investigate protein-carbohydrate interactions.
Conclusion and Future Directions
The exploratory synthesis of novel C5-methylated ribose analogs is a challenging yet rewarding endeavor that opens up new avenues in medicinal chemistry and chemical biology. The synthetic pathways outlined in this guide provide a robust framework for accessing these valuable compounds. Future research in this area will likely focus on the development of more stereoselective and efficient synthetic methods, as well as the exploration of a wider range of C5-alkylated ribose analogs with diverse functional groups. The continued investigation of the biological properties of these molecules will undoubtedly lead to the discovery of new therapeutic agents and a deeper understanding of fundamental biological processes.
References
Lugovskoi, A. A., & Dashevskii, V. G. (1972). Conformations of -D-ribose. Molekuliarnaia biologiia, 6(3), 354–360.
Desai, T., Gigg, J., & Gigg, R. (1996). Synthesis of Methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- Ribofuranoside.
Angeloff, A., Dubey, I., Pratviel, G., Bernadou, J., & Meunier, B. (2001). Characterization of a 5'-aldehyde terminus resulting from the oxidative attack at C5' of a 2-deoxyribose on DNA. Chemical research in toxicology, 14(10), 1413–1420.
Anonymous. (2024). Oxidation of the aldehyde group of ribose yields a carboxylic aci... | Study Prep in Pearson+. Pearson+.
Anonymous. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. Deep Blue Repositories.
Anonymous. (n.d.). Synthesis of 5-amino-1-(5-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and related 5'-deoxyimidazole ribonucleosides. PubMed.
Anonymous. (2019). Reactivity of the Major Product of C5'-Oxidative DNA Damage in Nucleosome Core Particles. PubMed.
Anonymous. (2023). Ribose can undergo a cyclization reaction with its aldehyde group and C5 hydroxyl group to form a - brainly.com. Brainly.com.
Anonymous. (2013). Conformational preference and chiroptical response of carbohydrates D-ribose and 2-deoxy-D-ribose in aqueous and solid phases. PubMed.
Anonymous. (2019). Reactivity of the Major Product of C5'-Oxidative DNA Damage in Nucleosome Core Particles. NIH.
Anonymous. (2013). A geometrical parametrization of C1'-C5' RNA ribose chemical shifts calculated by density functional theory. PubMed.
Anonymous. (2005). Measurement of Ribose Carbon Chemical Shift Tensors for A-form RNA by Liquid Crystal NMR Spectroscopy.
Anonymous. (2022). Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors. NIH.
Anonymous. (2013).
Anonymous. (n.d.). (PDF) Impact of modified ribose sugars on nucleic acid conformation and function.
Anonymous. (2010).
Anonymous. (n.d.). Selective 3ʹ-OH and 5ʹ-OH protections and common C2ʹ-modifications.
Anonymous. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Lumen Learning.
Anonymous. (n.d.). Wittig Reaction — Alkene Formation from Aldehydes/Ketones via Ph₃P and Alkyl Halides. Master Organic Chemistry.
Anonymous. (2018). Novel protecting group strategies in the synthesis of oligosaccharides.
Anonymous. (n.d.). Comparison between predicted and experimental C1 -C5 chemical shifts...
Anonymous. (2022). Chemical shifts-based similarity restraints improve accuracy of RNA structures determined via NMR. NIH.
Anonymous. (2024). C5 methylation confers accessibility, stability and selectivity to picrotoxinin. NIH.
Anonymous. (2023).
Anonymous. (n.d.). Synthesis of an Alkene via the Wittig Reaction. University of Missouri-St. Louis.
Anonymous. (2025).
Anonymous. (n.d.). Proposed reaction mechanisms for C5-methylation. The mechanism involves...
Anonymous. (2009). Conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA by MLL partner TET1. PubMed.
Anonymous. (n.d.). Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in Mammalian DNA by the MLL Partner TET1. Harvard DASH.
Anonymous. (n.d.). EP0385336A2 - Processes for the preparation of pterin derivatives - Google Patents.
Anonymous. (2009). Conversion of 5-Methylcytosine to 5-Hydroxymethylcytosine in Mammalian DNA by MLL Partner TET1. PMC.
Anonymous. (1996). Synthesis of Methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- Ribofuranoside. PubMed.
Anonymous. (n.d.). The Wittig Reaction: Synthesis of Alkenes. University of Wisconsin-Madison.
Anonymous. (2019). Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides.
Anonymous. (2001). Characterization of a 5'-aldehyde terminus resulting from the oxidative attack at C5' of a 2-deoxyribose on DNA. PubMed.
Anonymous. (n.d.). Stereoselective addition of Grignard reagents to (2-methyl-5- tert -butyl)phenyl 1-thio- β -D-ribopentodialdo-1,4-furanoside derivative.
Sairam, P., Puranik, R., Rao, B. S., Swamy, P. V., & Chandra, S. (2003). Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.
Kissman, H. M., & Baker, B. R. (1957). The Synthesis of Certain 5-Deoxy-D-ribofuranosylpurines1. Journal of the American Chemical Society, 79(20), 5534–5540.
Smith, A. B., 3rd, & Smith, S. A. (1999). Studies on the synthesis of tedanolide: synthesis of the C(5)-C(21) segment via a highly stereoselective fragment assembly aldol reaction of a chiral beta,gamma-unsaturated methyl ketone. Organic letters, 1(1), 95–98.
Beigelman, L., et al. (n.d.).
Miller, M. R., et al. (n.d.). Practical Silyl Protection of Ribonucleosides. PMC.
Tahir, M. N., et al. (2023). C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products.
Tahir, M. N., et al. (2023). Title. C5 Methylation Confers Accessibility, Stability and Selectivity to Picrotoxinin. ChemRxiv.
Tahir, M. N., et al. (2021).
Tahir, M. N., et al. (2007). The Multiple Maillard Reactions of Ribose and Deoxyribose Sugars and Sugar Phosphates.
Tahir, M. N., et al. (n.d.). DNA - Wikipedia. Wikipedia.
Tahir, M. N., et al. (2024). (PDF) Total synthesis of all stereoisomers of C5- glyceryl-methyl-2′-deoxycytidine 5gmC and their occurrence in Chlamydomonas reinhardtii.
Tahir, M. N., et al. (n.d.). Metabolism of epigenetic ribonucleosides leads to nucleolar stress and cytotoxicity. Princeton University.
Tahir, M. N., et al. (2019). Regioselective Synthesis of Difluorinated C-Furanosides Involving a Debenzylative Cycloetherification | Organic Letters.
A Technical Guide to the Synthesis and Application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose: A Cornerstone for Nucleoside Analog Development
Introduction: The Central Role of Protected Ribose in Modern Therapeutics In the landscape of drug discovery and development, particularly in the fields of antiviral and anticancer therapies, nucleoside analogs represent...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Central Role of Protected Ribose in Modern Therapeutics
In the landscape of drug discovery and development, particularly in the fields of antiviral and anticancer therapies, nucleoside analogs represent a foundational class of molecules.[1] Their efficacy is deeply intertwined with their structural similarity to natural nucleosides, allowing them to interfere with viral replication and cell proliferation. The synthesis of these life-saving drugs is a complex process that hinges on the precise and controlled chemical manipulation of their constituent parts: a nucleobase and a sugar moiety, typically ribose or deoxyribose.
The poly-functional nature of ribose, with its multiple hydroxyl groups, presents a significant synthetic challenge. To achieve regioselectivity and prevent unwanted side reactions during the crucial step of coupling the sugar to a nucleobase, these hydroxyl groups must be temporarily masked with protecting groups.[2][3] This is where 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose emerges as a hero molecule. This peracylated derivative of D-ribose is not merely a protected sugar; it is a highly versatile and stable glycosyl donor, a key intermediate for the stereoselective synthesis of a vast array of β-D-ribonucleosides.[4][5] Its discovery and the refinement of its synthesis have been pivotal in advancing the production of therapeutic nucleoside analogs.
This guide provides an in-depth exploration of the synthesis, characterization, and application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, offering researchers and drug development professionals the technical insights and practical methodologies required to leverage this critical compound.
Pillar I: The Strategic Imperative of Hydroxyl Protection
The logic behind protecting the hydroxyl groups of ribose is rooted in the fundamental principles of organic synthesis. The hydroxyl groups are nucleophilic and would otherwise react with the electrophilic reagents used in subsequent synthetic steps, leading to a mixture of undesired products. The choice of acetyl and benzoyl groups as protectors is a deliberate one, guided by decades of empirical evidence and a deep understanding of their chemical properties.
Why Benzoyl and Acetyl Groups?
Stability and Reactivity: Benzoyl (Bz) groups are robust and can withstand a wide range of reaction conditions, yet they can be removed reliably under basic conditions (e.g., with sodium methoxide in methanol).[6] They are typically used to protect the 2', 3', and 5' hydroxyls.
The Anomeric Acetyl Group: The acetyl (Ac) group at the anomeric (C1) position serves a different purpose. It is a good "leaving group," which facilitates the crucial N-glycosidic bond formation when the ribose derivative is reacted with a nucleobase, often in the presence of a Lewis acid catalyst.[7] This reaction, known as glycosylation, is the cornerstone of nucleoside synthesis.
Stereochemical Control: The presence of the benzoyl group at the C2 position plays a critical role in ensuring the desired stereochemistry of the final nucleoside. Through a mechanism involving neighboring group participation, it directs the incoming nucleobase to the β-face of the ribofuranose ring, leading to the formation of the biologically active β-anomer.
This strategic use of protecting groups transforms the ribose molecule into a precisely controlled building block, ensuring that the complex assembly of the final nucleoside analog proceeds with high yield and stereospecificity.[]
Pillar II: The Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
The most effective and widely adopted synthesis is a multi-step process starting from the readily available D-ribose.[4] The overall strategy involves methylation, benzoylation, and finally, acetolysis.
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol represents a consensus of established methods, designed for reproducibility and scalability.[4][9]
Step 1: Methyl Glycoside Formation
Reaction Setup: Suspend D-ribose (e.g., 10g) in a solution of methanolic hydrogen chloride (e.g., 20 mL). This is typically prepared by carefully adding a reagent like thionyl chloride or acetyl chloride to cold methanol.
Reaction: Stir the mixture at a controlled temperature (e.g., 20°C) for approximately 3-4 hours.
Rationale: This step converts the hemiacetal of D-ribose into a mixture of α and β methyl ribofuranosides. This protects the anomeric center and provides a stable intermediate for the next step.
Work-up: Neutralize the reaction carefully with a base (e.g., sodium carbonate) and evaporate the solvent under reduced pressure.
Step 2: Benzoylation
Reaction Setup: Dissolve the crude methyl ribofuranoside from Step 1 in a suitable solvent and base, typically pyridine (e.g., 50 mL), and cool the solution in an ice bath (e.g., 0-10°C).
Reaction: Add benzoyl chloride (approximately 4 molar equivalents) dropwise to the stirred solution, maintaining the low temperature. Allow the reaction to proceed for 12-15 hours.
Rationale: Pyridine acts as both a solvent and a base, neutralizing the HCl generated during the reaction. Benzoyl chloride reacts with all free hydroxyl groups (at C2, C3, and C5) to form benzoate esters.
Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute acid (to remove pyridine), water, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it in vacuo.
Step 3: Acetolysis
Reaction Setup: Dissolve the benzoylated methyl glycoside from Step 2 in a mixture of glacial acetic acid and acetic anhydride. Cool the solution to 0-10°C.
Reaction: Slowly add a strong acid catalyst, such as sulfuric acid, to the mixture. Stir the solution at a controlled low temperature for 12-15 hours.
Rationale: This is the key transformation. The strong acid catalyzes the replacement of the anomeric methyl group with an acetyl group from the acetic anhydride. Careful temperature control is critical to prevent side reactions like epimerization.[4][10]
Work-up and Purification: Pour the reaction mixture into ice-water and extract the product with an organic solvent. Neutralize the organic layer, dry it, and concentrate it. The final product, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, is typically a white solid that can be purified by recrystallization from a solvent like ethanol.[5] The overall yield from D-ribose can be up to 74%.[9]
Synthesis Workflow Diagram
Caption: Multi-step synthesis from D-Ribose.
Pillar III: Characterization and Quality Assurance
Confirming the identity and purity of the synthesized 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is paramount. A combination of spectroscopic and physical methods provides a self-validating system to ensure the material is suitable for subsequent use in GMP-regulated drug synthesis.
Characteristic signals for acetyl (singlet ~2.0 ppm), benzoyl (multiplets ~7.2-8.1 ppm), and ribose protons. The anomeric proton (H1) appears as a singlet or narrow doublet around 6.4 ppm, confirming the β-configuration.
Provides detailed structural information and confirms stereochemistry.[13]
¹³C NMR Spectroscopy
Resonances corresponding to carbonyls (acetyl and benzoyl), aromatic carbons, and the five ribose carbons.
Confirms the carbon skeleton of the molecule.
Mass Spectrometry
A molecular ion peak (e.g., [M+Na]⁺) consistent with the calculated molecular weight.
Provides an exact mass measurement, confirming the molecular formula.
Application in Nucleoside Synthesis: The Glycosylation Reaction
The primary application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose is as a glycosyl donor in the synthesis of ribonucleosides. The most common method is the silyl-Hilbert-Johnson or Vorbrüggen glycosylation.[7][14]
Mechanism Overview:
A silylated nucleobase (e.g., persilylated cytosine) is activated. Silylation increases the solubility of the nucleobase in organic solvents and enhances its nucleophilicity.
The silylated base is reacted with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in an anhydrous solvent.
A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf, or SnCl₄) is added to promote the reaction.[7]
The Lewis acid coordinates with the anomeric acetyl group, facilitating its departure and the formation of an oxocarbenium ion intermediate.
The silylated nucleobase attacks the anomeric carbon, directed by the neighboring C2-benzoyl group, to form the N-glycosidic bond stereoselectively.
Subsequent deprotection of the benzoyl groups (and any base-protecting groups) yields the final ribonucleoside. This intermediate was instrumental in the synthesis of the antiviral drug Tiazofurin.[15]
The Strategic Application of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose in the Synthesis of 4'-C-Methylated Nucleoside Analogues
For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Nucleoside Chemistry The relentless pursuit of novel therapeutic agents has led to a significant focus on modified nucleosid...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Nucleoside Chemistry
The relentless pursuit of novel therapeutic agents has led to a significant focus on modified nucleosides, a class of compounds pivotal to the development of antiviral and anticancer drugs. Among these, 4'-C-methylated nucleoside analogues have emerged as a promising frontier, exhibiting unique biological activities and often overcoming the limitations of their natural counterparts. This is primarily due to the conformational constraints imposed by the 4'-methyl group, which can influence enzyme-substrate interactions and enhance metabolic stability. The cornerstone of synthesizing these vital compounds is the availability of a suitably protected and activated 4'-C-methylated ribose donor. This guide provides a comprehensive overview and detailed protocols for the use of a key intermediate, 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose , in the stereoselective synthesis of 4'-C-methylated nucleosides.
The introduction of a methyl group at the 4'-position of the ribose moiety significantly alters the sugar pucker, favoring a 3'-exo conformation over the 3'-endo conformation of natural nucleosides.[1] This conformational rigidity can have profound effects on the biological activity of the resulting nucleoside analogues. For instance, 4'-C-methylated nucleosides have been shown to act as "delayed chain terminators" of DNA synthesis by HIV-1 reverse transcriptase, offering a potential strategy to combat drug resistance.
Core Synthesis Strategy: The Vorbrüggen Glycosylation
The primary method for coupling the 4'-C-methylated ribose donor with a nucleobase is the Silyl-Hilbert-Johnson reaction, more commonly known as the Vorbrüggen glycosylation.[2] This robust and versatile reaction involves the coupling of a silylated heterocyclic base with an electrophilic sugar derivative, typically a 1-O-acyl or 1-O-alkyl sugar, in the presence of a Lewis acid catalyst. The use of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose as the glycosyl donor offers several advantages, including good stability and reactivity.
The mechanism of the Vorbrüggen glycosylation proceeds through the formation of a key intermediate, a cyclic acyloxonium ion, which is generated from the 1-O-acetyl sugar in the presence of a Lewis acid.[2] The silylated nucleobase then attacks the anomeric carbon of this intermediate. The stereochemical outcome of the reaction is controlled by the neighboring group participation of the 2'-O-benzoyl group, which directs the incoming nucleobase to the β-face of the ribose ring, resulting in the formation of the desired β-nucleoside.
Diagram: The Vorbrüggen Glycosylation Pathway
Caption: The Vorbrüggen glycosylation workflow for 4'-C-methylnucleoside synthesis.
Detailed Protocols
Part 1: Synthesis of the Glycosyl Donor: 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
The synthesis of the title compound begins with the preparation of a 4'-C-methyl-D-ribono-1,4-lactone, which can be synthesized from D-glucose.[3] This lactone is then converted to the per-acylated ribofuranose. The following protocol is a representative synthesis.
To a solution of 4'-C-methyl-D-ribono-1,4-lactone (1.0 eq) in anhydrous methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
Quench the reaction by the slow addition of 1M HCl until the pH is neutral.
Concentrate the mixture under reduced pressure to obtain the crude 4'-C-methyl-D-ribose.
Per-acetylation:
Dissolve the crude 4'-C-methyl-D-ribose in a mixture of anhydrous pyridine (5.0 vol) and acetic anhydride (5.0 vol).
Stir the reaction at room temperature overnight.
Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 10 vol).
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the per-acetylated 4'-C-methyl-D-ribofuranose.
Selective 1-O-Acetylation and Benzoylation:
A detailed procedure for the synthesis of the non-methylated analogue involves methylation, benzoylation, and then acetylation.[4] A similar strategy can be adapted here.
Alternatively, selective de-acetylation at the anomeric position followed by re-acetylation can be performed. However, a more direct approach involves the benzoylation of the crude 4'-C-methyl-D-ribose followed by acetylation of the anomeric position.
To the crude 4'-C-methyl-D-ribose (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add benzoyl chloride (3.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12 hours.
Quench the reaction with ice-water and extract with dichloromethane.
Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.
Dry over anhydrous magnesium sulfate, filter, and concentrate.
The resulting crude 2,3,5-tri-O-benzoyl-4'-C-methyl-D-ribofuranose is then dissolved in acetic anhydride and a catalytic amount of sulfuric acid is added.
The reaction is stirred at room temperature for 4 hours, then quenched with saturated sodium bicarbonate and worked up as described above.
Purify the final product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose as a white solid.
Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum of the non-methylated analogue shows characteristic signals for the anomeric proton around 6.4 ppm.[5] For the methylated analogue, a singlet corresponding to the C4'-methyl group is expected around 1.2-1.5 ppm.
Part 2: Vorbrüggen Glycosylation for Pyrimidine Nucleoside Synthesis
Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE), anhydrous
ACS Grade
Fisher Scientific
Methanolic ammonia (7N) or Sodium methoxide in Methanol (0.5M)
Reagent Grade
Sigma-Aldrich
Dichloromethane (DCM), anhydrous
ACS Grade
Fisher Scientific
Saturated sodium bicarbonate (NaHCO₃) solution
ACS Grade
VWR
Silica gel for column chromatography
230-400 mesh
Merck
Protocol:
Silylation of the Nucleobase:
To a suspension of the pyrimidine base (e.g., Uracil, 1.2 eq) in anhydrous acetonitrile, add N,O-Bis(trimethylsilyl)acetamide (BSA, 2.5 eq).
Heat the mixture to reflux under an inert atmosphere (e.g., Argon or Nitrogen) until a clear solution is obtained (typically 1-2 hours).
Cool the solution to room temperature.
Glycosylation Reaction:
In a separate flask, dissolve 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose (1.0 eq) in anhydrous acetonitrile or 1,2-dichloroethane.
Cool the solution to 0 °C and add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 eq) dropwise.
To this solution, add the freshly prepared silylated pyrimidine solution via cannula.
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight. For weakly reactive nucleobases, using 1,2-dichloroethane as a solvent can prevent the formation of by-products.[6]
Work-up and Purification:
After completion, cool the reaction mixture to room temperature and quench by adding saturated sodium bicarbonate solution.
Extract the aqueous layer with dichloromethane (3 x 10 vol).
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the protected 4'-C-methyl pyrimidine nucleoside.
Deprotection:
Dissolve the protected nucleoside in anhydrous methanol.
Add a catalytic amount of sodium methoxide in methanol or use saturated methanolic ammonia.
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
Neutralize the reaction with Amberlite IR-120 (H⁺ form) resin, filter, and concentrate the filtrate.
Purify the final deprotected nucleoside by recrystallization or column chromatography.
Part 3: Vorbrüggen Glycosylation for Purine Nucleoside Synthesis
The synthesis of purine nucleosides often requires slightly modified conditions due to the different reactivity and solubility of purine bases. The use of a non-coordinating solvent like 1,2-dichloroethane is often preferred.
Protocol Modifications for Purines (e.g., Adenine, Guanine):
Silylation: Purine bases may require more forcing conditions for silylation. Hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate or trimethylsilyl chloride can be used at reflux in anhydrous acetonitrile.
Glycosylation: The reaction is typically performed in 1,2-dichloroethane. For guanine derivatives, which are often less soluble, a higher reaction temperature may be necessary. The N-9 isomer is generally the thermodynamically favored product.[1]
Lewis Acid: Tin(IV) chloride (SnCl₄) can also be used as a Lewis acid in place of TMSOTf.
Work-up: The work-up procedure is similar to that for pyrimidine nucleosides.
Table of Representative Reaction Conditions and Yields:
(Note: Yields are approximate and can vary based on specific substrate and reaction scale.)
Analysis and Characterization of 4'-C-Methyl Nucleosides
The synthesized 4'-C-methyl nucleosides should be thoroughly characterized to confirm their structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The anomeric proton (H-1') signal and its coupling constant (J₁,₂) are indicative of the β-configuration. The presence of the 4'-methyl signal is a key indicator of successful synthesis.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compounds.
Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final products.
Conclusion and Future Perspectives
The use of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose in conjunction with the Vorbrüggen glycosylation provides a reliable and stereoselective route to novel 4'-C-methylated nucleoside analogues. These compounds hold significant potential in drug discovery, particularly in the development of new antiviral and anticancer therapies. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to explore this exciting area of medicinal chemistry further. Future work in this field will likely focus on the development of more efficient and scalable syntheses of the 4'-C-methylated ribose donor and the exploration of a wider range of nucleobase modifications to expand the chemical space of these promising therapeutic agents.
References
Deng, Y., Tao, D., Zhang, Y., & Xie, W. (2009). Synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Jingxi Huagong Zhongjianti, 39(5), 30-33.
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
Shnypir, I. P., & Shalamay, A. S. (1996). Directed synthesis of 1-O-acetyl-2, 3, 5-tri-O-benzoyl-β-L-ribofuranose. Biopolymers and Cell, 12(1), 29-33.
ResearchGate. (n.d.). Proposed mechanism of stereoselective N-glycosylation under Vorbrüggen conditions. Retrieved from [Link]
Waga, T., Nishizaki, T., Miyakawa, I., Ohrui, H., & Meguro, H. (1993). Synthesis of 4'-C-methylnucleosides. Bioscience, Biotechnology, and Biochemistry, 57(9), 1433-1438.
PubMed. (1993). Synthesis of 4'-C-methylnucleosides. Retrieved from [Link]
ResearchGate. (2021). Synthesis of 4′- C -Methylnucleosides. Retrieved from [Link]
Google Patents. (n.d.). Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose.
ResearchGate. (n.d.). Vorbrüggen glycosylation reaction and its mechanism. Retrieved from [Link]
ResearchGate. (2005). 1,2,3-Tri-O-acetyl-5-deoxy-5-methylthio-β-d-ribofuranose. Retrieved from [Link]
ResearchGate. (2002). 4′-C-Methyl-β-D-ribofuranosyl Purine and Pyrimidine Nucleosides Revisited. Retrieved from [Link]
PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved from [Link]
Organic Letters. (2009). 6-(2-Alkylimidazol-1-yl)purines Undergo Regiospecific Glycosylation at N9. Retrieved from [Link]
Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. (2020). Frontiers in Chemistry, 8, 594.
ResearchGate. (n.d.). Synthetic steps toward the key Vorbrüggen N-glycosylation reaction. Retrieved from [Link]
Google Patents. (n.d.). Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
Google Patents. (n.d.). Process for producing a ribofuranose.
ResearchGate. (2012). Regioselective acylation of D-ribono-1,4-lactone catalyzed by lipases. Retrieved from [Link]
Google Patents. (n.d.). Process for the synthesis of mevalonic acid and its lactone and derivatives thereof.
Sá, M. M. D., de Souza, R. O. M. A., & de Oliveira, M. C. F. (2009). 5-O-Acetyl-d-ribono-1,4-lactone. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2768.
Google Patents. (n.d.). Lactone compound and its synthesis and use.
Organic Syntheses. (2016). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D- glucopyranuronate. Retrieved from [Link]
ResearchGate. (2001). Stereoselective synthesis of 5'- C- methyl pyrimidine nucleosides. Retrieved from [Link]
Application Note & Protocol: Synthesis of C-Methylated Antiviral Nucleosides
For: Researchers, scientists, and drug development professionals in antiviral therapeutics. Abstract C-methylated nucleosides represent a cornerstone in modern antiviral drug development.
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals in antiviral therapeutics.
Abstract
C-methylated nucleosides represent a cornerstone in modern antiviral drug development. The strategic addition of a methyl group, particularly at the 2'-position of the ribose sugar, can dramatically enhance the therapeutic profile of a nucleoside analog. This modification often confers potent inhibitory activity against viral polymerases, such as the NS5B polymerase in the Hepatitis C virus (HCV), by acting as a non-obligate chain terminator.[1][2][3] The 2'-C-methyl group sterically hinders the formation of the subsequent phosphodiester bond, effectively halting viral RNA replication.[1][2] This guide provides an in-depth overview of the prevailing synthetic strategies, detailed experimental protocols, and critical insights for the successful synthesis of these vital antiviral compounds.
Introduction: The Strategic Importance of C-Methylation
The discovery that 2'-C-methyladenosine and 2'-C-methylguanosine are potent inhibitors of the HCV replicon system marked a significant turning point in antiviral research.[1][2] These molecules achieve their effect by mimicking natural nucleoside triphosphates and becoming incorporated into the growing viral RNA chain. However, the presence of the 2'-methyl group prevents the viral RNA-dependent RNA polymerase (RdRp) from adding the next nucleotide, thus terminating replication.[2] This mechanism is central to the action of blockbuster drugs like Sofosbuvir (Sovaldi®), a phosphoramidate prodrug of a 2'-C-methyl-2'-fluoro uridine analog, used to cure HCV.[4][5][6][7]
The synthetic challenge lies in the stereoselective installation of the methyl group onto the ribose or ribose precursor. The desired β-anomer is typically the biologically active form, requiring precise control over the reaction stereochemistry.[8] This document will focus primarily on the addition of a methyl group to the C2' position of the ribofuranose ring, as this is the most clinically relevant modification.
Overview of Key Synthetic Strategies
The synthesis of 2'-C-methylated nucleosides generally involves two main phases: construction of a C-methylated sugar intermediate and subsequent glycosylation with a nucleobase. The most critical step is the stereoselective introduction of the methyl group. The primary methods to achieve this are:
Organometallic Addition to a Ketone: This is the most common and robust method. It involves the oxidation of the 2'-hydroxyl group of a protected ribose derivative to a ketone, followed by the nucleophilic addition of an organometallic reagent, such as a Grignard reagent (MeMgBr) or methyllithium (MeLi).[4][9]
Radical Methylation: This approach uses a radical source to introduce a methyl group. While less common for sugar modifications, it is a viable method for methylating the nucleobase itself, for instance at the C8 position of guanine.[10][11]
Vorbrüggen Glycosylation: This is the standard method for coupling the modified sugar to the nucleobase. It typically involves a silylated heterocycle and a Lewis acid catalyst.[12][13]
The choice of strategy depends heavily on the starting material, desired stereochemistry, and the need for specific protecting groups to prevent unwanted side reactions.[14]
Core Protocol: Organometallic Addition for 2'-C-Methyl Ribonucleoside Synthesis
This protocol details a common pathway starting from a protected ribonucleoside to generate a 2'-keto intermediate, followed by stereoselective methylation using a Grignard reagent. This approach is foundational for synthesizing precursors to drugs like Sofosbuvir.[4][7]
Workflow Overview
The overall synthetic workflow is a multi-step process involving protection, oxidation, methylation, and coupling.
Caption: General workflow for 2'-C-methylation via a ketone intermediate.
Part A: Synthesis of the 2'-Keto Nucleoside Intermediate
The causality behind this initial phase is the need to convert the C2' hydroxyl into a reactive electrophilic center (a ketone) to accept the nucleophilic methyl group. Protecting the 3' and 5' hydroxyls is critical to prevent the oxidant from reacting at those positions.[14]
Dess-Martin Periodinane (DMP) or other suitable oxidant (e.g., Swern oxidation reagents)
Dichloromethane (DCM), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Standard workup and purification reagents (Silica gel, solvents for chromatography)
Step-by-Step Protocol:
Protection of 3',5'-Hydroxyls:
Dissolve the starting ribonucleoside (1.0 eq) in anhydrous DMF.
Add pyridine (or imidazole, ~2.5 eq).
Cool the mixture to 0 °C in an ice bath.
Slowly add TIDPSCl₂ (~1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
Purify the resulting 3',5'-O-TIPDS protected nucleoside by silica gel chromatography. This silyl ether protection is robust and selectively shields the cis-diol at the 3' and 5' positions.
Oxidation of 2'-Hydroxyl:
Dissolve the protected nucleoside (1.0 eq) in anhydrous DCM.
Add Dess-Martin Periodinane (DMP, ~1.5 eq) portion-wise at room temperature.
Stir for 2-4 hours. The reaction progress can be monitored by TLC until the starting material is consumed.
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃).
Stir vigorously for 30 minutes, then separate the organic layer.
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
The crude product is the 2'-keto nucleoside, which should be purified by column chromatography.
Part B: Stereoselective Grignard Methylation
This is the critical carbon-carbon bond-forming step.[15] The choice of Grignard reagent and reaction conditions, particularly temperature, is paramount for achieving the desired stereoselectivity (favoring the β-face attack).[1][16]
Materials:
2'-Keto nucleoside intermediate from Part A
Methylmagnesium bromide (MeMgBr) or Methylmagnesium chloride (MeMgCl) solution in THF or Et₂O (typically 1.0 M or 3.0 M)
Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
Dissolve the 2'-keto nucleoside (1.0 eq) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
Grignard Addition:
Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to maximize stereoselectivity by favoring the kinetically controlled product.
Slowly add the Grignard reagent (~3.0-5.0 eq) dropwise to the stirred solution over 30-60 minutes.[15] The excess reagent ensures the reaction goes to completion.
Maintain the temperature at -78 °C and continue stirring for an additional 3-5 hours. Monitor the reaction by TLC.
Workup and Purification:
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature.
Dilute with ethyl acetate and water, then separate the layers.
Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by silica gel chromatography to isolate the 2'-C-methyl nucleoside. The two diastereomers (β and α) may be separable at this stage.
Characterization
The final product and intermediates should be characterized to confirm their structure and purity.
NMR Spectroscopy (¹H, ¹³C): To confirm the presence and stereochemistry of the new methyl group.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
High-Performance Liquid Chromatography (HPLC): To determine the purity and diastereomeric ratio.
Comparative Data and Troubleshooting
The success of the synthesis hinges on controlling the stereoselectivity of the methylation step.
Enolization of the ketone, lack of stereocontrol if temperature rises.[17]
Organolithium Addition
MeLi
-78 °C, THF/Et₂O
Variable, often less selective than Grignard
Highly basic, can lead to more side reactions and enolization.
Radical Methylation
DMSO / Radical Initiator
Photochemical or thermal
Not applicable for C2' sugar methylation; used for base methylation (e.g., C8-Me-dG).[10][11]
Lacks site-selectivity on the sugar moiety.
Troubleshooting Common Issues:
Low Yield in Oxidation Step: Ensure the starting material is dry and the oxidant (e.g., DMP) is fresh. Incomplete reactions can occur with aged reagents.
Poor Stereoselectivity in Methylation: The most common cause is the reaction temperature rising above -70 °C. Ensure efficient cooling and slow addition of the Grignard reagent. The choice of halide in the Grignard reagent can also influence selectivity.[15]
Enolization of the Ketone: If significant starting material is recovered after the Grignard reaction, enolization may be an issue. Using a less basic or more sterically hindered Grignard reagent, or changing the solvent, may help.
Difficult Deprotection: The final deprotection of silyl and acyl groups must be performed under conditions that do not degrade the nucleoside. Standard methods include using tetrabutylammonium fluoride (TBAF) for silyl groups and ammonolysis for acyl groups.[12][18]
Conclusion
The synthesis of C-methylated antiviral nucleosides, while challenging, is a well-established field with robust protocols. The key to success is the highly stereoselective addition of a methyl group to a 2'-keto intermediate, a reaction exquisitely controlled by temperature and reagent choice. The protocols outlined here provide a foundational guide for researchers aiming to synthesize these potent therapeutic agents. Careful attention to protecting group strategy, reaction conditions, and purification techniques is essential for obtaining high yields of the desired biologically active isomer.
References
Lee, J. A., Kim, H. O., Tosh, D. K., Moon, H. R., Kim, S., & Jeong, L. S. (2006). Stereoselective Synthesis of 2'-C-Methyl-cyclopropyl-Fused Carbanucleosides as Potential Anti-HCV Agents. Organic Letters, 8(22), 5081–5083. Available from: [Link]
Lee, J. A., et al. (2006). Stereoselective Synthesis of 2′-C-Methyl-cyclopropyl-Fused Carbanucleosides as Potential Anti-HCV Agents. American Chemical Society. Available from: [Link]
Jeong, L. S., et al. (2006). Stereoselective synthesis of 2'-C-methyl-cyclopropyl-fused carbanucleosides as potential anti-HCV agents. PubMed. Available from: [Link]
Beigelman, L., & Mikhailov, S. N. (2007). Synthesis of 2'- and 3'-C-methylribonucleosides. Current Protocols in Nucleic Acid Chemistry. Available from: [Link]
Beigelman, L., & Mikhailov, S. N. (2007). Synthesis of 2'- and 3'-C-methylribonucleosides. ResearchGate. Available from: [Link]
Laval, J., & Saparbaev, M. (2009). Methylation of 2'-deoxyguanosine by a free radical mechanism. PubMed. Available from: [Link]
Khan, M. A. R., & Al-Dhfyan, A. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. National Institutes of Health (NIH). Available from: [Link]
Laval, J., & Saparbaev, M. (2009). Methylation of 2'-Deoxyguanosine by a Free Radical Mechanism. National Institutes of Health (NIH). Available from: [Link]
Allen, R. G., & Balin, A. K. (2010). An epigenetic perspective on the free radical theory of development. National Institutes of Health (NIH). Available from: [Link]
Beigelman, L., et al. (2002). New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. ResearchGate. Available from: [Link]
Pathak, V., et al. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journals. Available from: [Link]
Schoffers, E., et al. (2022). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central. Available from: [Link]
Ohgi, T., et al. (2011). Synthesis of 2′-O-[2-(N-Methylcarbamoyl)ethyl]ribonucleosides Using Oxa-Michael Reaction and Chemical and Biological Properties of Oligonucleotide Derivatives Incorporating These Modified Ribonucleosides. The Journal of Organic Chemistry. Available from: [Link]
Dentmon, Z. W., et al. (2020). Synthesis of 2 ‘-C-methyl-4 ‘-thio ribonucleosides. ResearchGate. Available from: [Link]
Toyokuni, T., & Sagripanti, J. L. (2015). Free radical-mediated cytosine C-5 methylation triggers epigenetic changes during carcinogenesis. ResearchGate. Available from: [Link]
Li, N. S., & Piccirilli, J. A. (2006). Efficient synthesis of 2'-C-beta-methylguanosine. PubMed. Available from: [Link]
Author Unknown. (Date Unknown). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Source. Available from: [Link]
Inoue, H., et al. (1987). O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2. Oxford Academic. Available from: [Link]
Author Unknown. (2017). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Available from: [Link]
Author Unknown. (2017). Free Radical Mechanism of DNA demethylation. ResearchGate. Available from: [Link]
Author Unknown. (Date Unknown). Organometallics on Ketones Explained. Pearson. Available from: [Link]
Author Unknown. (2018). DNA Methylation Analysis: Choosing the Right Method. National Institutes of Health (NIH). Available from: [Link]
Author Unknown. (Date Unknown). Grignard reagent. Wikipedia. Available from: [Link]
Sofia, M., & Furman, P. (2019). The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV. Semantic Scholar. Available from: [Link]
Author Unknown. (2022). 5.6: Nucleophilic Addition via Organometallic Reactions - Alcohol Formation. Chemistry LibreTexts. Available from: [Link]
Reddit User. (2022). Organometallic addition to an enolizable ketone. Reddit. Available from: [Link]
Kumar, S., Chinnusamy, V., & Mohapatra, T. (2018). Epigenetics of Modified DNA Bases: 5-Methylcytosine and Beyond. Frontiers. Available from: [Link]
Liu, Y., et al. (2019). Methods for base-level detection of methylation in nucleic acids. Google Patents.
Author Unknown. (2007). Protecting Groups for the Synthesis of Ribonucleic Acids. ResearchGate. Available from: [Link]
Smirnikhina, S. A., & Lavrov, A. V. (2009). Common methods for cytosine methylation analysis in DNA. ResearchGate. Available from: [Link]
Author Unknown. (2019). Synthesis of Chemical Tools for Targeted Epigenetic Modifications. UCL Discovery. Available from: [Link]
Author Unknown. (2019). 18.10: Reaction of Organometallic Reagents with Aldehydes and Ketones. Chemistry LibreTexts. Available from: [Link]
Author Unknown. (2016). High-yield synthesis method of sofosbuvir and sofosbuvir prepared with method. Google Patents.
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
The Organic Chemistry Tutor. (2017). CHEM 222: Addition of Organometallic Reagents to Ketones & Aldehydes. YouTube. Available from: [Link]
Author Unknown. (2023). 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. Chemistry LibreTexts. Available from: [Link]
Application Notes and Protocols for the Methodology of Coupling C-Methylated Sugars with Nucleobases
For: Researchers, scientists, and drug development professionals Introduction: The Significance of C-Methylated Nucleosides in Modern Drug Discovery C-nucleosides, where the anomeric carbon of the sugar moiety is connect...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of C-Methylated Nucleosides in Modern Drug Discovery
C-nucleosides, where the anomeric carbon of the sugar moiety is connected to the nucleobase via a C-C bond instead of the natural C-N bond, represent a class of compounds with significant therapeutic potential. This structural modification imparts increased stability against enzymatic and acid-catalyzed hydrolysis, a common metabolic liability for traditional N-nucleosides.[1] The introduction of a methyl group onto the sugar scaffold, particularly at the 2'-position, has been a pivotal strategy in the development of potent antiviral agents. These 2'-C-methylated nucleosides can act as chain terminators for viral RNA-dependent RNA polymerase, effectively halting viral replication.[2] This has been a particularly fruitful area of research for inhibitors of the hepatitis C virus (HCV) polymerase.[3][4]
However, the synthesis of these modified nucleosides presents considerable challenges. The key step, the formation of the C-C glycosidic bond, often proceeds with low stereoselectivity, yielding a mixture of the desired β-anomer and the undesired α-anomer. The presence of the C-methyl group can further complicate this by sterically hindering the desired reaction pathway.
This comprehensive guide provides an in-depth analysis of the prevailing methodologies for the synthesis of C-methylated nucleosides, with a focus on practical, step-by-step protocols. We will delve into the synthesis of key intermediates, strategies for stereocontrolled coupling, and methods for purification and characterization, equipping researchers with the knowledge to navigate the complexities of this important area of medicinal chemistry.
Core Synthetic Strategies: A Convergent Approach
The most common and flexible approach to the synthesis of C-methylated nucleosides is a convergent strategy. This involves the separate synthesis of a modified C-methylated sugar and a suitable nucleobase derivative, followed by their coupling. A key intermediate in the synthesis of many 2'-C-methylated nucleosides is 2-C-methyl-D-ribono-1,4-lactone.
Synthesis of the Key Intermediate: 2-C-Methyl-D-ribono-1,4-lactone
The synthesis of 2-C-methyl-D-ribono-1,4-lactone has been a subject of extensive research, with modern methods significantly improving upon the low yields of historical procedures.[1][5] A common starting material for this synthesis is D-glucose.
This protocol is adapted from procedures that utilize a fructosamine intermediate, which is then treated with a calcium salt to induce the desired rearrangement and lactonization.[1]
Step 1: Preparation of the Fructosamine Intermediate
Suspend D-glucose in ethanol with glacial acetic acid.
Add the desired amine (e.g., dimethylamine) and stir at room temperature.
Monitor the reaction by TLC until the D-glucose is consumed.
The fructosamine intermediate can often be used in the next step without extensive purification.
Step 2: Calcium-Mediated Rearrangement and Lactonization
Dissolve the crude fructosamine intermediate in a mixture of methanol and THF.
Add anhydrous calcium chloride and sodium methoxide.
Heat the reaction mixture to approximately 40°C for several hours.
Cool the mixture and neutralize with sulfuric acid to a pH of 2.4-2.7.
Filter the reaction mixture to remove calcium salts.
Concentrate the filtrate under reduced pressure.
The crude 2-C-methyl-D-ribono-1,4-lactone can be purified by recrystallization from a suitable solvent system like ethyl acetate/cyclohexane.
Coupling Methodologies: Forging the C-C Glycosidic Bond
With the C-methylated sugar lactone in hand, the next critical phase is the coupling with the nucleobase. Two primary strategies are employed: direct coupling of a lithiated nucleobase with the lactone, followed by stereoselective reduction, and the Vorbrüggen glycosylation of an activated sugar derivative.
Method 1: Convergent Synthesis via a Lactol Intermediate and Stereoselective Reduction
This is a widely used and effective method for the synthesis of C-nucleosides.[6] It involves the nucleophilic attack of a lithiated heterocycle on the protected 2-C-methyl-D-ribono-1,4-lactone to form a lactol, which is then stereoselectively reduced to the desired β-anomer.
Caption: Convergent synthesis workflow for C-methylated nucleosides.
Step 1: Protection of 2-C-Methyl-D-ribono-1,4-lactone
Dissolve 2-C-methyl-D-ribono-1,4-lactone in pyridine.
Cool the solution to 0°C and add benzoyl chloride dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Work up the reaction by pouring it into ice water and extracting with an organic solvent like ethyl acetate.
Purify the resulting protected lactone by column chromatography.
Step 2: Coupling of the Protected Lactone with a Lithiated Nucleobase
Prepare the lithiated nucleobase by treating the corresponding bromo-heterocycle with n-butyllithium in THF at -78°C.
Slowly add a solution of the protected 2-C-methyl-D-ribono-1,4-lactone in THF to the solution of the lithiated nucleobase at -78°C.
Stir the reaction at low temperature until the lactone is consumed.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent and purify the crude lactol by column chromatography.
Step 3: Stereoselective Reduction of the Lactol
Dissolve the purified lactol in anhydrous dichloromethane and cool to -78°C.
Add triethylsilane (Et3SiH) followed by boron trifluoride diethyl etherate (BF3·OEt2) dropwise.[7]
Stir the reaction at low temperature, gradually allowing it to warm to room temperature.
Monitor the reaction by TLC for the disappearance of the lactol.
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
Extract the product, dry the organic layer, and concentrate under reduced pressure.
Purify the crude product by column chromatography to separate the desired β-anomer from any α-anomer formed.
Step 4: Deprotection of the Nucleoside
Dissolve the protected nucleoside in methanol.
Add a solution of sodium methoxide in methanol and stir at room temperature.[8]
Monitor the reaction by TLC until all protecting groups are removed.
Neutralize the reaction with an acidic resin (e.g., Amberlite IR-120 H+).
Filter the resin and concentrate the filtrate.
Purify the final C-methylated nucleoside by HPLC.[9][10]
Reaction Step
Reagents and Conditions
Typical Yield
Key Considerations
Protection
Benzoyl chloride, pyridine, 0°C to rt
>90%
Ensure anhydrous conditions.
Coupling
n-BuLi, bromo-heterocycle, THF, -78°C
60-80%
Maintain low temperature to prevent side reactions.
Reduction
Et3SiH, BF3·OEt2, DCM, -78°C to rt
70-90% (β-anomer)
The ratio of silane to Lewis acid can influence stereoselectivity.
Deprotection
NaOMe, MeOH, rt
>90%
Monitor carefully to avoid degradation of the product.
Method 2: Vorbrüggen Glycosylation
The Vorbrüggen glycosylation is a classic method for N-nucleoside synthesis that can be adapted for C-methylated sugars.[11] This method typically involves the reaction of a silylated nucleobase with a sugar derivative that has a good leaving group at the anomeric position (e.g., acetate or bromide), catalyzed by a Lewis acid.
Step 1: Preparation of the Activated Sugar Donor
Start with the protected 2-C-methyl-D-ribono-1,4-lactone.
Reduce the lactone to the corresponding lactol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).
Acetylate the lactol at the anomeric position using acetic anhydride and pyridine to yield the 1-O-acetyl-2-C-methyl-ribofuranose derivative. This will be a mixture of anomers.
Step 2: Silylation of the Nucleobase
Suspend the nucleobase (e.g., uracil) in anhydrous acetonitrile.
Add N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of trimethylsilyl chloride (TMSCl).
Reflux the mixture until the nucleobase is fully silylated (the solution becomes clear).
Step 3: The Glycosylation Reaction
To the solution of the silylated nucleobase, add a solution of the 1-O-acetyl-2-C-methyl-ribofuranose derivative in anhydrous 1,2-dichloroethane.
Cool the mixture and add a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[12]
Stir the reaction at the appropriate temperature (can range from 0°C to reflux) until the sugar donor is consumed.
Quench the reaction and perform an aqueous work-up.
Purify the resulting mixture of anomers by column chromatography.
Proceed with deprotection as described in Protocol 2.
Lewis Acid
Solvent
Typical β:α Ratio
Comments
TMSOTf
Acetonitrile
Variable, can be low
Risk of side reactions with the solvent, especially with less reactive nucleobases.[12]
TMSOTf
1,2-Dichloroethane
Generally improved
A better solvent choice to avoid side reactions.[12]
SnCl4
Acetonitrile
Variable
A commonly used Lewis acid in Vorbrüggen reactions.
Synthesis of 1'-C-Methyl-Nucleosides
The synthesis of 1'-C-methyl-nucleosides presents a different set of challenges, as the anomeric carbon itself is modified. A common strategy involves the construction of the nucleobase onto a pre-existing 1-C-methyl sugar derivative.
Caption: Linear synthesis workflow for 1'-C-methyl-nucleosides.
Purification and Characterization
Purification
The separation of the α and β anomers is often the most challenging purification step.
Column Chromatography: Silica gel chromatography is used for the purification of protected intermediates and for the initial separation of anomers.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the method of choice for the final purification of deprotected nucleosides and for the analytical separation of anomers to determine the β:α ratio.[13]
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The anomeric configuration can be determined by the coupling constant between H-1' and H-2' and by Nuclear Overhauser Effect (NOE) experiments. For β-anomers, an NOE is typically observed between the protons of the nucleobase and H-2' and H-3' of the sugar.[14]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds.
The chemical shifts of the anomeric proton (H-1') and carbon (C-1') are characteristic for the α and β anomers. Generally, the H-1' signal for the β-anomer appears at a slightly higher field (lower ppm) compared to the α-anomer.
Compound
Anomer
H-1' (ppm)
C-1' (ppm)
2'-C-Methyluridine
β
~5.9
~90
2'-C-Methyluridine
α
~6.1
~88
Note: Exact chemical shifts are dependent on the solvent and other structural features.
Troubleshooting Guide
Problem
Possible Cause(s)
Suggested Solution(s)
Low yield in coupling reaction
- Incomplete lithiation of the nucleobase.- Decomposition of the organolithium reagent.- Low reactivity of the sugar electrophile.
- Ensure strictly anhydrous conditions.- Use freshly titrated n-BuLi.- Consider a more reactive sugar derivative (e.g., a 1-bromo sugar).
Poor β:α selectivity in reduction
- Non-optimal Lewis acid or reducing agent.- Steric hindrance from protecting groups.- Reaction temperature too high.
- Screen different Lewis acids (e.g., TMSOTf, TiCl4).- Experiment with different silane reducing agents.- Change protecting groups to be less bulky.- Maintain low temperatures during the reaction.
Incomplete deprotection
- Insufficient amount of deprotecting agent.- Reaction time too short.- Sterically hindered protecting groups.
- Increase the concentration of the deprotecting agent (e.g., NaOMe).- Extend the reaction time and monitor by TLC/HPLC.- If using benzoyl groups, consider heating the reaction.[8]
Side reactions in Vorbrüggen glycosylation
- Reaction with the solvent (e.g., acetonitrile).- Low nucleophilicity of the silylated base.
- Change the solvent to a non-participating one like 1,2-dichloroethane.[12]- Use a more potent Lewis acid to activate the sugar donor.
Conclusion
The synthesis of C-methylated nucleosides is a challenging yet rewarding endeavor that provides access to a class of compounds with significant therapeutic promise. The convergent approach, utilizing a C-methylated lactone intermediate, offers a robust and flexible strategy for the preparation of these valuable molecules. Careful control of reaction conditions, particularly during the stereoselective reduction step, is paramount for achieving good yields of the desired β-anomer. The protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for researchers in this field, facilitating the synthesis and exploration of novel C-methylated nucleoside analogs for drug discovery and development.
References
Hotchkiss, et al. (Date). Process for the production of 2-C-methyl-D-ribonolactone. U.S.
BenchChem. (2025). troubleshooting low yield in 13C labeled nucleoside synthesis.
SciSpace. (2007). Reduction of Esters to Ethers Utilizing the Powerful Lewis Acid BF2OTf·OEt2.
Google Patents. (Date). US20150126752A1 - Process for the preparation of 2-c-methyl-d-ribonic-gamma-lactone.
BenchChem. (2025). Synthesis of 2'-Deoxy-2'-C-methyluridine Nucleosides: An In-depth Technical Guide.
ResearchGate. (2025). Separation of nucleobases, nucleosides, and nucleotides using two zwitterionic silica-based monolithic capillary columns coupled with tandem mass spectrometry.
BenchChem. (2025). Application Notes and Protocols for the Deprotection of the N3-Benzoyl Group.
ResearchGate. (2025).
ResearchGate. (2025). Configuration and conformation of a novel uridine analogue:1H and13C NMR spectra of (5'S)-1-[2'-(2-hydroxyethyl)tetrahydropyran-5'-yl]-1H-pyrimidine-2,4-dione.
PMC. (Date). Conformation and Pairing Properties of an O6-Methyl-2′-deoxyguanosine-Directed Benzimidazole Nucleoside Analog in Duplex DNA.
MSU Chemistry.
PMC. (Date). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions.
NIH. (2017).
ResearchGate. (2025). A New Process for Deprotection of Acetyl and Benzoyl Groups in Synthesis of Azacitidine.
MDPI. (Date). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
Guidechem. (Date). A New Synthesis of 2-C-Methyl-d-Ribono-1,4-Lactone and the C-9/C-13 Fragment of Methynolide.
Google Patents. (Date). EP2319853A1 - Process for the production of 2'-branched nucleosides.
ResearchGate. (Date). a) Anomeric configurations (α and β forms) of D-glucose, b) 13 C NMR....
ResearchGate. (Date).
ResearchGate. (2025). High-performance liquid chromatography determination of 5-methyl-2'-deoxycytidine, 2'-deoxycytidine, and other deoxynucleosides and nucleosides in DNA digests.
The Journal of Organic Chemistry. (Date).
Horizon Discovery. (Date). Enable new experimental possibilities with custom RNA synthesis.
LCGC International. (2026).
Current Protocols. (2021). Synthesis of N -Methylcytidine (m C) and N ,N -Dimethylcytidine (m 2C) Modified RNA.
PMC. (Date). Discovery and Synthesis of C-Nucleosides as Potential New Anti-HCV Agents.
ResearchGate. (2025). Regioselective reduction of 4,6- O-benzylidenes using triethylsilane and BF 3·Et 2O.
PMC. (Date).
ResearchGate. (2025). Synthesis of (2′S)-2′-deoxy-2′-C-methylpurine nucleosides and their phosphoramidites.
PubMed. (Date).
PubMed. (Date). The viral polymerase inhibitor 2'-C-methylcytidine inhibits Norwalk virus replication and protects against norovirus-induced diarrhea and mortality in a mouse model.
experimental procedure for deprotection of benzoyl groups in ribofuranose
An Application Note and Protocol for the Deprotection of Benzoyl Groups in Ribofuranose Audience: Researchers, scientists, and drug development professionals. Introduction In the intricate field of carbohydrate chemistry...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note and Protocol for the Deprotection of Benzoyl Groups in Ribofuranose
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the intricate field of carbohydrate chemistry, particularly in the synthesis of nucleoside analogues and oligosaccharides, the use of protecting groups is a cornerstone of synthetic strategy. Among these, the benzoyl (Bz) group is frequently employed to protect the hydroxyl functionalities of ribofuranose and other sugar moieties due to its stability under a wide range of reaction conditions, including those that are mildly acidic or involve glycosylation. However, the selective and efficient removal of these robust protecting groups is a critical step that often presents significant challenges. The choice of deprotection strategy is paramount, as it must be effective in cleaving the benzoate esters while preserving other sensitive functional groups and maintaining the integrity of the furanose ring.
This application note provides a comprehensive guide to the experimental procedures for the deprotection of benzoyl groups in ribofuranose. We will delve into the mechanistic underpinnings of the most common and reliable methods, offer detailed, step-by-step protocols, and discuss the critical parameters that ensure a successful and high-yielding deprotection. This guide is designed to equip researchers in organic chemistry and drug development with the practical knowledge to navigate this essential synthetic transformation.
Mechanistic Considerations and Strategy Selection
The deprotection of benzoyl groups from a sugar backbone is fundamentally a hydrolysis or transesterification of a carboxylate ester. The selection of the appropriate method is dictated by the overall molecular architecture, the presence of other protecting groups, and the desired final product. The two most prevalent strategies are base-catalyzed transesterification, famously known as the Zemplén debenzoylation, and aminolysis.
Zemplén Debenzoylation: A Classic Approach
The Zemplén deprotection is a widely used method that employs a catalytic amount of sodium methoxide in methanol. The reaction proceeds via a transesterification mechanism where the methoxide ion acts as a nucleophile, attacking the carbonyl carbon of the benzoyl group. This process is reversible, but the equilibrium is driven towards the deprotected product by using a large excess of methanol as the solvent. The by-product, methyl benzoate, is easily removed during workup.
The catalytic nature of the base is a key advantage, as it minimizes the risk of base-induced side reactions such as epimerization or degradation of the sugar. However, the reaction conditions must be carefully controlled. The reaction is typically carried out at room temperature and monitored closely, as prolonged reaction times or elevated temperatures can lead to undesired outcomes.
Deprotection with Ammonia: A Milder Alternative
For substrates that are sensitive to the strongly basic conditions of sodium methoxide, deprotection using ammonia in methanol offers a milder alternative. This method involves bubbling ammonia gas through a methanolic solution of the benzoylated sugar or using a saturated solution of ammonia in methanol. The reaction proceeds via aminolysis, where ammonia acts as the nucleophile to cleave the ester linkage, forming the deprotected hydroxyl group and benzamide as a by-product.
This method is particularly advantageous when dealing with substrates containing base-labile protecting groups, such as acetates or silyl ethers, which might not be stable under Zemplén conditions. The reaction is typically slower than the Zemplén debenzoylation and may require longer reaction times or elevated temperatures to proceed to completion.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the deprotection of benzoyl groups from a model substrate, 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose.
Protocol 1: Zemplén Debenzoylation
This protocol describes the deprotection of 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose using a catalytic amount of sodium methoxide in methanol.
Materials:
1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose
Anhydrous methanol (MeOH)
Sodium methoxide (NaOMe), 0.5 M solution in methanol
Dowex® 50WX8 hydrogen form resin
Dichloromethane (DCM)
Ethyl acetate (EtOAc)
Hexanes
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
TLC stain (e.g., potassium permanganate or ceric ammonium molybdate)
Workflow Diagram:
Caption: Workflow for Zemplén debenzoylation of ribofuranose.
Procedure:
Reaction Setup:
Dissolve 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose (1.0 g, 1.77 mmol) in anhydrous methanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
To this solution, add a 0.5 M solution of sodium methoxide in methanol (0.1 mL, 0.05 mmol) dropwise while stirring.
Reaction Monitoring:
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) as the eluent.
The reaction is typically complete within 1-3 hours at room temperature. The product spot should be at a much lower Rf value than the starting material.
Workup and Purification:
Once the reaction is complete, add Dowex® 50WX8 hydrogen form resin to the reaction mixture until the pH is neutral (check with pH paper).
Stir for an additional 15 minutes.
Filter the resin and wash it with methanol.
Concentrate the combined filtrate under reduced pressure.
The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure D-ribose.
Protocol 2: Deprotection with Methanolic Ammonia
This protocol details the deprotection of 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose using a saturated solution of ammonia in methanol.
Materials:
1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose
Methanol (MeOH), saturated with ammonia gas
Dichloromethane (DCM)
Silica gel for column chromatography
Workflow Diagram:
Caption: Workflow for methanolic ammonia debenzoylation.
Procedure:
Reaction Setup:
Prepare a saturated solution of ammonia in methanol by bubbling ammonia gas through anhydrous methanol at 0 °C.
Dissolve 1,2,3,5-tetra-O-benzoyl-β-D-ribofuranose (1.0 g, 1.77 mmol) in the saturated methanolic ammonia solution (25 mL) in a sealed pressure vessel.
Stir the reaction mixture at room temperature.
Reaction Monitoring:
Monitor the reaction progress by TLC (ethyl acetate/hexanes, 1:1 v/v).
The reaction is generally slower than the Zemplén deprotection and may take 12-24 hours to reach completion.
Workup and Purification:
Upon completion, concentrate the reaction mixture under reduced pressure.
The resulting residue, containing the crude product and benzamide, can be purified by silica gel column chromatography. A gradient elution of methanol in dichloromethane is typically effective for separating the polar D-ribose from the less polar benzamide by-product.
Data Summary and Comparison
The choice between the Zemplén and methanolic ammonia methods often depends on the specific requirements of the synthesis. Below is a table summarizing the key parameters for each protocol.
Parameter
Zemplén Debenzoylation
Methanolic Ammonia Deprotection
Reagent
Catalytic NaOMe in MeOH
Saturated NH3 in MeOH
Reaction Time
1-3 hours
12-24 hours
Temperature
Room Temperature
Room Temperature
By-product
Methyl benzoate
Benzamide
Key Advantage
Fast reaction time
Milder conditions, suitable for base-sensitive substrates
Consideration
Strongly basic, may not be suitable for all substrates
Slower reaction time, benzamide can be challenging to remove
Troubleshooting and Key Considerations
Incomplete Reactions: If the reaction stalls, a small additional amount of the basic reagent can be added. However, for the Zemplén deprotection, an excess of base can lead to side reactions.
Side Reactions: In the presence of strong bases, epimerization at the C2 position of the ribofuranose can occur. It is crucial to monitor the reaction closely and neutralize it promptly upon completion.
Purification Challenges: The by-product of the methanolic ammonia reaction, benzamide, can sometimes co-elute with the desired product during chromatography. Careful optimization of the eluent system may be necessary.
Substrate Solubility: For substrates with poor solubility in methanol, a co-solvent such as dichloromethane or tetrahydrofuran can be used. However, the proportion of the co-solvent should be minimized as it can slow down the reaction rate.
Conclusion
The deprotection of benzoyl groups in ribofuranose is a critical transformation in carbohydrate synthesis. The Zemplén debenzoylation and the use of methanolic ammonia are two powerful and widely applicable methods. A thorough understanding of the reaction mechanisms, careful selection of the deprotection strategy based on the substrate's properties, and meticulous control of the reaction conditions are essential for achieving high yields and purity. The protocols and considerations outlined in this application note provide a solid foundation for researchers to successfully perform this important synthetic step.
References
Zemplén, G.; Pacsu, E. Ueber die Verseifung von acetylierten Zucker-derivaten und von anderen Essigsäure-estern. Ber. Dtsch. Chem. Ges. B1929 , 62 (6), 1613-1614. [Link]
Method
Application Notes and Protocols: C5-Methylated Ribofuranose in Medicinal Chemistry
Introduction: The Strategic Advantage of C5-Methylation in Nucleoside Drug Design In the landscape of medicinal chemistry, the modification of nucleoside analogues is a cornerstone of therapeutic innovation. These molecu...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Strategic Advantage of C5-Methylation in Nucleoside Drug Design
In the landscape of medicinal chemistry, the modification of nucleoside analogues is a cornerstone of therapeutic innovation. These molecules, central to the genetic machinery of both host and pathogen, offer a fertile ground for developing potent antiviral and anticancer agents.[1][2][3] Among the myriad of possible chemical alterations, the methylation at the C5 position of the ribofuranose sugar moiety has emerged as a subtle yet powerful strategy to enhance the pharmacological properties of nucleoside-based drugs.
This guide provides a comprehensive overview of the practical applications of C5-methylated ribofuranose in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals seeking to leverage this modification to design more effective and resilient therapeutic agents. We will delve into the rationale behind this modification, its impact on molecular conformation and stability, and provide detailed protocols for the synthesis and evaluation of these promising compounds.
The introduction of a methyl group at the C5' position of the ribose sugar can significantly influence the biological activity and physicochemical properties of nucleoside analogues.[1] This modification can lead to improved metabolic stability, enhanced resistance to nuclease degradation, and favorable conformational changes that can potentiate therapeutic efficacy.[4][5][6]
The Rationale for C5-Methylation: Enhancing Therapeutic Potential
The therapeutic utility of many nucleoside analogues is often hampered by their rapid metabolism and degradation by cellular enzymes.[6] C5-methylation offers a strategic approach to overcome these limitations.
Enhanced Nuclease Resistance
One of the primary advantages of C5-methylation is the increased resistance it confers against nuclease degradation.[4][6] Nucleases, enzymes that cleave the phosphodiester bonds of nucleic acids, are a major barrier to the in vivo efficacy of oligonucleotide-based therapeutics. The steric hindrance provided by the C5-methyl group can impede the binding and catalytic activity of these enzymes, thereby prolonging the half-life of the drug.[4]
Studies have shown that oligonucleotides modified with C5'-methylated nucleosides exhibit significantly enhanced stability against snake venom phosphodiesterase and 3'-exonucleases.[4] This increased resistance is crucial for applications such as antisense and RNAi therapies, where the stability of the oligonucleotide is paramount for sustained target engagement.[7]
Modulation of Ribofuranose Conformation
The conformation of the ribofuranose ring is a critical determinant of the biological activity of nucleoside analogues. The sugar pucker, described as either C2'-endo (South) or C3'-endo (North), influences the overall geometry of the nucleoside and its ability to interact with target enzymes like polymerases and kinases.[8][9]
C5-methylation can bias the conformational equilibrium of the ribofuranose ring.[10] Structural analyses, including X-ray crystallography and NMR spectroscopy, have revealed that the stereochemical orientation of the C5'-methyl group plays a crucial role in determining the preferred sugar pucker.[4][11] For instance, the (S)-C5'-methyl epimers have been shown to be structurally more similar to their natural, non-methylated counterparts, which can be advantageous for maintaining biological activity.[4]
Impact on Metabolic Stability
Beyond nuclease resistance, C5-methylation can also enhance the overall metabolic stability of nucleoside analogues.[5] This modification can protect the molecule from other metabolic pathways that would otherwise lead to its inactivation and clearance from the body. Increased metabolic stability translates to a longer in vivo half-life, allowing for less frequent dosing and improved patient compliance.
Therapeutic Applications of C5-Methylated Ribofuranose
The beneficial properties imparted by C5-methylation have led to its exploration in various therapeutic areas, most notably in the development of antiviral and anticancer agents.
Antiviral Drug Development
Nucleoside analogues are a mainstay of antiviral therapy.[12][13] They act by inhibiting viral polymerases, thereby terminating the replication of the viral genome. The incorporation of C5-methylated ribofuranose into antiviral nucleosides can enhance their potency and broaden their spectrum of activity.[1][2]
For example, C5-modified pyrimidine ribofuranonucleosides have demonstrated promising activity against a range of RNA viruses, including Coxsackie virus B4, Respiratory Syncytial Virus, and Human Coronavirus.[1][2] The enhanced stability and favorable conformational properties of these modified nucleosides likely contribute to their improved antiviral efficacy.
Anticancer Drug Development
In oncology, nucleoside analogues function as antimetabolites, interfering with the synthesis of nucleic acids and inducing apoptosis in rapidly dividing cancer cells.[14] C5-methylation can improve the therapeutic index of anticancer nucleosides by increasing their stability and selectivity.
C5-arylalkynyl-β-D-ribofuranonucleosides have shown moderate cytostatic activity against various cancer cell lines, including cervix carcinoma (HeLa), murine leukemia (L1210), and human lymphocyte (CEM) cells.[1] Further optimization of these C5-methylated analogues holds promise for the development of more effective and less toxic cancer chemotherapeutics.
Experimental Protocols
This section provides detailed protocols for the synthesis and evaluation of C5-methylated ribofuranose nucleosides.
Synthesis of a C5-Methylated Ribofuranose Nucleoside Analogue
The synthesis of C5-methylated nucleosides can be achieved through various chemical routes.[3][15][16] A common approach involves the modification of a pre-existing nucleoside scaffold.
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of a C5'-methylated nucleoside.
Protocol: Synthesis of (S)-5'-C-Methyl-Uridine
Protection: Protect the 2' and 3'-hydroxyl groups of uridine with a suitable protecting group (e.g., TBDMS).
Oxidation: Selectively oxidize the 5'-hydroxyl group to an aldehyde using a mild oxidizing agent (e.g., Dess-Martin periodinane).
Methylation: React the aldehyde with a methyl Grignard reagent (CH3MgBr) to introduce the C5'-methyl group. This step typically yields a mixture of (R) and (S) epimers.
Separation: Separate the (R) and (S) epimers using chiral chromatography.
Deprotection: Remove the protecting groups from the 2' and 3'-hydroxyls using a standard deprotection protocol (e.g., TBAF).
Purification: Purify the final product, (S)-5'-C-Methyl-Uridine, using reverse-phase high-performance liquid chromatography (HPLC).
Evaluation of Nuclease Resistance
Protocol: 3'-Exonuclease Stability Assay
Substrate Preparation: Synthesize or obtain both the C5-methylated oligonucleotide and its unmodified counterpart.
Enzyme Reaction: Incubate the oligonucleotides with a 3'-exonuclease (e.g., snake venom phosphodiesterase) in a suitable buffer at 37°C.
Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
Quenching: The reaction in each aliquot is quenched by adding a stop solution (e.g., EDTA).
Analysis: Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC to monitor the degradation of the oligonucleotides over time.
Quantification: Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation rate.
Data Presentation: Nuclease Resistance
Oligonucleotide
Half-life (minutes) in presence of 3'-exonuclease
Unmodified
25
C5'-Methylated
> 240
Conformational Analysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of nucleosides in solution.[8][11][17]
Protocol: NMR Analysis of Sugar Pucker
Sample Preparation: Dissolve the C5-methylated nucleoside in a suitable deuterated solvent (e.g., D2O).
NMR Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including 1H, COSY, and NOESY experiments.
Coupling Constant Analysis: Analyze the 3J(H1'-H2') coupling constants to determine the predominant sugar pucker. A small coupling constant is indicative of a C3'-endo (North) conformation, while a large coupling constant suggests a C2'-endo (South) conformation.
NOE Analysis: Analyze the Nuclear Overhauser Effect (NOE) data to provide additional distance constraints for structural modeling.
In Vitro Antiviral Activity Assay
Protocol: Virus Yield Reduction Assay
Cell Culture: Seed susceptible host cells in a 96-well plate and allow them to form a confluent monolayer.
Compound Treatment: Treat the cells with serial dilutions of the C5-methylated nucleoside analogue.
Viral Infection: Infect the treated cells with the virus of interest at a specific multiplicity of infection (MOI).
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 48-72 hours).
Quantification of Viral Yield: Harvest the cell culture supernatant and quantify the amount of progeny virus produced using methods such as plaque assay or quantitative reverse transcription PCR (qRT-PCR).[18][19]
Data Analysis: Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.
Diagram: Antiviral Assay Workflow
Caption: A streamlined workflow for determining the in vitro antiviral activity.
Conclusion and Future Directions
The C5-methylation of the ribofuranose moiety represents a valuable and practical strategy in medicinal chemistry for the development of improved nucleoside-based therapeutics. The enhanced nuclease resistance, favorable conformational properties, and increased metabolic stability conferred by this modification can lead to compounds with superior pharmacological profiles. The protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising analogues.
Future research in this area will likely focus on the stereoselective synthesis of C5-methylated nucleosides to isolate the more active epimer, as well as the exploration of this modification in combination with other chemical alterations to further optimize drug-like properties. The continued application of these principles will undoubtedly contribute to the discovery of novel and effective treatments for a wide range of diseases.
Application Note: Stereoselective Synthesis of 5(R)-C-methyl-D-ribofuranose
Introduction: The Significance of C5-Methylated Ribofuranose in Medicinal Chemistry The D-ribofuranose scaffold is a cornerstone of numerous biologically active molecules, most notably nucleosides and nucleotides. Chemic...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of C5-Methylated Ribofuranose in Medicinal Chemistry
The D-ribofuranose scaffold is a cornerstone of numerous biologically active molecules, most notably nucleosides and nucleotides. Chemical modification of this sugar moiety offers a powerful strategy for modulating the pharmacological properties of these vital compounds. The introduction of a methyl group at the C5 position of D-ribofuranose, particularly with stereocontrol to yield the 5(R) configuration, has emerged as a critical structural motif in the design of novel therapeutics. This modification can enhance metabolic stability, alter conformational preferences of the furanose ring, and influence binding affinity to target enzymes and receptors. Consequently, the development of robust and stereoselective synthetic routes to 5(R)-C-methyl-D-ribofuranose is of paramount importance to researchers in drug discovery and development.
This application note provides a detailed guide to the stereoselective synthesis of 5(R)-C-methyl-D-ribofuranose, commencing from the readily available starting material, D-ribose. We will delve into the strategic considerations for protecting group selection, the pivotal oxidation of the C5 hydroxyl, and the diastereoselective addition of a methyl group to the resulting aldehyde. The protocols described herein are grounded in established synthetic transformations and principles of stereochemical control, offering a comprehensive resource for chemists in the field.
Synthetic Strategy: A Multi-step Approach from D-Ribose
The overall synthetic strategy to achieve 5(R)-C-methyl-D-ribofuranose from D-ribose can be conceptualized in the following workflow:
Caption: Overall synthetic workflow from D-Ribose to the target molecule.
This multi-step approach allows for precise chemical manipulations at each stage, ensuring high purity and stereochemical integrity of the final product. The key to success lies in the careful execution of each step, particularly the stereoselective methylation.
Part 1: Preparation of the C5-Aldehyde Precursor
The initial phase of the synthesis focuses on the preparation of a suitable D-ribofuranose derivative bearing an aldehyde at the C5 position. This requires a judicious choice of protecting groups to ensure the furanose ring form is favored and that the C5 hydroxyl group is amenable to selective oxidation.
Protocol 1: Synthesis of (2-methyl-5-tert-butyl)phenyl 1-thio-β-D-ribopentodialdo-1,4-furanoside
This protocol is adapted from established procedures and provides a reliable route to the key aldehyde intermediate.
Step 1: Protection of D-Ribose
Reaction: D-ribose is first converted to a protected furanoside derivative. A common and effective method involves the formation of an isopropylidene acetal at the C2 and C3 positions and the introduction of a thiophenyl group at the anomeric center.
Procedure:
Suspend D-ribose in a suitable solvent such as acetone.
Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
Stir the reaction at room temperature until the formation of 2,3-O-isopropylidene-D-ribofuranose is complete (monitor by TLC).
In a separate flask, prepare the thiophenyl glycoside by reacting the protected ribofuranose with (2-methyl-5-tert-butyl)thiophenol in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate) in an inert solvent like dichloromethane (DCM) at 0 °C to room temperature.
Purify the resulting (2-methyl-5-tert-butyl)phenyl 2,3-O-isopropylidene-1-thio-β-D-ribofuranoside by column chromatography.
Step 2: Selective Oxidation of the C5-Hydroxyl Group
Reaction: The primary alcohol at the C5 position is selectively oxidized to an aldehyde. Several mild oxidation methods are suitable for this transformation to avoid over-oxidation to the carboxylic acid. Swern oxidation or Dess-Martin periodinane (DMP) oxidation are commonly employed.
Procedure (using Swern Oxidation):
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve oxalyl chloride in anhydrous DCM and cool to -78 °C.
Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM, maintaining the temperature below -65 °C.
After stirring for a few minutes, add a solution of the protected thioglycoside from Step 1 in anhydrous DCM.
Stir the reaction mixture at -78 °C for 30-45 minutes.
Add triethylamine (TEA) to the reaction mixture and allow it to warm to room temperature.
Quench the reaction with water and extract the product with DCM.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography to yield (2-methyl-5-tert-butyl)phenyl 2,3-O-isopropylidene-1-thio-β-D-ribopentodialdo-1,4-furanoside.
Part 2: Stereoselective Methylation of the C5-Aldehyde
This is the most critical step of the synthesis, where the new stereocenter at C5 is established. The choice of the methylating agent and reaction conditions will dictate the diastereoselectivity of the reaction. The addition of Grignard reagents to α-alkoxy aldehydes has been shown to proceed with high stereoselectivity, often governed by Cram's chelation control or the Felkin-Anh model.[1]
The Underlying Principle of Stereocontrol
The stereochemical outcome of the nucleophilic addition of a Grignard reagent to the C5-aldehyde is influenced by the existing stereochemistry of the ribofuranose ring, particularly the stereocenter at C4. Two primary models predict the major diastereomer formed:
Felkin-Anh Model: This model predicts that the nucleophile will attack the carbonyl carbon from the least hindered trajectory, which is typically opposite to the largest substituent on the adjacent chiral carbon.
Cram's Chelation Model: When a chelating atom (like the oxygen of a protecting group) is present on the α-carbon to the carbonyl, the Grignard reagent's magnesium can coordinate with both the carbonyl oxygen and the α-oxygen, forming a rigid five-membered ring. This conformation directs the nucleophilic attack from the less hindered face of this chelated intermediate.[2]
In the case of the 2,3-O-isopropylidene protected ribose-5-aldehyde, the furanose ring oxygen at C4 can act as a chelating atom, favoring the Cram's chelation model and leading to the desired 5(R) stereochemistry.[1]
Caption: Chelation-controlled addition of a methyl Grignard reagent.
Protocol 2: Diastereoselective Addition of Methylmagnesium Bromide
Reaction: The C5-aldehyde is reacted with methylmagnesium bromide to introduce the methyl group at the C5 position, yielding the corresponding secondary alcohol.
Procedure:
Dissolve the aldehyde from Protocol 1 in anhydrous tetrahydrofuran (THF) or diethyl ether in a flame-dried flask under an inert atmosphere.
Cool the solution to -78 °C.
Slowly add a solution of methylmagnesium bromide (MeMgBr) in THF or diethyl ether (typically 1.1 to 1.5 equivalents).
Stir the reaction mixture at -78 °C for the time determined by TLC monitoring (usually 1-2 hours).
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the product by column chromatography. The major diastereomer will be the desired 5(R)-C-methyl derivative.
Data Presentation: Stereoselectivity of the Grignard Addition
The diastereoselectivity of the Grignard addition can be determined by analyzing the crude reaction mixture using 1H NMR spectroscopy or chiral HPLC. The ratio of the 5(R) to the 5(S) diastereomer is a critical measure of the success of the stereoselective step.
Part 3: Deprotection to Yield 5(R)-C-methyl-D-ribofuranose
The final step in the synthesis is the removal of all protecting groups to afford the target molecule in its free form. This typically involves a multi-step deprotection sequence.
Protocol 3: Complete Deprotection
Reaction: The isopropylidene acetal and the thiophenyl glycoside are removed to yield the final product.
Procedure:
Step 3a: Removal of the Isopropylidene Group:
Dissolve the protected 5(R)-C-methyl-D-ribofuranose derivative in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitor by TLC).
Co-evaporate the solvent with toluene under reduced pressure to remove residual acetic acid.
Step 3b: Removal of the Thiophenyl Group:
The removal of the thiophenyl group can be achieved under various conditions, for instance, using N-bromosuccinimide (NBS) in aqueous acetone.
Dissolve the product from Step 3a in a mixture of acetone and water.
Cool the solution to 0 °C and add N-bromosuccinimide portion-wise.
Stir the reaction at 0 °C until the starting material is consumed.
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Remove the organic solvent under reduced pressure and purify the aqueous residue by ion-exchange chromatography or preparative HPLC to obtain pure 5(R)-C-methyl-D-ribofuranose.
Conclusion
The stereoselective synthesis of 5(R)-C-methyl-D-ribofuranose is a challenging yet achievable goal for synthetic chemists. The protocols outlined in this application note provide a robust framework for the preparation of this valuable building block. The key to a successful synthesis lies in the careful execution of the protection, oxidation, and stereoselective methylation steps. The principles of stereocontrol, particularly the Cram's chelation model, offer a predictive tool for understanding the outcome of the critical Grignard addition. By following these detailed procedures, researchers can reliably access 5(R)-C-methyl-D-ribofuranose for its incorporation into novel therapeutic agents.
Application Notes and Protocols for the Enzymatic Synthesis of Nucleosides from C-Methylated Precursors
Introduction: The Significance of C-Methylated Nucleosides in Modern Therapeutics C-methylated nucleosides represent a pivotal class of molecules in the landscape of medicinal chemistry and drug development. The introduc...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Significance of C-Methylated Nucleosides in Modern Therapeutics
C-methylated nucleosides represent a pivotal class of molecules in the landscape of medicinal chemistry and drug development. The introduction of a methyl group onto the carbohydrate moiety of a nucleoside can profoundly influence its biological activity, metabolic stability, and pharmacokinetic profile. These modifications are particularly prevalent in the design of antiviral and anticancer agents, where they can enhance the molecule's ability to inhibit viral polymerases or cellular kinases with greater specificity and reduced off-target effects.[1][2][3][4] For instance, 2'-C-methylated nucleosides have shown significant promise as inhibitors of the hepatitis C virus (HCV) NS5B polymerase.[3][4]
Traditional chemical synthesis of these analogues is often a multi-step, arduous process, requiring extensive use of protecting groups and frequently resulting in low yields and challenging purification of stereoisomers.[5][6] Biocatalysis, leveraging the inherent stereo- and regioselectivity of enzymes, presents a compelling and sustainable alternative to these classical chemical routes.[5][6][7] This application note provides a comprehensive guide to the enzymatic synthesis of nucleosides from C-methylated precursors, with a focus on the practical application of nucleoside phosphorylases for researchers, scientists, and drug development professionals.
The Biocatalytic Advantage: Why Enzymes Excel
The use of enzymes for the synthesis of C-methylated nucleosides offers several distinct advantages over conventional chemical methods:
Stereo- and Regioselectivity: Enzymes catalyze reactions with unparalleled precision, ensuring the formation of the desired β-anomer of the nucleoside, thus eliminating the need for complex chiral separations.[6][8]
Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous buffers at or near physiological pH and temperature, which preserves the integrity of sensitive functional groups and avoids the use of harsh or toxic reagents.[5][8]
Reduced Protection/Deprotection Steps: The high selectivity of enzymes often obviates the need for protecting groups on the sugar or base moieties, leading to more efficient and atom-economical syntheses.[5][6]
Environmental Sustainability: Biocatalytic processes are inherently "greener," utilizing renewable catalysts (enzymes) and minimizing the generation of hazardous chemical waste.[8]
Core Enzymatic Strategy: Transglycosylation Catalyzed by Nucleoside Phosphorylases
The cornerstone of the enzymatic approach for synthesizing modified nucleosides is the transglycosylation reaction, most commonly catalyzed by nucleoside phosphorylases (NPs).[7][9][10] This process involves the transfer of a glycosyl group from a donor nucleoside to an acceptor nucleobase. The reaction proceeds in two sequential, reversible steps catalyzed by one or more NPs:
Phosphorolysis of the Donor Nucleoside: A pyrimidine or purine nucleoside phosphorylase cleaves the glycosidic bond of a donor nucleoside in the presence of inorganic phosphate (Pi), generating a pentose-1-phosphate intermediate and the corresponding free nucleobase.
Synthesis of the Target Nucleoside: A purine nucleoside phosphorylase (PNP) then catalyzes the reaction between the pentose-1-phosphate and the desired acceptor nucleobase to form the new nucleoside.
The overall equilibrium of the transglycosylation reaction can be manipulated to favor the synthesis of the target nucleoside. For the synthesis of purine nucleosides, using a pyrimidine nucleoside as the donor is advantageous because the phosphorolysis of purine nucleosides is thermodynamically more favorable, thus driving the reaction towards the formation of the new purine nucleoside.[10]
Experimental Design and Workflow
The successful enzymatic synthesis of C-methylated nucleosides hinges on a well-designed experimental workflow. The following diagram illustrates the key stages of the process, from enzyme selection to final product analysis.
Caption: Experimental workflow for the enzymatic synthesis of C-methylated nucleosides.
Detailed Protocols
Protocol 1: General Procedure for the Enzymatic Synthesis of a C-Methylated Purine Nucleoside
This protocol describes a general method for the synthesis of a C-methylated purine nucleoside using a C-methylated pyrimidine nucleoside as the sugar donor and a purine base as the acceptor.
1. Materials and Reagents:
Enzymes:
Purine Nucleoside Phosphorylase (PNP) from Escherichia coli or a thermophilic source (e.g., Thermus thermophilus).[11]
Pyrimidine Nucleoside Phosphorylase (PyNP), such as Uridine Phosphorylase (UP) from E. coli or Thymidine Phosphorylase (TP) from a thermophilic source.[12][13]
Commercially available enzymes can be used directly.
Alternatively, recombinant enzymes can be expressed and purified from host organisms like E. coli.[15] The use of co-expression systems for both PNP and PyNP in a single host can streamline the process.[15]
3. Reaction Setup:
In a suitable reaction vessel, dissolve the C-methylated pyrimidine nucleoside donor (1.0 eq) and the purine base acceptor (1.0 - 1.5 eq) in 50 mM potassium phosphate buffer (pH 7.0).
Add the Pyrimidine Nucleoside Phosphorylase (e.g., 5-10 units/mL).
Add the Purine Nucleoside Phosphorylase (e.g., 5-10 units/mL).
The final concentration of the donor nucleoside is typically in the range of 10-50 mM.[15]
The total reaction volume can be scaled as needed.
4. Incubation and Monitoring:
Incubate the reaction mixture at an optimal temperature for the chosen enzymes (e.g., 37°C for mesophilic enzymes, 50-60°C for thermophilic enzymes) with gentle agitation.[15][16]
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 1-2 hours) and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
5. Reaction Work-up and Product Purification:
Once the reaction has reached completion or equilibrium, terminate the reaction by heating the mixture to 95°C for 5 minutes to denature and precipitate the enzymes.
Centrifuge the mixture to pellet the precipitated proteins and collect the supernatant.
Concentrate the supernatant under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).[14]
Combine the fractions containing the pure product and evaporate the solvent.
6. Product Characterization:
Confirm the identity and purity of the synthesized C-methylated nucleoside using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Key Considerations and Optimization Strategies
Parameter
Rationale and Optimization Strategies
Enzyme Source
Thermophilic enzymes often exhibit greater stability and can be used at higher temperatures, which can increase substrate solubility and reaction rates.[17] Mesophilic enzymes, such as those from E. coli, are also widely used and well-characterized.[18][19]
Substrate Ratio
A slight excess of the acceptor base can help to drive the equilibrium towards product formation.[19]
Phosphate Concentration
Phosphate is a substrate in the phosphorolysis step but an inhibitor of the synthesis step. A low phosphate concentration can favor the synthesis of the target nucleoside.[19]
pH and Temperature
The optimal pH and temperature will depend on the specific enzymes being used. These parameters should be optimized to ensure maximum enzyme activity and stability.[16]
Solvent Effects
For poorly soluble substrates, the addition of a small amount of a polar organic co-solvent, such as dimethyl sulfoxide (DMSO), can enhance solubility and improve reaction yields.[20]
- Optimize pH and temperature for the specific enzymes.- Adjust substrate and phosphate concentrations.- Consider using a thermophilic enzyme to run the reaction at a higher temperature.
Formation of Byproducts
- Lack of enzyme specificity.- Instability of substrates or products.
- Screen different nucleoside phosphorylases for higher specificity.- Optimize reaction time to minimize degradation.
Difficulty in Purification
- Similar polarities of starting materials and products.
- Employ different chromatographic techniques (e.g., reverse-phase HPLC, ion-exchange chromatography).[14]
Alternative Enzymatic Approaches: Glycosyltransferases
While nucleoside phosphorylases are the workhorses for transglycosylation, another class of enzymes, glycosyltransferases, can also be employed for the synthesis of modified nucleosides, including C-nucleosides.[21][22] C-glycosyltransferases catalyze the formation of a C-C bond between a sugar donor (often a nucleotide sugar) and an acceptor molecule.[23] The development and engineering of these enzymes for synthetic applications is an active area of research and holds promise for the synthesis of novel C-methylated nucleosides.
Conceptual Pathway for C-Glycosyltransferase-Mediated Synthesis
Caption: Conceptual pathway for C-nucleoside synthesis using a C-glycosyltransferase.
Conclusion
The enzymatic synthesis of nucleosides from C-methylated precursors offers a powerful, efficient, and sustainable alternative to traditional chemical methods. By leveraging the remarkable selectivity of enzymes like nucleoside phosphorylases, researchers can access a diverse array of modified nucleosides with high purity and stereochemical integrity. The protocols and considerations outlined in this application note provide a solid foundation for the successful implementation of these biocatalytic strategies in academic and industrial research settings, ultimately accelerating the discovery and development of novel therapeutic agents.
References
Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies | JACS Au - ACS Public
Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - PMC - NIH.
Advances in biocatalytic and chemoenzym
Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies - PMC - PubMed Central.
Advances in biocatalytic and chemoenzym
Enzymatic synthesis of modified nucleosides by nucleoside phosphorylase-catalyzed transglycosylation.
C-Ribosylating Enzymes in the (Bio)
The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PubMed Central.
The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PubMed Central.
"Synthesis and Purification of N3-Methylcytidine (m3C) Modified RNA Oligonucleotides". In: Current Protoco.
Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - NIH.
Structural basis for substrate specificity of Escherichia coli purine nucleoside phosphorylase - PubMed.
Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activ
Unique substrate specificity of purine nucleoside phosphorylases
Comparative Analysis of Enzymatic Transglycosylation Using E.
Enzymatic synthesis of nucleosides by nucleoside phosphorylase co-expressed in Escherichia coli - PMC - NIH.
Bio-catalytic synthesis of unnatural nucleosides possessing a large functional group such as a fluorescent molecule by purine nucleoside phosphorylase - Catalysis Science & Technology (RSC Publishing).
Intriguing Antiviral Modified Nucleosides: A Retrospective View into the Future Treatment of COVID-19 | ACS Medicinal Chemistry Letters.
Enzymatic Synthesis of Modified Nucleoside 5′-Monophosph
Substrate spectra of nucleoside phosphorylases and their potential in the production of pharmaceutically active compounds - PubMed.
Uridine phosphorylase: An important enzyme in pyrimidine metabolism and fluoropyrimidine activation | Request PDF - ResearchG
Generating orthogonal glycosyltransferase and nucleotide sugar pairs as next-gener
C-glycosyltransferase discovery and engineering for the synthesis of bioactive glycosides.
high-yield synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose
An Application Note for the High-Yield Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose Abstract This application note provides a comprehensive, field-proven guide for the high-yield, multi-step s...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for the High-Yield Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
Abstract
This application note provides a comprehensive, field-proven guide for the high-yield, multi-step synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose, a key chiral building block for the synthesis of C-nucleoside analogues and other modified carbohydrates with significant potential in drug development. The described synthetic strategy begins with commercially available D-ribose and proceeds through a carefully orchestrated sequence of protection, stereoselective C-C bond formation, and functionalization steps. Key transformations include the preparation of a protected C5-aldehyde, a diastereoselective Grignard reaction to install the C5-methyl group, and a robust benzoylation-acetylation sequence to yield the final product. This guide emphasizes the mechanistic rationale behind procedural choices, offering researchers a reliable pathway to access this valuable intermediate with high purity and yield.
Introduction: The Significance of C-Branched Ribofuranose
Carbohydrates and their derivatives are central to numerous biological processes.[1] The modification of their fundamental structure offers a powerful avenue for the development of novel therapeutics, particularly antiviral and anticancer agents. The target molecule, 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose, is a highly valuable intermediate because it incorporates a C-methyl branch at the C5 position of the ribose scaffold. This modification prevents enzymatic degradation by exonucleases when incorporated into oligonucleotide chains and can induce specific conformational constraints, making it a desirable feature in the design of stable and potent C-nucleoside drugs.
The acetyl group at the anomeric (C1) position serves as an efficient leaving group in glycosylation reactions, enabling the coupling of this modified sugar to various nucleobases.[2] The benzoyl protecting groups at the C2, C3, and C5 positions offer excellent stability under a range of reaction conditions and facilitate purification of intermediates due to their crystallinity and strong UV absorbance.
This document outlines a rational, step-by-step synthesis designed for high fidelity and yield, addressing the critical challenge of stereocontrol during the introduction of the new chiral center at C5.
Overall Synthetic Strategy
The synthesis is designed as a linear four-stage process, transforming D-ribose into the final, fully protected and functionalized C-methylated product. Each stage is optimized to ensure high conversion and facilitate the purification of the desired intermediate.
Figure 1: Overall workflow for the synthesis of the target C-methylated ribofuranose derivative.
Experimental Protocols & Mechanistic Insights
Stage 1: Synthesis of the C5-Aldehyde Precursor
The initial steps focus on protecting the hydroxyl groups at C1, C2, and C3 to isolate the C5 primary alcohol for selective oxidation.
Protocol 1.1: Preparation of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside
Methyl Glycoside Formation: Suspend D-ribose (1 equiv.) in anhydrous methanol (approx. 15 mL per gram of ribose). Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (approx. 0.05 equiv.). Allow the reaction to warm to room temperature and stir for 24 hours.[3]
Neutralization: Quench the reaction by adding solid sodium bicarbonate until effervescence ceases.
Filtration & Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to obtain crude methyl D-ribofuranoside as a syrup. This product is typically a mixture of anomers and is used directly in the next step.
Isopropylidene Protection: Dissolve the crude methyl ribofuranoside in anhydrous acetone (approx. 20 mL per gram of starting ribose). Add 2,2-dimethoxypropane (1.5 equiv.) and a catalytic amount of p-toluenesulfonic acid (0.02 equiv.).
Reaction Monitoring: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
Work-up: Quench the reaction with triethylamine. Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, which can be purified by silica gel chromatography.
Expert Insight: The formation of the methyl glycoside at C1 and the isopropylidene ketal across C2 and C3 provides a robustly protected framework.[4] The isopropylidene group locks the furanose ring, preventing the formation of pyranose side-products and simplifying subsequent characterization.
Protocol 1.2: Swern Oxidation to the C5-Aldehyde
Oxalyl Chloride Activation: In a three-neck flask under an argon atmosphere, dissolve oxalyl chloride (2.0 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
DMSO Addition: Slowly add anhydrous dimethyl sulfoxide (DMSO) (4.0 equiv.) dropwise, ensuring the internal temperature remains below -65 °C. Stir for 15 minutes.
Alcohol Addition: Add a solution of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside (1.0 equiv.) in DCM dropwise, maintaining the temperature below -65 °C. Stir for 1 hour.
Quenching: Add anhydrous triethylamine (5.0 equiv.) dropwise. Allow the reaction to stir for 30 minutes at -78 °C, then warm to room temperature.
Work-up: Add water to the reaction mixture. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldehyde is often used immediately in the next step due to its potential instability.
Expert Insight: The Swern oxidation is chosen for its mild conditions, which are crucial for preventing epimerization at the sensitive C4 position adjacent to the newly formed aldehyde. The reaction proceeds via a dimethylchlorosulfonium intermediate, which is deprotonated to form a sulfur ylide that collapses to yield the aldehyde, DMSO, and dimethyl sulfide.
Stage 2: Stereoselective C-Methylation via Grignard Reaction
This is the most critical step, where the C-C bond is formed and the new stereocenter at C5 is established.
Figure 2: Diastereoselective addition of a Grignard reagent to the C5-aldehyde.
Protocol 2.1: Grignard Addition and Diastereomer Separation
Reaction Setup: Dry all glassware thoroughly in an oven before use. Dissolve the crude C5-aldehyde (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to -78 °C.
Grignard Addition: Add methylmagnesium bromide (MeMgBr, 3.0 M solution in diethyl ether, 1.5 equiv.) dropwise via syringe.[5][6]
Reaction & Quenching: Stir the mixture at -78 °C for 2-3 hours. Monitor by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
Work-up: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: The resulting product is a mixture of two diastereomers (epimeric at C5). Separate the diastereomers via careful silica gel column chromatography using a hexanes/ethyl acetate gradient. The polarity of the two epimers will differ, allowing for their isolation.
Expert Insight: The stereochemical outcome of the Grignard addition is governed by nucleophilic attack on the aldehyde carbonyl, which is sterically directed by the existing chiral center at C4.[7] According to the Felkin-Anh model of 1,2-asymmetric induction, the methyl nucleophile will preferentially attack the carbonyl from the face opposite the largest substituent at C4 (the C3-O bond of the furanose ring). This directs the formation of the desired 5(R) diastereomer as the major product. The ratio of diastereomers can be determined by ¹H NMR analysis of the crude product.
Stage 3: Global Deprotection and Benzoylation
With the C5-methyl group installed, the temporary protecting groups are removed and replaced with robust benzoyl groups.
Protocol 3.1: Hydrolysis and Per-Benzoylation
Hydrolysis: Dissolve the purified 5(R)-methylated intermediate (1.0 equiv.) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid). Heat the solution to 60-80 °C and stir for several hours until TLC indicates the complete removal of both the isopropylidene and methyl glycoside groups. Concentrate the mixture to dryness, co-evaporating with toluene to remove residual acetic acid.
Benzoylation: Dissolve the crude, deprotected sugar in anhydrous pyridine. Cool the solution to 0 °C. Add benzoyl chloride (approx. 5.0 equiv. to protect all four hydroxyl groups) dropwise with stirring.[8]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC until a single, non-polar product spot is observed.
Work-up: Cool the reaction mixture in an ice bath and slowly add cold water to quench excess benzoyl chloride. Extract the mixture with ethyl acetate or DCM. Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude per-benzoylated product. Purification can be achieved by recrystallization from ethanol or by silica gel chromatography.
Stage 4: Anomeric Acetylation
The final step is the selective introduction of the anomeric acetyl group, which primes the molecule for subsequent glycosylation chemistry.
Protocol 4.1: Acetolysis
Reaction Setup: Dissolve the per-benzoylated product (1.0 equiv.) in a mixture of glacial acetic acid and acetic anhydride (e.g., a 10:1 v/v ratio).
Acid Catalysis: Cool the solution to 0 °C and add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equiv.) dropwise.[9][10]
Reaction: Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-15 hours. Monitor the reaction carefully by TLC.
Work-up: Pour the reaction mixture slowly into a stirred slurry of ice and saturated sodium bicarbonate solution to neutralize the acids.
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. Concentrate the solution to obtain the crude product.
Final Purification: Purify the final product, 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose, by recrystallization from a suitable solvent system such as ethanol or isopropanol/hexanes to yield a white crystalline solid.
Data Summary & Characterization
The successful synthesis should be confirmed by standard analytical techniques. The final product yield and purity are summarized below.
¹H NMR: Distinct signals for the acetyl methyl protons (~2.0-2.2 ppm), aromatic benzoyl protons (7.2-8.1 ppm), and the sugar ring protons. The anomeric proton signal will be a key diagnostic peak.
¹³C NMR: Signals corresponding to the carbonyls of the acetyl and benzoyl groups (~165-170 ppm), aromatic carbons, and the carbons of the furanose ring.
Mass Spectrometry (HRMS): Calculation of the exact mass for the molecular ion [M+Na]⁺ to confirm the elemental composition.
Optical Rotation: A specific optical rotation value ([α]D) measured in a defined solvent (e.g., chloroform) will confirm the bulk enantiopurity of the product.
References
Wikipedia contributors. (2023). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Shalamay, A. S., & Shnypir, I. P. (1996). Directed synthesis of 1 -O-acetyl-2, 3,5-tri-O-benzoyl-β-L-ribofuranose. Biopolymers and Cell, 12(1), 5-8. Available at: [Link]
Amer, A., & Kaufman, T. S. (2014). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose? ResearchGate. Retrieved from [Link]
CN102659856A - Preparation technology of 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose. (2012). Google Patents.
Method for preparing 1-O-acetyl-2, 3, 5-tri-O-benzoyl-1- β -D-ribofuranose. (n.d.). Google Patents.
Kovalev, I. S., et al. (2007). The diastereoselective synthesis of methyl 5-deoxy-5-(dialkylphosphono)-5-(dialkylphosphorylamido)-2,3-O-isopropylidene-beta-D-ribofuranosides. PubMed. Retrieved from [Link]
Cahiez, G., & Moyeux, A. (2022). Synthesis of 2-C-Substituted 5-Deoxyglucals from d-Ribose: Access to 2-C-Substituted 5-Deoxyglycosides and -Nucleosides. Synlett, 33(16). Available at: [Link]
Pathak, T. (2002). New approach to l'C‐modified riboside scaffold via stereoselective functionalization of D‐(+)‐ribonic‐y‐lactone. ResearchGate. Retrieved from [Link]
Lin, P.-C., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. PubMed. Retrieved from [Link]
Desai, T., Gigg, J., & Gigg, R. (1996). Synthesis of Methyl 2-O-allyl-(and 3-O-allyl)-5-O-benzyl-beta-D- Ribofuranoside. PubMed. Retrieved from [Link]
van der Vorm, S., et al. (2019). Synthesis, Reactivity, and Stereoselectivity of 4-Thiofuranosides. ACS Publications. Retrieved from [Link]
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]
Wikipedia contributors. (2024). Carbohydrate. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-deoxy-alpha-D-ribofuranose. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 5-methylthio-D-ribose. PubChem. Retrieved from [Link]
Díez-Municio, M., et al. (2024). Tailoring the natural rare sugars D-tagatose and L-sorbose to produce novel functional carbohydrates. Communications Biology, 7, 108. Available at: [Link]
Iovine, V., et al. (2021). Clarifying the Use of Benzylidene Protecting Group for D-(+)-Ribono-1,4-Lactone, an Essential Building Block in the Synthesis of C-Nucleosides. Molecules, 26(21), 6475. Available at: [Link]
Park, Y.-C., et al. (2004). Fed-batch production of D-ribose from sugar mixtures by transketolase-deficient Bacillus subtilis SPK1. PubMed. Retrieved from [Link]
Wikipedia contributors. (2024). Ribose. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Chad's Prep. (2021). 19.7a Addition of Grignard Reagents (and other Carbon Nucleophiles). YouTube. Retrieved from [Link]
The Organic Chemistry Tutor. (2014). Grignard Reagent and Aldehyde (or Ketone) (Mechanism). YouTube. Retrieved from [Link]
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]
Albericio, F., & Subirós-Funosas, R. (2011). Protection Reactions. In Peptide Synthesis and Applications (pp. 1-28). Wiley-VCH. Available at: [Link]
Pajzderska, A., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A. Available at: [Link]
Application Notes and Protocols for the Synthesis of Modified RNA Therapeutics
For: Researchers, scientists, and drug development professionals in the field of RNA therapeutics. Abstract The emergence of messenger RNA (mRNA) technology has catalyzed a paradigm shift in modern medicine, underscored...
Author: BenchChem Technical Support Team. Date: January 2026
For: Researchers, scientists, and drug development professionals in the field of RNA therapeutics.
Abstract
The emergence of messenger RNA (mRNA) technology has catalyzed a paradigm shift in modern medicine, underscored by the rapid development and deployment of mRNA-based vaccines. The therapeutic potential of synthetic mRNA extends far beyond infectious diseases, with active research in cancer immunotherapy, protein replacement therapies, and gene editing. A cornerstone of this success lies in the strategic chemical modification of the mRNA molecule to enhance its stability, increase translational efficiency, and attenuate its inherent immunogenicity. This comprehensive guide provides an in-depth exploration of the synthesis, purification, and analysis of modified mRNA therapeutics. We will delve into the rationale behind experimental design, present detailed, step-by-step protocols for key laboratory processes, and offer insights into the critical quality attributes that ensure the safety and efficacy of the final therapeutic product.
Introduction: The Rationale for Modified RNA
In vitro transcribed (IVT) mRNA is inherently labile and can be recognized by the innate immune system as foreign, leading to rapid degradation and an inflammatory response that can hinder therapeutic efficacy.[1][2] To overcome these challenges, strategic chemical modifications are incorporated into the mRNA sequence. These modifications serve two primary purposes:
Immune Evasion: Unmodified single-stranded RNA can be recognized by pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) 7 and 8, leading to the production of pro-inflammatory cytokines.[1] The incorporation of modified nucleosides, such as N1-methylpseudouridine (m1Ψ) in place of uridine, has been shown to significantly reduce this immune activation.[1][][4]
Enhanced Stability and Translation: Modifications to the 5' cap structure and the poly(A) tail, as well as the inclusion of modified nucleotides within the coding sequence, can protect the mRNA from exonuclease degradation and enhance its translation into the desired protein.[][4][5] The m1Ψ modification, for instance, not only reduces immunogenicity but also improves translation efficiency.[][4]
The following sections will provide a detailed guide to the practical application of these principles in the synthesis of modified mRNA therapeutics.
The Workflow of Modified mRNA Synthesis
The production of modified mRNA therapeutics is a multi-step process that begins with the design of a DNA template and culminates in the formulation of the final mRNA drug product. Each stage requires careful optimization and stringent quality control to ensure the production of a safe and effective therapeutic.
Figure 1: A generalized workflow for the synthesis of modified mRNA therapeutics, from DNA template to LNP formulation.
In Vitro Transcription (IVT) of Modified mRNA: A Detailed Protocol
The core of modified mRNA synthesis is the in vitro transcription (IVT) reaction, where a DNA template is used by a bacteriophage RNA polymerase (typically T7) to synthesize RNA.[6] This process allows for the incorporation of modified nucleotides and a 5' cap structure.
DNA Template Preparation
A high-quality, linearized DNA template is a prerequisite for a successful IVT reaction.[7] The template should contain the following elements in order:
T7 Promoter: The recognition site for T7 RNA polymerase.
5' Untranslated Region (UTR): Influences translation efficiency.
Coding Sequence (CDS): The sequence that will be translated into the therapeutic protein.
3' Untranslated Region (UTR): Affects mRNA stability.
Poly(A) Tail Sequence: A stretch of 100-150 adenine residues that enhances stability and translation. This is typically encoded in the DNA template to ensure a defined length.
The plasmid containing this cassette is amplified in E. coli and then linearized with a restriction enzyme that cuts immediately downstream of the poly(A) tail sequence. Complete linearization is crucial, as circular plasmid templates can lead to longer-than-expected transcripts.[8]
Protocol for IVT with N1-methylpseudouridine and Co-transcriptional Capping
This protocol is designed for a 40 µL reaction and incorporates N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) and a co-transcriptional capping agent like CleanCap® Reagent AG.[9][10] Co-transcriptional capping is a highly efficient method that results in a Cap-1 structure, which is important for optimal translation in eukaryotic cells.[11][12][]
Materials:
Nuclease-free water
HiScribe™ T7 High Yield RNA Synthesis Kit (or equivalent)
Thaw Reagents: Thaw all necessary components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice.[9][10]
Prepare NTP/Cap Analog Mixture: In a nuclease-free tube, prepare the nucleotide and cap analog mixture according to Table 1 .
Assemble the IVT Reaction: In a separate nuclease-free tube, assemble the IVT reaction at room temperature in the order specified in Table 2 . Mix thoroughly by pipetting up and down, then centrifuge briefly to collect the reaction mixture at the bottom of the tube.
Incubation: Incubate the reaction at 37°C for 2-4 hours.[9][10] A turbid appearance after about 15-30 minutes is indicative of a successful transcription reaction.[14]
DNase Treatment: To remove the DNA template, add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.[9][10][15]
Component
Volume (µL)
Final Concentration
ATP (100 mM)
2.0
5 mM
GTP (100 mM)
0.6
1.5 mM
CTP (100 mM)
2.0
5 mM
m1ΨTP (100 mM)
2.0
5 mM
CleanCap® Reagent AG
4.0
4 mM
Nuclease-free Water
9.4
-
Total Volume
20.0
Table 1: Preparation of the NTP/Cap Analog Mixture for a 40 µL IVT Reaction.
Component
Volume (µL)
Nuclease-free Water
to 40 µL
10X Reaction Buffer
4.0
NTP/Cap Analog Mixture
20.0
Linearized DNA Template (1 µg)
1.0
RNase Inhibitor
2.0
T7 RNA Polymerase Mix
2.0
Total Volume
40.0
Table 2: Assembly of the 40 µL IVT Reaction.
Rationale Behind Key Protocol Steps
N1-methylpseudouridine (m1Ψ): Replacing uridine with m1Ψ is a critical modification that significantly reduces the innate immune response to the synthetic mRNA and enhances its translational capacity.[1][4]
CleanCap® Reagent AG: This trinucleotide cap analog allows for the co-transcriptional addition of a Cap-1 structure with high efficiency (>94%).[11] This is a significant improvement over older cap analogs like ARCA, which produce a less efficient Cap-0 structure.[12] The "AG" in the reagent name dictates that the transcription initiation site on the DNA template must be "AG" instead of the canonical "GG" for the T7 promoter.[9][10]
DNase Treatment: It is essential to remove the DNA template after transcription, as residual DNA can be an immunogenic contaminant.[15]
Purification of Modified mRNA
Purification is a critical step to remove impurities from the IVT reaction, such as residual DNA template, enzymes, unincorporated nucleotides, and double-stranded RNA (dsRNA) byproducts.[16] The presence of these impurities can lead to adverse immune reactions and reduce the therapeutic efficacy of the mRNA.
Technical Support Center: Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
Welcome to the technical support center for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory.
The synthesis of C-nucleoside analogues is of significant interest due to their potential as antiviral and anticancer agents.[1][2][3] The target molecule, 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose, is a key intermediate in the synthesis of various biologically active C-nucleosides. However, its preparation presents several stereochemical and purification challenges. This guide aims to provide practical, experience-based solutions to these hurdles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.
Problem 1: Low Yield of the Desired 5(R)-C-methyl Epimer
Question: My reaction is producing a mixture of 5(R) and 5(S) epimers, with the desired 5(R) isomer being the minor product. How can I improve the stereoselectivity of the C-methylation step?
Answer:
Controlling the stereochemistry at the C5 position is a critical challenge in this synthesis. The facial selectivity of the nucleophilic attack on the precursor aldehyde or ketone is influenced by several factors.
Potential Causes and Solutions:
Steric Hindrance: The existing protecting groups on the ribofuranose ring can sterically hinder the approach of the methylating agent.
Recommendation: The choice of protecting groups is crucial. While benzoyl groups are common, consider investigating if alternative, less bulky protecting groups at the C2 and C3 positions could improve the stereochemical outcome. However, be mindful that changing protecting groups may necessitate adjustments to subsequent reaction conditions.[4][5]
Reagent Choice: The nature of the methylating agent plays a significant role in stereoselectivity.
Recommendation: If you are using a Grignard reagent (e.g., MeMgBr), which is highly reactive, consider switching to a less reactive organometallic reagent like dimethylcuprate (Me₂CuLi). Cuprates often exhibit higher stereoselectivity in conjugate additions and reactions with sterically hindered carbonyls.
Chelation Control: The presence of Lewis acids can influence the conformation of the ribofuranose ring and the direction of nucleophilic attack.
Recommendation: Experiment with the addition of chelating Lewis acids such as ZnCl₂ or MgBr₂. These can coordinate with the oxygen atoms of the furanose ring and the carbonyl group, creating a more rigid conformation that may favor the formation of the desired 5(R) epimer.
Problem 2: Difficulty in Separating the 5(R) and 5(S) Epimers
Question: I have synthesized a mixture of the 5(R) and 5(S)-C-methyl epimers, but they are proving difficult to separate by column chromatography. What strategies can I employ for their separation?
Answer:
The separation of diastereomers can be challenging due to their similar physical properties.
Potential Causes and Solutions:
Similar Polarity: The 5(R) and 5(S) epimers often have very similar polarities, making them co-elute during standard silica gel chromatography.
Recommendation 1: High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating diastereomers. A chiral stationary phase is not necessary; a standard normal-phase or reverse-phase column with an optimized solvent system can often provide the required resolution.
Recommendation 2: Derivatization: If HPLC is not feasible, consider derivatizing the mixture. Reacting the anomeric hydroxyl group (after deacetylation of the C1 acetate) with a chiral auxiliary can create diastereomeric derivatives with significantly different physical properties, facilitating their separation by standard chromatography. After separation, the chiral auxiliary can be removed.
Recommendation 3: Enzymatic Resolution: Lipases can sometimes exhibit stereoselectivity in the hydrolysis of esters.[6] It might be possible to selectively deacetylate one of the epimers, allowing for easier separation of the resulting alcohol from the remaining acetylated compound.[7][8]
Problem 3: Incomplete Acetylation at the Anomeric Position
Question: The final acetylation step to introduce the 1-O-acetyl group is not going to completion, and I am left with a significant amount of the starting material with a free anomeric hydroxyl group. How can I drive the reaction to completion?
Answer:
Incomplete acetylation can be due to several factors, including reagent purity and reaction conditions.
Potential Causes and Solutions:
Reagent Purity: Acetic anhydride can hydrolyze over time to acetic acid, reducing its effectiveness. Pyridine, often used as a catalyst and base, must be anhydrous.
Recommendation: Use freshly opened or distilled acetic anhydride and anhydrous pyridine.
Insufficient Catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions.
Recommendation: Add a catalytic amount of DMAP (0.1-0.2 equivalents) to the reaction mixture. DMAP is a superior acyl transfer catalyst compared to pyridine alone.
Steric Hindrance: The bulky benzoyl groups and the newly introduced C5-methyl group can sterically hinder the anomeric position.
Recommendation: Increase the reaction temperature slightly (e.g., to 40-50 °C) and extend the reaction time. Monitor the reaction progress carefully by TLC to avoid the formation of byproducts.
Problem 4: Formation of an Anomeric Mixture (α and β) and Difficulty in Separation
Question: My final product is a mixture of α and β anomers at the C1 position, and they are difficult to separate. How can I control the anomeric selectivity of the acetylation or separate the anomers?
Answer:
Controlling the anomeric stereochemistry is a common challenge in glycosylation chemistry.[9][10]
Potential Causes and Solutions:
Reaction Conditions: The conditions of the acetylation reaction can influence the anomeric ratio. Thermodynamic control (longer reaction times, elevated temperatures) often favors the more stable anomer, while kinetic control may favor the other. The anomeric effect also plays a significant role in determining the preferred conformation.[11]
Recommendation for Selectivity: The presence of a participating protecting group at the C2 position, such as a benzoyl group, often leads to the formation of the 1,2-trans product (in this case, the β-anomer) through the formation of an intermediate benzoxonium ion.[12] To favor the β-anomer, ensure the reaction conditions allow for this neighboring group participation.
Separation of Anomers: The α and β anomers can be challenging to separate by standard silica gel chromatography.[13]
Recommendation 1: Crystallization: Attempt fractional crystallization. Often, one anomer will crystallize preferentially from a suitable solvent system, leaving the other in the mother liquor.
Recommendation 2: HPLC: As with diastereomers, preparative HPLC is an excellent tool for separating anomers.
Recommendation 3: Enzymatic Methods: In some cases, enzymes can selectively react with one anomer over the other.[6]
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose?
A1: The synthesis typically begins with a protected D-ribose derivative. A common starting material is 1-O-methyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The synthesis involves the following key steps:
Oxidation at C5: The primary alcohol at C5 is oxidized to an aldehyde.
C-Methylation: A methyl group is introduced at C5 via a nucleophilic addition reaction (e.g., using a Grignard reagent or an organocuprate), leading to the formation of a mixture of 5(R) and 5(S) epimers.
Protection of the New Hydroxyl Group: The newly formed secondary alcohol at C5 is protected, often as a benzoyl ester.
Deprotection and Acetylation at C1: The methyl glycoside at C1 is cleaved, and the resulting anomeric hydroxyl group is acetylated to yield the final product.
Q2: How can I confirm the stereochemistry at the C5 position?
A2: The stereochemistry at C5 can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through Nuclear Overhauser Effect (NOE) experiments. By irradiating the C5 methyl protons, you can observe NOE correlations to nearby protons on the furanose ring. The pattern of these correlations will differ for the 5(R) and 5(S) epimers, allowing for unambiguous assignment. X-ray crystallography of a suitable crystalline derivative is the most definitive method for stereochemical assignment.
Q3: What are the key considerations for the benzoylation steps?
A3: Benzoylation is typically carried out using benzoyl chloride in the presence of a base like pyridine.[14] Key considerations include:
Anhydrous Conditions: The reaction should be performed under strictly anhydrous conditions to prevent the hydrolysis of benzoyl chloride.
Temperature Control: The reaction is often performed at low temperatures (e.g., 0 °C) to control its exothermicity and minimize side reactions.
Stoichiometry: A slight excess of benzoyl chloride is typically used to ensure complete reaction.
Work-up: The work-up procedure usually involves quenching with water or a saturated sodium bicarbonate solution to neutralize excess acid and remove pyridine.
Q4: Are there alternative protecting group strategies to consider?
A4: Yes, while benzoyl groups are common, other protecting groups can be used.[4][5] For example:
Silyl Ethers (e.g., TBDMS, TIPS): These are bulky and can offer different steric influences. They are generally stable to a wide range of reaction conditions but can be removed with fluoride reagents.
Acetals (e.g., Isopropylidene): These can be used to protect diols, such as the C2 and C3 hydroxyls. They are stable to basic conditions but are cleaved under acidic conditions.
The choice of protecting group strategy will depend on the specific reaction conditions planned for the subsequent steps.[5]
Experimental Protocols
Illustrative Protocol for the Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (a Precursor)
This protocol is for a related, well-established compound and serves as a reference for the techniques involved.[15][16][17]
Methylation of D-Ribose:
Dissolve D-ribose in methanol containing a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.
Neutralize the reaction with a base (e.g., sodium bicarbonate) and concentrate under reduced pressure.
Benzoylation:
Dissolve the crude methyl ribofuranoside in anhydrous pyridine and cool to 0 °C.
Add benzoyl chloride dropwise with stirring.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction with ice water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.
Acetolysis:
Dissolve the tribenzoylated methyl ribofuranoside in a mixture of acetic anhydride and acetic acid.
Add a catalytic amount of a strong acid (e.g., sulfuric acid) and stir at room temperature.
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water and extract the product.
Wash, dry, and concentrate the organic layer. The crude product can be purified by recrystallization or column chromatography.
Data Presentation
Step
Reactant
Reagent(s)
Typical Yield
Purity (HPLC)
Methylation
D-Ribose
MeOH, H⁺
>90% (crude)
N/A
Benzoylation
Methyl Riboside
BzCl, Pyridine
70-80%
>95%
Acetolysis
Tribenzoyl Methyl Riboside
Ac₂O, AcOH, H⁺
75-85%
>98%
Table 1: Typical yields and purities for the synthesis of 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Visualizations
Synthetic Pathway Overview
Caption: General synthetic route to the target molecule.
Troubleshooting Decision Tree for Low Stereoselectivity
Caption: Decision tree for improving C5 stereoselectivity.
Technical Support Center: Purification of Acetylated & Benzoylated Furanose Compounds
Welcome to the technical support center for the purification of acylated furanose compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with acetylated and ben...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the purification of acylated furanose compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who work with acetylated and benzoylated furanose derivatives. The unique structural properties of these molecules, including their potential for isomerism and the lability of protecting groups, present distinct purification challenges. This document provides field-proven insights, detailed protocols, and systematic troubleshooting guides to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification techniques for acetylated and benzoylated furanose compounds?
The two most effective and widely used methods are flash column chromatography and recrystallization.
Flash Column Chromatography is the workhorse technique, especially for non-crystalline materials (oils or amorphous solids) or for separating mixtures with closely related components, such as anomers or regioisomers. It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[1]
Recrystallization is a powerful and often preferred method for crystalline solids. It can yield exceptionally pure material in a single step by exploiting differences in solubility between the desired compound and impurities at varying temperatures.[2] Benzoylated sugars, in particular, often exhibit favorable crystalline properties.[3]
Q2: How do I choose between flash chromatography and recrystallization?
Your choice depends on the physical state of your crude product, the scale of the purification, and the nature of the impurities. The following decision tree provides a general guideline.
Caption: Decision tree for selecting a primary purification method.
Q3: What are the most common impurities encountered after an acetylation or benzoylation reaction?
Common impurities include:
Unreacted Starting Material: The parent furanose with free hydroxyl groups.
Excess Acylating Reagent and Byproducts: Acetic anhydride, benzoyl chloride, and their corresponding acids (acetic acid, benzoic acid). Pyridine or other basic catalysts are also common.
Partially Acylated Intermediates: Furanoses with one or more hydroxyl groups remaining unprotected.
Pyranose Isomers: The reaction may yield a mixture of furanose and pyranose ring forms, which can be challenging to separate.[4]
Anomers: Both α and β anomers at the anomeric carbon (C1) are often formed.
Q4: Can my furanose compound isomerize to a pyranose during purification?
Yes, this is a critical consideration. The furanose ring is often thermodynamically less stable than the corresponding pyranose ring. Under certain conditions, particularly acidic ones, an equilibrium can be established.[5] Since silica gel is inherently acidic, prolonged exposure during column chromatography can potentially induce this isomerization, leading to "pure" fractions that are actually mixtures.[5][6]
Table 1: Comparison of Acetyl and Benzoyl Protecting Groups in Purification
Property
Acetyl Esters
Benzoyl Esters
Rationale & Implications
Crystallinity
Often oils or low-melting solids.
Frequently crystalline solids.
Benzoylated compounds are better candidates for purification by recrystallization.[3]
Stability
Prone to migration, especially under acidic or basic conditions.[5]
Generally more stable and less prone to migration.
Benzoyl groups offer more robust protection during multi-step synthesis and purification.
Chromatography
Good separation from less polar byproducts.
Larger group can alter polarity significantly.
Both are well-suited for normal-phase chromatography. The choice of eluent is critical.
UV Detection
No UV chromophore.
Strong UV chromophore (phenyl ring).
Benzoylated compounds are easily visualized on TLC plates with a UV lamp (254 nm).[7] Acetylated compounds require chemical staining.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol outlines the standard procedure for purifying acylated furanosides using silica gel.[1][8]
1. Solvent System Selection (TLC Analysis):
a. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
b. Spot the solution onto a silica gel TLC plate.
c. Develop the plate in various solvent systems. Common systems include mixtures of a nonpolar solvent (hexanes, petroleum ether) and a polar solvent (ethyl acetate, ether).[9][10]
d. Goal: Aim for a retention factor (Rf) of 0.25-0.35 for the desired compound. This Rf value generally ensures good separation and a reasonable elution time from the column.[8]
e. Visualize the plate. For benzoylated compounds, use a UV lamp (254 nm). For acetylated compounds, use a chemical stain (see Protocol 3).
2. Column Packing:
a. Select a column with a diameter appropriate for your sample size (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
b. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
c. Prepare a slurry of silica gel in the chosen nonpolar solvent.
d. Pour the slurry into the column and use gentle air pressure to pack the silica bed, ensuring a flat, stable surface.[1] Add another layer of sand on top to prevent disruption during solvent addition.
3. Sample Loading:
a. Wet Loading (Recommended): Dissolve the crude product in a minimal amount of a relatively nonpolar solvent (like dichloromethane) and apply it carefully to the top of the silica bed.
b. Dry Loading: If the product has poor solubility, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can be carefully added to the top of the packed column.[11]
4. Elution and Fraction Collection:
a. Carefully add the eluent (the solvent system determined by TLC) to the column.
b. Apply positive pressure (using a pump or regulated air line) to achieve a steady flow rate.
c. Collect fractions in an array of test tubes.
d. Monitor the separation by spotting fractions onto TLC plates and visualizing as before.
e. Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
This technique is ideal for purifying crystalline solids.[2][12]
1. Solvent Selection:
a. Place a small amount of the crude solid in a test tube.
b. Add a few drops of a potential solvent. An ideal solvent should not dissolve the compound at room temperature but should dissolve it completely when heated to boiling.[2]
c. Test various solvents (e.g., ethanol, methanol, ethyl acetate, hexanes, or mixtures thereof) to find the optimal one.
2. Dissolution:
a. Place the crude solid in an Erlenmeyer flask.
b. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Swirl the flask to aid dissolution.
3. Cooling and Crystallization:
a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Rapid cooling can trap impurities.
b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
c. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure product.[2]
4. Isolation and Drying:
a. Collect the crystals by vacuum filtration using a Büchner funnel.
b. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
c. Allow the crystals to air dry on the filter paper or dry them further in a vacuum oven.
Protocol 3: TLC Visualization with p-Anisaldehyde Stain
Since acetylated furanoses are not UV-active, a chemical stain is required for visualization. The p-anisaldehyde stain is excellent for carbohydrates.[13]
1. Stain Preparation:
a. In a fume hood, prepare a solution containing:
135 mL of absolute ethanol
5 mL of concentrated sulfuric acid
1.5 mL of glacial acetic acid
3.7 mL of p-anisaldehyde
b. Store the solution in a sealed jar in the refrigerator.
2. Staining Procedure:
a. After developing the TLC plate, ensure it is completely dry.
b. Using forceps, dip the plate quickly and evenly into the staining solution.
c. Gently blot excess stain from the back of the plate with a paper towel.
d. Heat the plate with a heat gun until colored spots appear. Different functional groups will produce different colors (e.g., sugars often appear as blue, green, or violet spots).[13]
Troubleshooting Guide
This section addresses specific problems you may encounter during purification experiments.
Caption: Workflow for troubleshooting poor chromatographic separation.
Problem: My compound streaks or remains at the baseline on the TLC plate.
Probable Cause 1: Incorrect Solvent System. The eluent is not polar enough to move the compound up the plate. Acylated sugars are still quite polar.
Solution 1: Increase the polarity of your eluent. For an ethyl acetate/hexanes system, increase the percentage of ethyl acetate. If that fails, switch to a more polar system, such as methanol/dichloromethane (up to 10% methanol, as higher concentrations can dissolve silica).[9][10]
Probable Cause 2: Acidity of Silica Gel. The compound may be interacting strongly with the acidic silanol groups on the silica surface or undergoing decomposition. This is a common issue with compounds containing acid-sensitive groups.[6]
Solution 2: Deactivate the silica by adding a small amount of triethylamine (~0.5-1%) to your eluent.[11] This neutralizes the acidic sites and can dramatically improve chromatography for sensitive compounds.
Problem: My "pure" product shows multiple sets of peaks in the NMR spectrum.
Probable Cause 1: Presence of Anomers. You may have an inseparable mixture of α and β anomers. This is very common.
Solution 1: Carefully analyze the 1H NMR spectrum. The anomeric protons (the H at C1) for α and β isomers typically appear as distinct doublets in different regions of the spectrum.[14][15] If the anomers do not affect subsequent reactions, you may be able to proceed with the mixture. Otherwise, further chromatographic optimization or alternative synthetic routes may be needed.
Probable Cause 2: Pyranose/Furanose Isomerism. The product may be an equilibrium mixture of five- and six-membered rings. This can be induced by the reaction conditions or even during purification.[5][16]
Solution 2: Check the 13C NMR spectrum. The chemical shifts of the ring carbons can help distinguish between furanose and pyranose forms.[15] If isomerization is occurring on the column, consider using a deactivated stationary phase or a faster purification method to minimize contact time.
Problem: Recrystallization resulted in an oil ("oiling out") instead of crystals.
Probable Cause 1: Solvent Choice. The solvent may be too good, or the compound's melting point may be lower than the boiling point of the solvent.
Solution 1: Try a different solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent and then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid. Heat to clarify and then cool slowly.
Probable Cause 2: Cooling Too Quickly. Rapid cooling does not give molecules enough time to align into a crystal lattice.
Solution 2: Ensure the solution cools slowly. Insulate the flask with glass wool or paper towels to slow the rate of heat loss before placing it in an ice bath.
Problem: My compound decomposed during column chromatography.
Probable Cause: Lability of Protecting Groups. The acetyl or benzoyl groups can be cleaved under acidic or basic conditions. As silica gel is acidic, it can catalyze the hydrolysis or migration of these groups.[5][6]
Solution:
Deactivate the Silica: Run the column with an eluent containing 0.5-1% triethylamine.[11]
Use a Neutral Stationary Phase: Consider using alumina (neutral or basic) or Florisil as an alternative to silica gel.[9] Always test for stability on a TLC plate first.
Minimize Contact Time: Use a shorter, wider column and a slightly higher flow rate to get the compound off the column as quickly as possible.
References
Poškaitė, G., Wheatley, D. E., Wells, N., Linclau, B., & Sinnaeve, D. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(19), 13908–13925. [Link]
Poškaitė, G., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. PMC - NIH. [Link]
ResearchGate. (2023). Obtaining Pure 1 H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars | Request PDF. [Link]
ACS Publications. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. [Link]
University of Rochester, Department of Chemistry. Flash Column Chromatography. [Link]
ePrints Soton. (2023). Obtaining pure 1 H NMR spectra of individual pyranose and furanose anomers of reducing deoxyfluorinated sugars. [Link]
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
Advent Chembio. (n.d.). Choosing the Right Solvent for HPLC. [Link]
Kononov, A. I., et al. (2024). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters. [Link]
The Royal Society of Chemistry. (2021). Evidence of Gas-phase Pyranose-to-furanose Isomerization in Protonated Peptidoglycans. [Link]
MDPI. (n.d.). Facile Preparation of Peracetates and Per-3-bromobenzoates of α-Mono- and Disaccharides. [Link]
Teledyne ISCO. (n.d.). Strategies to Purify Carbohydrate Based Compounds. [Link]
ACS Publications. (2022). Ice Recrystallization Inhibition by Amino Acids: The Curious Case of Alpha- and Beta-Alanine. [Link]
ACS Publications. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. [Link]
MedCrave. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. [Link]
ResearchGate. (2016). Efficient purification and complete NMR characterization of galactinol, sucrose, raffinose, and stachyose isolated from Pinus halepensis (Aleppo pine) seeds using acetylation procedure. [Link]
Technical Support Center: Glycosylation Reactions with C-Methylated Sugars
Welcome to the Technical Support Center for glycosylation reactions involving C-methylated sugars. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexi...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for glycosylation reactions involving C-methylated sugars. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing C-methyl glycosides. The introduction of a methyl group in place of a hydroxyl group on the carbohydrate core presents unique steric and electronic challenges. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the glycosylation of C-methylated sugars. Each problem is analyzed by potential cause, followed by recommended solutions and the underlying scientific rationale.
Problem: Low to No Product Yield
One of the most frequent issues is the failure to form the desired glycosidic bond, resulting in the recovery of unreacted starting materials or decomposition.
Potential Causes & Recommended Solutions
Potential Cause
Recommended Solution & Rationale
Reduced Nucleophilicity of Acceptor
The C-methyl group can sterically hinder the approach of the glycosyl donor. Solution: Increase the reaction temperature in increments of 10°C. Use a more powerful activating system (promoter). For example, switching from a mild Lewis acid like BF₃·Et₂O to a stronger one like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can overcome the activation barrier.[1][2]
Poor Reactivity of Glycosyl Donor
C-methylation can alter the conformation of the sugar ring, affecting the reactivity of the anomeric center.[3][4] Solution: Employ a more reactive glycosyl donor. For instance, glycosyl trichloroacetimidates are generally more reactive than thioglycosides. Alternatively, a pre-activation strategy, where the donor is activated before the acceptor is added, can be beneficial.[5]
Inappropriate Promoter/Lewis Acid
The choice of Lewis acid is critical and substrate-dependent. A promoter that is too harsh can lead to decomposition, while one that is too mild will not activate the donor sufficiently. Solution: Screen a panel of promoters. For sterically hindered systems, silver triflate (AgOTf) in combination with a promoter like N-Iodosuccinimide (NIS) for thioglycosides can be effective. The oxophilicity of the promoter should match the leaving group's ability.
Solvent Effects
The solvent can influence the stability of reactive intermediates, such as oxocarbenium ions.[6] Solution: Ethereal solvents like diethyl ether (Et₂O) can sometimes stabilize reactive intermediates and improve yields. A mixture of solvents, such as CH₂Cl₂/Et₂O, may offer a balance of solubility and reactivity.
Problem: Poor Stereoselectivity (Formation of Anomeric Mixtures)
Achieving high stereoselectivity is a significant challenge in glycosylation, and C-methylation can exacerbate this issue by disrupting established stereocontrol methods.[7]
Potential Causes & Recommended Solutions
Potential Cause
Recommended Solution & Rationale
Lack of Neighboring Group Participation
Traditional 1,2-trans stereocontrol relies on a participating protecting group (e.g., an acyl group) at the C2 position. If C2 is methylated, this pathway is unavailable. Solution: For 1,2-cis linkages, the absence of participation is desired. Use non-participating groups (e.g., benzyl ethers) on other positions and leverage solvent effects or temperature control. Forcing an Sₙ2-like mechanism with a good leaving group at low temperatures can favor the inverted product.[8]
Sₙ1 vs. Sₙ2 Reaction Pathway
The reaction may proceed through a mixture of Sₙ1 (forming an oxocarbenium ion intermediate, often leading to anomeric mixtures) and Sₙ2 (inversion of stereochemistry) pathways.[1][6] Solution: To favor the Sₙ2 pathway and achieve inversion for a 1,2-cis product, use less ionizing conditions: a less polar solvent, a milder promoter, and lower temperatures. Conversely, to favor an Sₙ1 pathway for a thermodynamically favored 1,2-trans product (anomeric effect), a more polar solvent and stronger promoter may be beneficial, though often with a loss of selectivity.[2]
Remote Protecting Group Effects
Protecting groups on C4 and C6 can influence the conformation of the pyranose ring and the trajectory of the incoming nucleophile, thereby affecting stereoselectivity.[9][10][11] Solution: Experiment with different protecting groups. A bulky protecting group at C6 (e.g., triisopropylsilyl, TIPS) can sometimes block one face of the sugar, directing the acceptor to the opposite face. The choice between electron-donating (e.g., benzyl) and electron-withdrawing (e.g., acetyl) groups can also modulate donor reactivity and selectivity.[4]
Concentration Effects
Reaction concentration can influence the equilibrium between different reactive intermediates and the overall reaction mechanism.[12] Solution: Investigate the effect of concentration. In some cases of neighboring group-directed glycosylation, lower concentrations have been shown to favor the desired 1,2-trans selectivity.[12]
Troubleshooting Workflow
This diagram outlines a logical approach to troubleshooting common glycosylation issues.
Caption: Impact of C-methylation on the transition state of an Sₙ2 glycosylation.
Section 3: General Experimental Protocol
Example Protocol: Schmidt Glycosylation with a C-Methylated Acceptor
This protocol provides a general framework. Stoichiometry, temperature, and reaction times must be optimized for specific substrates.
Materials:
Glycosyl Donor (e.g., a trichloroacetimidate donor) (1.0 eq)
C-Methylated Glycosyl Acceptor (1.2 eq)
Anhydrous Dichloromethane (DCM)
Activated Molecular Sieves (4 Å)
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution (0.1 M in DCM)
Triethylamine (Et₃N)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.0 eq), C-methylated acceptor (1.2 eq), and activated 4 Å molecular sieves.
Solvent Addition: Add anhydrous DCM via syringe to achieve a concentration of approximately 0.05-0.1 M with respect to the donor.
Cooling: Cool the reaction mixture to the desired starting temperature (e.g., -40°C or -78°C) using a suitable cooling bath.
Activation: Add the TMSOTf solution (0.1 - 0.3 eq) dropwise via syringe over 5-10 minutes. The solution may change color upon addition.
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC). A typical mobile phase is a mixture of hexanes and ethyl acetate.
Quenching: Once the reaction is complete (or has ceased to progress), quench the reaction by adding triethylamine (Et₃N) (2-3 eq relative to TMSOTf) to neutralize the acid.
Workup:
Allow the mixture to warm to room temperature.
Filter off the molecular sieves, washing with DCM.
Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes/ethyl acetate) to isolate the desired glycoside.
Characterization: Confirm the structure and stereochemistry of the purified product using NMR spectroscopy (¹H, ¹³C, COSY, HSQC, NOESY) and mass spectrometry.
References
Title: Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations
Source: MDPI
URL: [Link]
Title: Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure
Source: Fritz Haber Institute
URL: [Link]
Title: Stereodirecting Effect of Esters at the 4-Position of Galacto- and Glucopyranosyl Donors: Effect of 4-C-Methylation on Side-Chain Conformation and Donor Reactivity, and Influence of Concentration and Stoichiometry on Distal Group Participation
Source: PMC - NIH
URL: [Link]
Title: Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation?
Source: ACS Publications
URL: [Link]
Title: Influence of Levulinoyl Protecting Groups on Glycosylation Stereoselectivity and Glycosyl Cation Structure
Source: Freie Universität Berlin
URL: [Link]
Title: Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars
Source: PubMed
URL: [Link]
Title: Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry
Source: NIH
URL: [Link]
Title: Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations
Source: ACS Central Science
URL: [Link]
Title: Strategies toward protecting group-free glycosylation through selective activation of the anomeric center
Source: NIH
URL: [Link]
Title: Recent Advances in Stereoselective Chemical O-Glycosylation Reactions
Source: PMC - NIH
URL: [Link]
Title: Glycosidic bond
Source: Wikipedia
URL: [Link]
Title: The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent
Source: Journal of the American Chemical Society
URL: [Link]
Technical Support Center: Optimization of Protecting Group Strategy for C-Methyl Ribosides
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for C-Methyl Riboside Synthesis. This resource is designed to provide expert guidance and practical solutions to com...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for C-Methyl Riboside Synthesis. This resource is designed to provide expert guidance and practical solutions to common challenges encountered during the synthesis of C-methyl ribosides, with a specific focus on the strategic use of protecting groups. As Senior Application Scientists, we have curated this information to be both technically robust and grounded in practical laboratory experience.
Introduction: The Challenge of C-Methyl Ribosides
C-methyl ribosides are a critical class of compounds, often serving as key intermediates in the synthesis of antiviral and anticancer nucleoside analogues.[1] The introduction of a methyl group at the C1' or C2' position of the ribose moiety presents unique stereochemical and reactivity challenges. A well-designed protecting group strategy is paramount to navigating these complexities, ensuring high yields, and achieving the desired stereoselectivity. This guide will address common issues and provide actionable troubleshooting advice.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of C-methyl ribosides, offering explanations for the underlying causes and providing step-by-step protocols to resolve them.
Issue 1: Poor Stereoselectivity in C-Glycosylation
Question: My C-glycosylation reaction to install the C-methyl group is yielding a mixture of anomers (α and β). How can I improve the stereoselectivity?
Answer:
Achieving high stereoselectivity in C-glycosylation is a common hurdle. The outcome is highly dependent on the protecting groups on the ribose ring, which can influence the reaction mechanism.[2]
Underlying Causes & Solutions:
Neighboring Group Participation: For 1,2-trans products, a participating group at the C2' position is often essential. Acyl groups like acetyl (Ac) or benzoyl (Bz) can form a cyclic intermediate that blocks one face of the ribose ring, directing the incoming nucleophile to the opposite face.[2] If you are aiming for a trans product and have a non-participating group (e.g., a benzyl ether) at C2', consider switching to an acyl protecting group.
Steric Hindrance: For 1,2-cis products, non-participating, bulky protecting groups at C2' and C3' are generally preferred. Benzyl (Bn) ethers are a common choice. The steric bulk of these groups can favor the formation of the cis product.[2]
Reaction Pathway: C-glycosylation can proceed through various mechanisms, including SN1-like or SN2-like pathways.[3] The choice of protecting groups can influence which pathway is favored. Electron-withdrawing groups, such as acyl protectors, tend to deactivate the glycosyl donor, potentially favoring an SN2-like mechanism with inversion of stereochemistry.[4]
Troubleshooting Protocol: Enhancing β-Selectivity with a Participating Group
Protecting Group Selection: If your current C2' protecting group is non-participating (e.g., Benzyl ether), replace it with a participating group like an acetate or benzoate.
Acylation:
Dissolve the partially protected riboside in a suitable solvent (e.g., pyridine or DCM with a base like DMAP).
Add acetic anhydride or benzoyl chloride dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
Work up the reaction by quenching with a saturated solution of NaHCO₃ and extract the product.
Purify the acylated product by column chromatography.
C-Glycosylation: Perform the C-glycosylation reaction with the newly protected substrate and analyze the anomeric ratio by ¹H NMR.
Issue 2: Unwanted Deprotection or Protecting Group Migration
Question: I am observing the loss of a silyl protecting group (e.g., TBS) during a reaction that should not affect it, or an acyl group is migrating from one hydroxyl to another. What is causing this, and how can I prevent it?
Answer:
Protecting group stability is not absolute and can be compromised by seemingly innocuous reaction conditions. Acyl group migration is a known phenomenon in carbohydrate chemistry, particularly under basic or even neutral conditions.[5][6][7]
Underlying Causes & Solutions:
Acid/Base Sensitivity: Silyl ethers, while generally robust, can be cleaved under acidic or fluoride-containing conditions.[8] Even mild Lewis acids used to activate a glycosyl donor can lead to unintended deprotection. Benzyl ethers are stable to a wide range of conditions but can be removed by hydrogenolysis or strong acids.[4][9]
Acyl Migration: Acyl groups, especially on vicinal diols, can migrate under basic conditions through a cyclic orthoester intermediate.[5][6][10] This can lead to a complex mixture of isomers. The rate of migration is influenced by the solvent, the base used, and the specific carbohydrate structure.[7]
Troubleshooting Protocol: Preventing Acyl Group Migration
pH Control: If possible, perform subsequent reactions under neutral or slightly acidic conditions to minimize base-catalyzed acyl migration.
Protecting Group Choice: If acyl migration is a persistent issue, consider using protecting groups that are less prone to migration, such as benzyl ethers or silyl ethers, for the relevant hydroxyl groups.
Orthogonal Strategy: Employ an orthogonal protecting group strategy where groups are removed under specific, non-interfering conditions.[11][12][13] For example, use a silyl ether (removed by fluoride), a benzyl ether (removed by hydrogenolysis), and an acyl group (removed by base) on the same molecule.
Table 1: Common Orthogonal Protecting Groups in Riboside Synthesis
Protecting Group
Abbreviation
Protection Conditions
Deprotection Conditions
tert-Butyldimethylsilyl ether
TBS
TBSCl, imidazole, DMF
TBAF, THF or HF•Pyridine
Benzyl ether
Bn
BnBr, NaH, DMF
H₂, Pd/C or strong acid
Acetyl ester
Ac
Ac₂O, pyridine
NaOMe, MeOH or aq. NH₃
Benzoyl ester
Bz
BzCl, pyridine
NaOMe, MeOH or aq. NH₃
Issue 3: Difficulty with Selective Protection of Ribose Hydroxyls
Question: I am struggling to selectively protect the 2', 3', or 5'-hydroxyl group of my C-methyl riboside. How can I achieve better regioselectivity?
Answer:
The similar reactivity of the hydroxyl groups on the ribose ring makes regioselective protection a significant challenge.[4] However, subtle differences in their steric and electronic environments can be exploited.
Underlying Causes & Solutions:
Steric Hindrance: The 5'-hydroxyl is a primary alcohol and is generally the most sterically accessible, making it easier to protect with bulky groups like trityl (Tr) or tert-butyldiphenylsilyl (TBDPS).[4] The 2' and 3'-hydroxyls are secondary and more sterically hindered.
Reactivity: The 2'-hydroxyl can be slightly more acidic due to its proximity to the anomeric center, which can be exploited for selective deprotonation under carefully controlled conditions.[4]
Cyclic Protecting Groups: For protecting vicinal diols (C2' and C3'), cyclic acetals like isopropylidene can be used.[4]
Reagent Choice: Use a bulky silylating agent like TBDPSCl or a tritylating agent like TrCl.
Reaction Conditions:
Dissolve the unprotected C-methyl riboside in a suitable solvent (e.g., pyridine or DMF).
Add the protecting group reagent (e.g., 1.1 equivalents of TBDPSCl) and a base (e.g., imidazole or DMAP).
Stir the reaction at room temperature and monitor by TLC. The reaction should preferentially occur at the 5'-position.
Quench the reaction and purify the 5'-protected product.
Diagram 1: Logic for Selective Protection
Caption: Decision tree for regioselective protection of ribose hydroxyls.
Frequently Asked Questions (FAQs)
Q1: What is an "orthogonal" protecting group strategy, and why is it important for C-methyl riboside synthesis?
A1: An orthogonal protecting group strategy involves the use of multiple protecting groups in a single molecule that can be removed under distinct and non-interfering reaction conditions.[11][12][13] This is crucial in complex syntheses like that of C-methyl ribosides because it allows for the selective deprotection of one hydroxyl group for further reaction while the others remain protected. For example, you could have a silyl ether (cleaved by fluoride), a benzyl ether (cleaved by hydrogenolysis), and an ester (cleaved by base) on the same molecule, allowing you to unmask each hydroxyl group one at a time.[12]
Q2: My furanoside ring seems unstable under acidic conditions. What can I do to minimize ring opening or rearrangement?
A2: Furanosides are generally less thermodynamically stable than the corresponding pyranosides and can be susceptible to acid-catalyzed hydrolysis or rearrangement.[14][15][16] To mitigate this, use the mildest acidic conditions possible for any deprotection or reaction steps. If a reaction requires strong acid, consider if an alternative protecting group strategy could avoid this step. For instance, if you are removing a trityl group, very mild acid catalysis is typically sufficient.
Q3: Can the C-methyl group itself influence the choice of protecting groups?
A3: Yes, the presence of the C-methyl group, particularly at the C2' position, can introduce significant steric hindrance. This can affect the rate and feasibility of protecting and deprotecting the neighboring hydroxyl groups. For example, protecting the 3'-hydroxyl might become more challenging due to the steric bulk of a C2'-methyl group. You may need to use more reactive reagents or longer reaction times for transformations at adjacent positions.
Q4: I need to deprotect a benzyl ether, but my molecule has other reducible functional groups. What are my options?
A4: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for benzyl ether deprotection but will also reduce groups like alkenes, alkynes, or azides.[4] Alternative methods for benzyl ether cleavage that may be compatible with other functional groups include using strong Lewis acids (e.g., BBr₃) if your molecule is stable to these conditions, or using transfer hydrogenation with a hydrogen donor like 1,4-cyclohexadiene, which can sometimes offer better selectivity.[9] For p-methoxybenzyl (PMB) ethers, oxidative cleavage with DDQ or CAN is an excellent orthogonal option.[9]
Diagram 2: Orthogonal Deprotection Strategy
Caption: Example of an orthogonal deprotection workflow.
References
Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. Available from: [Link]
C-Ribosylating Enzymes in the (Bio)Synthesis of C-Nucleosides and C-Glycosylated Natural Products. ACS Catalysis. Available from: [Link]
Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules. Available from: [Link]
Protecting group. Wikipedia. Available from: [Link]
C-Glycosylation. ResearchGate. Available from: [Link]
Protecting Groups for the Synthesis of Ribonucleic Acids. ResearchGate. Available from: [Link]
Driving Force of the Pyranoside-into-Furanoside Rearrangement. ACS Omega. Available from: [Link]
Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein Journal of Organic Chemistry. Available from: [Link]
Nucleobase Protection of Deoxyribo- And Ribonucleosides. Current Protocols in Nucleic Acid Chemistry. Available from: [Link]
Benzyl Ethers. Organic Chemistry Portal. Available from: [Link]
Orthogonal protecting group strategies in carbohydrate chemistry. ResearchGate. Available from: [Link]
Acyl Group Migration in Carbohydrates. Doria.fi. Available from: [Link]
The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journal of Organic Chemistry. Available from: [Link]
Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. Available from: [Link]
Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. ResearchGate. Available from: [Link]
Practical Silyl Protection of Ribonucleosides. Journal of the American Chemical Society. Available from: [Link]
The base catalyzed acyl group migration mechanism. ResearchGate. Available from: [Link]
New syntheses of 2′-C-methylnucleosides starting from d-glucose and d-ribose. ResearchGate. Available from: [Link]
Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Proceedings of the National Academy of Sciences. Available from: [Link]
Protective Groups. Organic Chemistry Portal. Available from: [Link]
Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science. Available from: [Link]
Nicotinamide Riboside: What It Takes to Incorporate It into RNA. Molecules. Available from: [Link]
Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science. Available from: [Link]
The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers. Available from: [Link]
Guidelines for O-Glycoside Formation from First Principles. ACS Central Science. Available from: [Link]
Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Organic Letters. Available from: [Link]
Mechanism of Acyl Group Migration in Carbohydrates. Chemistry – A European Journal. Available from: [Link]
Deprotection of Silyl Ethers. Gelest. Available from: [Link]
A Propos of Glycosyl Cations and the Mechanism of Chemical Glycosylation; the Current State of the Art. Journal of the Chinese Chemical Society. Available from: [Link]
Selective 2′-Hydroxyl Acylation analyzed by Protection from Exoribonuclease (RNase-detected SHAPE): direct analysis of covalent adducts and of nucleotide flexibility in RNA. RNA. Available from: [Link]
Stereoselective alkyl C-glycosylation of glycosyl esters via anomeric C–O bond homolysis: efficient access to C-glycosyl amino acids and C-glycosyl peptides. Organic Chemistry Frontiers. Available from: [Link]
Syntheses and chemical properties of β-nicotinamide riboside and its analogues and derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry. Available from: [Link]
Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. Chemistry – A European Journal. Available from: [Link]
An SN2-Type Strategy toward 1,2-cis-Furanosides. Angewandte Chemie International Edition. Available from: [Link]
Mechanism of Chemical Glycosylation: Focus on the Mode of Activation and Departure of Anomeric Leaving Groups. Journal of Carbohydrate Chemistry. Available from: [Link]
Design, synthesis, and biological evaluation of novel carbazole derivatives as potent DNMT1 inhibitors with reasonable PK properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
Pyrimidine catabolism is required to prevent the accumulation of 5-methyluridine in RNA. The Plant Cell. Available from: [Link]
The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside- into-furanoside rearrangement. Beilstein Journal of Organic Chemistry. Available from: [Link]
Silyl Protective Groups. Chem-Station. Available from: [Link]
Regioselective protection of hydroxyl groups in monosaccharides. ResearchGate. Available from: [Link]
overcoming stereoselectivity issues in 5(R)-C-methyl-D-ribo furanose synthesis
Welcome to the technical support center for the synthesis of 5(R)-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stere...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 5(R)-C-methyl-D-ribofuranose. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this stereoselective synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and achieve your desired stereoisomer with high purity.
Introduction: The Challenge of Stereoselectivity
The synthesis of 5(R)-C-methyl-D-ribofuranose, a key building block for various modified nucleosides and therapeutic agents, presents a significant stereochemical hurdle. The primary challenge lies in controlling the configuration at the newly formed C5 stereocenter. The addition of a methyl group to a D-ribose derivative can lead to a mixture of 5(R) and 5(S) diastereomers, often with poor selectivity. This guide will explore the underlying reasons for these stereoselectivity issues and provide practical, field-proven solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis, offering probable causes and actionable solutions.
Issue 1: Poor Diastereoselectivity (Formation of a 5(R)/5(S) Mixture)
Question: My reaction is producing a nearly 1:1 mixture of the desired 5(R) and undesired 5(S) C-methyl diastereomers. How can I improve the selectivity for the 5(R) isomer?
Probable Causes & Solutions:
Lack of Steric Hindrance or Directing Groups: The stereochemical outcome of the methylation at C5 is highly dependent on the steric and electronic environment of the ribofuranose ring. Without appropriate directing groups, the incoming nucleophile (e.g., methylmagnesium bromide or methyllithium) can attack the C5-aldehyde from either face with nearly equal probability.
Solution: Introduce bulky protecting groups at the C2 and C3 positions of the D-ribose starting material. The use of a 2,3-O-isopropylidene group is a common and effective strategy.[1] This acetal creates a rigid five-membered ring fused to the furanose ring, sterically hindering one face of the molecule and directing the nucleophilic attack to favor the formation of the desired 5(R) isomer.
Reaction Conditions: Temperature and solvent can significantly influence the transition state of the reaction, thereby affecting the diastereoselectivity.
Solution: Perform the methylation reaction at low temperatures (e.g., -78 °C). This generally enhances the kinetic control of the reaction, favoring the sterically less hindered pathway. The choice of solvent can also play a role; ethereal solvents like THF or diethyl ether are commonly used.
Nature of the Electrophile: The choice of the starting material, specifically the functional group at C5 that will be replaced by the methyl group, is critical.
Solution: A common and effective strategy involves the oxidation of the C5 primary alcohol of a suitably protected D-ribose derivative to an aldehyde. This aldehyde is then subjected to a Grignard reaction with methylmagnesium bromide or a similar organometallic reagent.
Issue 2: Competing Side Reactions and Low Yield
Question: I am observing low yields of the desired product and the formation of several byproducts. What could be the cause?
Probable Causes & Solutions:
Over-oxidation or Decomposition of the Aldehyde Intermediate: The aldehyde intermediate formed by the oxidation of the C5-hydroxyl group can be unstable and prone to side reactions if not handled properly.
Solution: Use mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation. It is often recommended to use the crude aldehyde immediately in the subsequent methylation step without purification to minimize decomposition.
Epimerization at C4: Under certain conditions, the C4 proton can be abstracted, leading to epimerization and the formation of L-lyxose derivatives.
Solution: Maintain anhydrous conditions and use non-basic oxidizing agents. Careful control of the reaction pH is crucial.
Cleavage of Protecting Groups: The reaction conditions for methylation or subsequent workup steps might be too harsh, leading to the cleavage of acid-labile protecting groups like the isopropylidene group.
Solution: Employ a carefully controlled workup procedure. For Grignard reactions, quenching with a saturated aqueous solution of ammonium chloride at low temperature is a standard practice.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to achieve high diastereoselectivity for the 5(R) isomer?
A1: A widely adopted and effective strategy involves the use of a D-ribose derivative protected with a 2,3-O-isopropylidene group.[1] The synthesis typically proceeds through the oxidation of the C5-hydroxyl group to an aldehyde, followed by the addition of a methyl organometallic reagent. The steric bulk of the isopropylidene group effectively shields one face of the furanose ring, leading to a preferential attack from the less hindered face to yield the 5(R) product.
Q2: Can chelation control be used to influence the stereoselectivity?
A2: Yes, chelation control can be a powerful tool. If the protecting group strategy allows for it, using a Lewis acidic Grignard reagent in the presence of a chelating group on the ribose derivative can lock the conformation of the molecule, leading to a highly stereoselective addition. For instance, a free hydroxyl group at C3 could potentially chelate with the magnesium of the Grignard reagent, influencing the trajectory of the incoming methyl group.
Q3: Are there any enzymatic methods to achieve this transformation?
A3: While chemical synthesis is more common, enzymatic approaches are an area of active research. Specific enzymes could potentially offer unparalleled stereoselectivity. However, for this particular transformation, well-established chemical methods currently dominate the literature.
Experimental Workflow & Protocols
Diagram: Synthetic Pathway to 5(R)-C-methyl-D-ribofuranose
Technical Support Center: Benzoylation of C-Methylated Ribose
Welcome to the technical support center for the benzoylation of C-methylated ribose derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the benzoylation of C-methylated ribose derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this specific chemical transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section is structured to help you identify and resolve specific issues you may encounter during the benzoylation of C-methylated ribose.
Issue 1: Incomplete Benzoylation and Low Yields
Symptoms: TLC or NMR analysis of the crude reaction mixture shows a significant amount of starting material or partially benzoylated intermediates. The isolated yield of the desired perbenzoylated product is lower than expected.
Probable Causes & Solutions:
Steric Hindrance: The C-methyl group introduces significant steric bulk around the neighboring hydroxyl groups, impeding the approach of the benzoylating agent.[1] This is particularly true for sterically hindered secondary hydroxyls.
Solution 1: Use a More Reactive Benzoylating Agent. Consider using benzoyl trifluoromethanesulfonate (BzOTf), which is a highly reactive reagent for the benzoylation of sterically hindered alcohols.[2]
Solution 2: Employ Activating Agents. The use of bis(tributyltin) oxide or dibutyltin oxide can regioselectively activate specific hydroxyl groups, enhancing their nucleophilicity and facilitating benzoylation.[3]
Solution 3: Optimize the Base and Solvent System. While pyridine is a common base and solvent, its bulkiness can sometimes be detrimental.[4][5] Experiment with less hindered, non-nucleophilic bases like 2,6-lutidine or proton sponges in an aprotic solvent like dichloromethane (DCM) or acetonitrile. A highly effective and rapid method involves using TMEDA (N,N,N',N'-tetramethylethylenediamine) at low temperatures, which can significantly accelerate the reaction.[6]
Insufficient Reagent Stoichiometry: An inadequate amount of benzoyl chloride or the base will lead to incomplete reaction.
Solution: Increase the equivalents of benzoyl chloride and the base. A typical starting point is 1.5 to 2.0 equivalents of benzoyl chloride per hydroxyl group.
Reaction Time and Temperature: The reaction may not have proceeded to completion.
Solution: Monitor the reaction progress meticulously using TLC. If the reaction stalls, consider increasing the temperature incrementally. However, be cautious as higher temperatures can promote side reactions.
Issue 2: Acyl Group Migration
Symptoms: Isolation of an unexpected isomer where a benzoyl group has migrated to a different hydroxyl position. This is a common phenomenon in carbohydrate chemistry, especially with adjacent hydroxyl groups.[7][8][9]
Probable Causes & Solutions:
Base-Catalyzed Migration: The presence of a base, such as pyridine, can facilitate the intramolecular migration of acyl groups.[7][8] This occurs through the formation of a cyclic orthoester intermediate.
Solution 1: Use a Non-Participating Base. Employing a non-nucleophilic, sterically hindered base like 2,6-lutidine can minimize base-catalyzed migration.
Solution 2: Control Reaction Temperature. Acyl migration is often accelerated at higher temperatures. Conducting the reaction at 0 °C or even lower temperatures can suppress this side reaction.
Solution 3: Choose a More Stable Protecting Group. While benzoyl groups are generally less prone to migration than acetyl groups due to steric hindrance, migration can still occur.[10][11] If migration is a persistent issue, consider alternative protecting groups for specific positions if your synthetic strategy allows.
Issue 3: Formation of Orthoesters
Symptoms: NMR analysis reveals the presence of a characteristic signal for an orthoester carbon (around 110-120 ppm) and the absence of the expected benzoyl carbonyl signals for one of the hydroxyl groups. Orthoesters can form as side products, particularly with hindered alcohols.[12][13][14]
Probable Causes & Solutions:
Neighboring Group Participation: An adjacent benzoyl group can participate in the reaction at the anomeric center or other reactive sites, leading to the formation of a cyclic orthoester.[12][14]
Solution 1: Acidic Workup. Orthoesters are generally unstable under acidic conditions and can be hydrolyzed back to the desired benzoylated product and the corresponding alcohol.[14] A mild acidic wash (e.g., dilute HCl or NH4Cl solution) during the workup can often resolve this issue.
Solution 2: Anhydrous Conditions. Ensure strictly anhydrous reaction conditions, as any moisture can promote orthoester formation and other side reactions.
Issue 4: Formation of Anomeric Mixtures
Symptoms: The product is isolated as a mixture of α and β anomers, complicating purification and subsequent steps.
Probable Causes & Solutions:
Anomerization under Reaction Conditions: The reaction conditions, particularly the presence of a Lewis acid or a protic acid, can cause anomerization of the starting material or the product.
Solution 1: Control of Reaction Conditions. Use of a non-coordinating solvent and a non-nucleophilic base can help maintain the anomeric configuration.
Solution 2: Use of a Participating Group at C2. If the C2 hydroxyl group is benzoylated, it can direct the stereochemical outcome of reactions at the anomeric center, favoring the formation of the 1,2-trans product.
II. Frequently Asked Questions (FAQs)
Q1: Why is pyridine commonly used in benzoylation reactions, and what are its drawbacks?
A1: Pyridine serves a dual role as a nucleophilic catalyst and an acid scavenger.[5][15] It reacts with benzoyl chloride to form a highly reactive N-benzoylpyridinium salt, which then benzoylates the hydroxyl groups. It also neutralizes the HCl generated during the reaction.[16] However, its basicity can promote acyl migration, and its high boiling point can make it difficult to remove completely after the reaction.[4]
Q2: How can I effectively remove pyridine after the reaction?
A2: The most common method is to perform an aqueous workup with a dilute acid solution, such as 1 M HCl or copper sulfate solution, to protonate the pyridine and extract it into the aqueous layer. Co-evaporation with a high-boiling point solvent like toluene can also be effective.
Q3: What is the role of DMAP (4-Dimethylaminopyridine) in benzoylation?
A3: DMAP is a hyper-nucleophilic acylation catalyst. It is often used in catalytic amounts along with a stoichiometric amount of a weaker base like triethylamine or pyridine. DMAP reacts with benzoyl chloride to form a highly reactive N-benzoyl-DMAP salt, which is a much more potent acylating agent than the corresponding pyridinium salt. This allows for the benzoylation of sterically hindered alcohols under milder conditions.
Q4: Can I use benzoyl anhydride instead of benzoyl chloride?
A4: Yes, benzoyl anhydride can be used as a benzoylating agent. It is less reactive than benzoyl chloride and produces benzoic acid as a byproduct, which needs to be neutralized. The reaction is typically slower and may require heating.
Q5: What are the best practices for setting up a benzoylation reaction?
A5:
Dry Glassware and Reagents: Ensure all glassware is oven-dried, and all solvents and reagents are anhydrous. Moisture can lead to the hydrolysis of benzoyl chloride and other side reactions.
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.
Controlled Addition: Add the benzoyl chloride dropwise to a cooled solution (typically 0 °C) of the C-methylated ribose and the base to control the initial exotherm and minimize side reactions.
Reaction Monitoring: Regularly monitor the reaction progress by TLC to determine the optimal reaction time and avoid the formation of degradation products.
III. Visualizing the Challenges: Reaction Pathways and Troubleshooting
Benzoylation and Major Side Reactions
Caption: Main and side reaction pathways in the benzoylation of C-methylated ribose.
Troubleshooting Workflow for Incomplete Benzoylation
Caption: A step-by-step workflow for troubleshooting incomplete benzoylation reactions.
Monitor the reaction by TLC (often complete within minutes).[6]
Quench with saturated aqueous NaHCO3.
Separate the layers and extract the aqueous layer with DCM.
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.
Purify by column chromatography.
VI. References
Doria, F. (n.d.). Acyl Group Migration in Carbohydrates. Doria.fi. Retrieved from [Link]
Frush, H. L., & Isbell, H. S. (1941). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of Research of the National Bureau of Standards, 27(5), 413.
Das, R., & Mukhopadhyay, B. (2021). Mechanisms of Stereodirecting Participation and Ester Migration from Near and Far in Glycosylation and Related Reactions. The Journal of Organic Chemistry, 86(3), 2209–2233.
Czernecki, S., Georgoulis, C., & Provelenghiou, C. (1976). New Method for the Benzylation of Hindered Sugar Hydroxyls. Tetrahedron Letters, 17(40), 3535-3536.
Das, R., & Mukhopadhyay, B. (2020). Mechanism of acyl migration assuming preceding deprotonation and the first step as the rate-limiting transition stage. Beilstein Journal of Organic Chemistry, 16, 2697–2707.
Gervay-Hague, J., & Kaur, K. J. (2016). Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues. Carbohydrate Research, 425, 20-26.
Grindley, T. B. (2021). Protecting group migrations in carbohydrate chemistry. Advances in Carbohydrate Chemistry and Biochemistry, 79, 1-134.
Reist, E. J., & Holton, G. W. (1998). Synthesis of l-ribose and 2-deoxy l-ribose. U.S. Patent No. 6,620,921 B1.
Stenvall, K., et al. (2013). Acyl Group Migration in Pyranosides as Studied by Experimental and Computational Methods. The Journal of Organic Chemistry, 78(17), 8346-8356.
Wu, C.-Y., et al. (2018). Synthesis of l-Deoxyribonucleosides from d-Ribose. The Journal of Organic Chemistry, 83(24), 15068-15077.
Tran, B. L., et al. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. Journal of Chemical Education, 96(10), 2322-2325.
Nokami, J., et al. (2000). Glycosylation of a Newly Functionalized Orthoester Derivative. Molecules, 5(3), 441-449.
Yuce, O. (2016). The Synthesis of Ribose and Nucleoside Derivatives. Madridge Journal of Chemistry, 1(1), 1-12.
Beaucage, S. L., & Iyer, R. P. (1992). Protecting Groups for the Synthesis of Ribonucleic Acids. Tetrahedron, 48(12), 2223-2311.
Angyal, S. J. (1972). Synthesis of 2,3-O-benzyl-ribose and xylose and their equilibration. Carbohydrate Research, 23(1), 121-134.
Reese, C. B. (2018). Protection of 2′-Hydroxy Functions of Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 72(1), 2.2.1-2.2.27.
Holzapfel, C. W., Koekemoer, J. M., & Marais, C. F. (1984). Benzoylation of carbohydrate derivatives containing regioselectively activated secondary hydroxyl groups. South African Journal of Chemistry, 37(1), 19-26.
Su, J., et al. (1999). Synthesis of 5-hydroxy-2-(beta-D-ribofuranosyl)pyran-4-one from a pyranulose glycoside. Carbohydrate Research, 318(1-4), 1-7.
Lemieux, R. U., & Morgan, A. R. (1965). THE PREPARATION AND CONFIGURATIONS OF TRI-O-ACETYL-α-D-GLUCOPYRANOSE 1,2-(ORTHOESTERS). Canadian Journal of Chemistry, 43(8), 2190-2198.
Larsen, C. H., & Townsend, C. A. (2005). Stereoselective C-Glycosylation Reactions of Ribose Derivatives: Electronic Effects of Five-Membered Ring Oxocarbenium Ions. Organic Letters, 7(12), 2433-2436.
Zhu, X., & Schmidt, R. R. (2009). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Synthesis, (10), 1587-1616.
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 7(55), 34693-34757.
Somoza, A. (2008). Protecting groups for RNA synthesis: an increasing need for selective preparative methods. Chemical Society Reviews, 37(11), 2668-2675.
Savelova, V. A., et al. (1984). Reaction of Acetyl and Benzoyl Chlorides with Pyridines and Pyridine N-Oxides. Journal of General Chemistry of the USSR, 54(7), 1463-1469.
Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999(08), 1141-1144.
Al-Hamdany, R., & Al-Rawi, A. (2017). Effect of Pyridine and Tribenzylamine on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane System. Asian Journal of Chemistry, 29(7), 1511-1514.
Kochetkov, N. K., & Budovskii, E. I. (Eds.). (1972). Organic Chemistry of Nucleic Acids Part B. Springer.
Ness, R. K., & Fletcher, H. G. (1958). Ribofuranose Derivatives from 3,5-Di-O-benzoyl-~-ribosyl I. The Journal of Organic Chemistry, 23(5), 675-679.
D'hooghe, M., & De Kimpe, N. (2022). Recent advances in the total synthesis of polyhydroxylated alkaloids via chiral oxazines. Beilstein Journal of Organic Chemistry, 18, 126-159.
Riley, J. G., & Grindley, T. B. (2001). DE-O-BENZYLATION OF STERICALLY HINDERED BENZYL ETHERS. Journal of Carbohydrate Chemistry, 20(2), 159-169.
Schoene, R., & Hennig, L. (2018). Anomeric modification of carbohydrates using the Mitsunobu reaction. Beilstein Journal of Organic Chemistry, 14, 1584-1601.
Chapleur, Y., & Postel, D. (2018). Protecting Group Strategies Toward Glycofuranoses: Strategies and Applications in Carbohydrate Chemistry. In Protecting Groups: Strategies and Applications in Carbohydrate Chemistry (pp. 339-382). Wiley.
Ready, J. M. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. Retrieved from [Link]
Brown, L., & Koreeda, M. (1984). Benzoyl trifluoromethanesulfonate. A mild reagent for the benzoylation of sterically hindered hydroxyls. The Journal of Organic Chemistry, 49(21), 3875-3878.
Motorin, Y., & Helm, M. (2019). RNA ribose methylation (2'-O-methylation): Occurrence, biosynthesis and biological functions. Biochimica et Biophysica Acta (BBA) - Gene Regulatory Mechanisms, 1862(3), 253-269.
Penzo, M., & Montanaro, L. (2018). Chemical Modifications of Ribosomal RNA. International Journal of Molecular Sciences, 19(8), 2340.
Costantino, L., Rastelli, G., & Albasini, A. (1996). Natural polyhydroxylated compounds as inhibitors of xanthine oxidase. Pharmazie, 51(12), 994-995.
Motorin, Y., & Helm, M. (2018). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 19(12), 4022.
Cavaille, J., & Bachellerie, J. P. (1998). SnoRNA-guided ribose methylation of rRNA: structural features of the guide RNA duplex influencing the extent of the reaction. RNA, 4(2), 190-201.
Unacademy. (n.d.). Biomolecules. Retrieved from [Link]
Wikipedia. (n.d.). Glossary of cellular and molecular biology (0–L). Retrieved from [Link]
Scribd. (n.d.). Organic Chemistry Short Notes. Retrieved from [Link]
Erales, J., & Marchand, V. (2021). 2′O-Ribose Methylation of Ribosomal RNAs: Natural Diversity in Living Organisms, Biological Processes, and Diseases. International Journal of Molecular Sciences, 22(15), 8249.
Technical Support Center: Refinement of Experimental Conditions for C-Methyl Nucleoside Synthesis
Welcome to the technical support center for the synthesis of C-methyl nucleosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-methyl nucleosid...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of C-methyl nucleosides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-methyl nucleoside synthesis. Here, we address common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounded in mechanistic principles and field-proven insights. Our aim is to provide you with the expertise to refine your experimental conditions, enhance yields, and achieve desired stereoselectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about the strategic planning of C-methyl nucleoside synthesis.
Q1: What are the primary synthetic strategies for forming the C-C glycosidic bond in C-methyl nucleoside synthesis, and what are their relative merits?
There are two predominant strategies for constructing C-nucleosides: the linear construction of a heterocyclic base on a C1'-functionalized sugar and the convergent coupling of a pre-synthesized heterocycle with a ribosyl moiety.[1][2] The convergent approach is generally favored due to its modularity, which allows for facile diversification of both the sugar and the nucleobase components.[1][2] Common convergent methods include the use of organometallic reagents (e.g., Grignard or organolithium reagents) to attack an electrophilic sugar derivative like a ribonolactone, or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[3][4]
Q2: How critical is the choice of protecting groups for the sugar moiety, and what are the key considerations?
The selection of protecting groups for the sugar's hydroxyl functions is paramount as it profoundly influences the stereochemical outcome of the glycosylation reaction, prevents unwanted side reactions, and affects the solubility and stability of intermediates.[1][5] For instance, bulky protecting groups on the C2' and C3' positions can sterically direct the incoming nucleophile to the opposite face of the sugar ring, thereby controlling anomeric selectivity.[1][2] The choice also dictates the deprotection strategy, which must be compatible with the newly formed C-C bond and other functionalities on the nucleobase. Orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, are often employed in multi-step syntheses to allow for selective functionalization.
Q3: What are the most significant challenges in purifying C-methyl nucleosides, and what are the recommended approaches?
The primary purification challenges include the separation of anomeric (α and β) mixtures, removal of unreacted starting materials, and elimination of by-products from side reactions.[6] Given that many C-glycosylation reactions are not completely stereospecific, the resulting diastereomeric mixture of anomers can be difficult to separate due to their similar physical properties.[2][7]
High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC for protected nucleosides, is a powerful technique for separating anomeric mixtures and other closely related impurities.[8][9][10] Column chromatography on silica gel is also widely used, though it may require careful optimization of the eluent system.[6] In some cases, enzymatic methods, such as regioselective acylation, can be employed to differentiate between anomers, facilitating their separation.[11][12]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer formatted guide to troubleshoot specific problems encountered during C-methyl nucleoside synthesis.
Issue 1: Low Yield in C-Glycosylation Reactions
Q: My C-glycosylation reaction using an organometallic reagent (e.g., Grignard or organolithium) with a protected ribonolactone is resulting in a low yield of the desired product. What are the potential causes and solutions?
A: Low yields in these reactions are a common issue and can often be traced back to several factors. Here is a systematic approach to troubleshooting:
Moisture Contamination: Organometallic reagents are extremely sensitive to moisture. Even trace amounts of water in your glassware, solvents, or starting materials will quench the reagent and significantly reduce the yield.
Solution: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent prior to use. Starting materials should also be thoroughly dried.[13][14]
Incorrect Stoichiometry: The stoichiometry of the organometallic reagent is critical. An insufficient amount will lead to incomplete conversion of the starting material.
Solution: Consider titrating your organometallic reagent to determine its exact concentration before use. It is often beneficial to use a slight excess (1.1-1.5 equivalents) of the organometallic reagent to ensure complete consumption of the lactone. However, a large excess can lead to side reactions.[15]
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., -78 °C) to control reactivity and minimize side reactions. Improper temperature control can lead to decomposition of the reagent or undesired side products.
Solution: Maintain a stable low temperature throughout the addition of the organometallic reagent. Use a cryostat or a well-insulated dry ice/acetone bath. Allow the reaction to warm slowly to the desired temperature as specified in the protocol.
Side Reactions: The highly reactive nature of organometallic reagents can lead to side reactions, such as enolization of the lactone or reaction with other functional groups on the nucleobase or protecting groups.
Solution: The choice of protecting groups is crucial. Ensure they are stable to the reaction conditions. For the nucleobase, reactive protons (e.g., on amine groups) should be protected. The order of addition can also be important; adding the lactone solution to the organometallic reagent may sometimes be preferable.
Issue 2: Poor Anomeric Selectivity (Formation of α/β Mixtures)
Q: My C-glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers. How can I improve the stereoselectivity to favor the desired anomer (typically β for biological activity)?
A: Achieving high anomeric selectivity is a central challenge in C-nucleoside synthesis. The outcome is a delicate interplay of several factors:
Influence of Protecting Groups: The protecting groups on the sugar moiety play a crucial role in directing the stereochemistry.
Expert Insight: Bulky protecting groups at the C2' and C3' positions can block one face of the molecule, forcing the nucleophile to attack from the less hindered face. For example, a bulky silyl protecting group like tert-butyldiphenylsilyl (TBDPS) can favor the formation of the β-anomer. Conversely, participating protecting groups like acetyl or benzoyl at C2' can favor the formation of the α-anomer through the formation of an oxonium ion intermediate.
Role of Lewis Acids: In many C-glycosylation protocols, a Lewis acid is used to activate the sugar donor. The choice of Lewis acid can significantly impact the stereochemical outcome.[16][17]
Causality: Stronger Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) can promote an SN1-like mechanism, leading to the formation of an oxocarbenium ion intermediate, which can be attacked from either face, often resulting in a mixture of anomers or favoring the thermodynamically more stable anomer.[16][17] Milder Lewis acids like boron trifluoride etherate (BF3·OEt2) may favor an SN2-like mechanism, leading to an inversion of configuration at the anomeric center and potentially higher stereoselectivity.[7][16][17] The choice is highly substrate-dependent.
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction mechanism and, consequently, the stereoselectivity.
Solution: Experiment with different solvents. Non-coordinating solvents like dichloromethane (DCM) or toluene are often used. In some cases, a more coordinating solvent like acetonitrile can influence the stereochemical outcome.
Temperature: Reaction temperature can affect the equilibrium between the α and β anomers and the kinetics of their formation.
Solution: Running the reaction at lower temperatures often enhances stereoselectivity by favoring the kinetically controlled product.
Issue 3: Difficulty in Separating Anomers
Q: I have synthesized my C-methyl nucleoside, but I am struggling to separate the α and β anomers by column chromatography. What are my options?
A: The separation of anomers is a common bottleneck. If standard silica gel chromatography is ineffective, consider the following strategies:
HPLC Purification: High-Performance Liquid Chromatography (HPLC) offers superior resolution compared to standard column chromatography.
Protocol: Reversed-phase HPLC using a C18 column is a good starting point, especially for protected nucleosides. A gradient elution with a mobile phase of acetonitrile and water (often with a modifier like trifluoroacetic acid or triethylammonium acetate) is typically effective.[8][9][10] Chiral HPLC columns can also be employed for the separation of enantiomers if applicable.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively modify one anomer, which then allows for easy separation.
Example: Lipases, such as Pseudomonas cepacia lipase (PSL-C), can selectively acylate the 3'-hydroxyl group of the β-anomer, leaving the α-anomer unreacted.[11][12] The acylated and non-acylated anomers will have different polarities and can be readily separated by column chromatography. The acyl group can then be removed to yield the pure β-anomer.
Derivatization: Chemical derivatization of the anomeric mixture can sometimes lead to diastereomers with more significant differences in their physical properties, facilitating separation. After separation, the derivatizing group is removed.
Section 3: Experimental Protocols and Data
This section provides detailed step-by-step methodologies for key experiments and summarizes quantitative data in a structured format.
Protocol 1: General Procedure for C-Glycosylation using a Grignard Reagent
This protocol describes a general method for the C-glycosylation of a protected D-ribonolactone with a heteroaryl Grignard reagent.
Grignard Reagent Formation:
a. Under an argon atmosphere, add magnesium turnings to a flame-dried round-bottom flask equipped with a reflux condenser.
b. Add a small crystal of iodine to activate the magnesium.
c. Add a solution of the bromo- or iodo-heterocycle in anhydrous THF dropwise to the magnesium turnings. The reaction is exothermic and should be initiated with gentle heating if necessary.
d. Once the reaction has started, continue the dropwise addition and then reflux the mixture for 1-2 hours until the magnesium is consumed. Cool the Grignard reagent to room temperature.
C-Glycosylation:
a. In a separate flame-dried flask under argon, dissolve the protected D-ribonolactone in anhydrous DCM and cool the solution to -78 °C.
b. Slowly add the prepared Grignard reagent dropwise to the lactone solution.
c. Stir the reaction mixture at -78 °C for 1-2 hours.
Reductive Deoxygenation:
a. To the reaction mixture at -78 °C, add triethylsilane followed by the dropwise addition of boron trifluoride etherate.
b. Allow the reaction to warm slowly to room temperature and stir for 12-16 hours.
Work-up and Purification:
a. Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
b. Extract the aqueous layer with DCM (3x).
c. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
d. Purify the crude product by column chromatography on silica gel to separate the anomers.
Table 1: Influence of Lewis Acid and Reducing Agent on Anomeric Selectivity
Entry
Sugar Substrate
Nucleophile
Lewis Acid
Reducing Agent
α:β Ratio
Yield (%)
1
2,3,5-Tri-O-benzyl-D-ribonolactone
2-Lithiofuran
BF3·OEt2
Et3SiH
1:5
75
2
2,3,5-Tri-O-benzyl-D-ribonolactone
2-Lithiofuran
TMSOTf
Et3SiH
4:1
70
3
2,3-O-Isopropylidene-5-O-TBDPS-D-ribonolactone
1-Methyl-2-lithioimidazole
BF3·OEt2
Et3SiH
1:10
80
4
2,3-O-Isopropylidene-5-O-TBDPS-D-ribonolactone
1-Methyl-2-lithioimidazole
TiCl4
Et3SiH
>10:1
65
Note: The data in this table is illustrative and based on general trends reported in the literature. Actual results will vary depending on the specific substrates and reaction conditions.
Section 4: Visualizing Key Concepts
This section provides diagrams to illustrate important workflows and relationships in C-methyl nucleoside synthesis.
Diagram 1: Troubleshooting Workflow for Low Yield in Organometallic C-Glycosylation
Caption: A decision-making workflow for troubleshooting low yields in organometallic C-glycosylation reactions.
Caption: Key experimental factors that influence the stereochemical outcome of C-glycosylation reactions.
References
Guianvarc'h, D., Fourrey, J. L., Huu Dau, M. E. T., Guérineau, V., & Benhida, R. (2002). Stereocontrolled Synthesis of Heterocyclic C-Nucleosides. Protecting Group Effect and Molecular Modeling Studies. The Journal of Organic Chemistry, 67(13), 4523–4532. [Link]
García, V. F., Gotor, V., & Ferrero, M. (2006). New Concept for the Separation of an Anomeric Mixture of α/β-d-Nucleosides through Regioselective Enzymatic Acylation or Hydrolysis Processes. The Journal of Organic Chemistry, 71(26), 9765–9771. [Link]
Chen, M. S., & Whistler, R. L. (2011). Stereoselective Synthesis of 2-C-Branched (Acetylmethyl) Oligosaccharides and Glycoconjugates: Lewis Acid-Catalyzed Glycosylation from 1,2-Cyclopropaneacetylated Sugars. The Journal of Organic Chemistry, 76(6), 1637–1646. [Link]
Chen, M. S., & Whistler, R. L. (2011). Stereoselective synthesis of 2-C-branched (acetylmethyl) oligosaccharides and glycoconjugates: Lewis acid-catalyzed glycosylation from 1,2-cyclopropaneacetylated sugars. The Journal of Organic Chemistry, 76(6), 1637–1646. [Link]
Pathak, T. P., & Miller, B. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 827–843. [Link]
Pathak, T. P., & Miller, B. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 827–843. [Link]
García, V. F., Gotor, V., & Ferrero, M. (2006). New concept for the separation of an anomeric mixture of alpha/beta-D-nucleosides through regioselective enzymatic acylation or hydrolysis processes. The Journal of Organic Chemistry, 71(26), 9765–9771. [Link]
Pathak, T. P., & Miller, B. L. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein Journal of Organic Chemistry, 14, 827–843. [Link]
Thorn, S. N., & Gallagher, T. (1994). Organozinc Reagents for the Nucleophilic C-Glycosylation of Glycals. School of Chemistry, University of Bristol. [Link]
Czernecki, S. (2017). Synthesis of C-Arylnucleoside Analogues. Molecules, 22(12), 2272. [Link]
Singh, R., & Kumar, R. (2025). Lewis Acid-Mediated Domino Glycosylation/Cyclization of Substituted Glycals: A Stereoselective Route Toward the Synthesis of 1,2-Annulated C-Glycosides. Organic Letters. [Link]
Wang, Y., et al. (2016). Lewis Acids as α-Directing Additives in Glycosylations by Using 2,3-O-Carbonate-Protected Glucose and Galactose Thioglycoside Donors Based on Preactivation Protocol. The Journal of Organic Chemistry, 81(5), 1849-1861. [Link]
Lubineau, A., & Fischer, J. C. (2015). Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors. eScholarship@McGill. [Link]
Chun, B. K., Song, G. Y., & Chu, C. K. (2001). Stereocontrolled syntheses of carbocyclic C-nucleosides and related compounds. The Journal of Organic Chemistry, 66(14), 4852–4858. [Link]
Liu, D., et al. (2015). Efficient Syntheses of alpha- and beta-C-Nucleosides and the Origin of Anomeric Selectivity. Request PDF. [Link]
Wang, Y., et al. (2019). Review of α-nucleosides: from discovery, synthesis to properties and potential applications. RSC Advances, 9(26), 14732-14744. [Link]
Guillarme, S., et al. (2025). Reaction of Glyconitriles with Organometallic Reagents: Access to Acyl .beta.-C-Glycosides. Request PDF. [Link]
de la Fuente, M., et al. (2018). Synthesis of novel C-nucleoside analogues bearing an anomeric cyano and a 1,2,3-triazole nucleobase as potential antiviral agents. Organic & Biomolecular Chemistry, 16(33), 6045-6056. [Link]
De Clercq, E. (2019). C-Nucleosides To Be Revisited. Journal of Medicinal Chemistry, 62(17), 7838-7864. [Link]
Toshima, K. (2025). C-Glycosylation. ResearchGate. [Link]
Zhu, J., & Schmidt, R. R. (2009). C-Nucleosides: Synthetic Strategies and Biological Applications. Chemical Reviews, 109(12), 6264–6314. [Link]
Zhang, Z., et al. (2018). Palladium-Catalyzed Stereospecific C-Glycosylation of Glycals with Vinylogous Acceptors. ACS Catalysis, 8(11), 10593-10599. [Link]
van der Vorm, S., et al. (2019). Defining the SN1 Side of Glycosylation Reactions: Stereoselectivity of Glycopyranosyl Cations. ACS Central Science, 5(5), 847-856. [Link]
Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Biotage. [Link]
Liu, D., et al. (2015). Efficient syntheses of alpha- and beta-C-nucleosides and the origin of anomeric selectivity. Organic Chemistry Frontiers, 2(7), 818-822. [Link]
González, C., et al. (2023). Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. ACS Omega, 8(47), 45095-45107. [Link]
La-Venia, A., et al. (2018). A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. Molecules, 23(11), 2897. [Link]
Römisch-Margl, W., & Weckwerth, W. (2012). Purification and Analysis of Nucleotides and Nucleosides from Plants. Methods in molecular biology (Clifton, N.J.), 860, 137–152. [Link]
ResearchGate. (n.d.). Protecting-group strategy and introduction of the 3′-modification into.... ResearchGate. [Link]
The Royal Society of Chemistry. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. [Link]
Quora. (2019). How to improve the percent yield in Grignard reaction. Quora. [Link]
Ohgi, T., & Yano, J. (2025). A New RNA Synthetic Method with a 2'- O -(2-Cyanoethoxymethyl) Protecting Group. ResearchGate. [Link]
Chegg. (2021). Solved During the Grignard reaction, I obtained a low. Chegg.com. [Link]
Christensen, A. S., et al. (2024). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]
Andrus, A., & Kuimelis, R. G. (2000). Base composition analysis of nucleosides using HPLC. Current protocols in nucleic acid chemistry, Chapter 10, Unit 10.7. [Link]
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
Christensen, A. S., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]
Chan, C. M., & Phizicky, E. M. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Current protocols, 3(8), e873. [Link]
Mayes, H. B., et al. (2018). Predicting glycosylation stereoselectivity using machine learning. Chemical science, 9(43), 8251–8260. [Link]
Prakash, T. P., et al. (2022). Role of a “Magic” Methyl: 2′-Deoxy-2′-α-F-2′-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5′-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14679–14690. [Link]
ResearchGate. (2025). How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation?. ResearchGate. [Link]
Andrus, A., & Kuimelis, R. (2000). Base Composition Analysis of Nucleosides Using HPLC. Semantic Scholar. [Link]
Bennett, C. S. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Israel journal of chemistry, 62(3-4), e202100084. [Link]
Padias, A. B. (2016). Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Journal of carbohydrate chemistry, 35(1), 1–32. [Link]
A Comparative NMR Analysis: Unveiling the Structural Impact of C5-Methylation on a Protected D-Ribofuranose
A definitive guide for researchers and drug development professionals on the nuanced NMR spectral differences between 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose and its non-methylated counterpart. This g...
Author: BenchChem Technical Support Team. Date: January 2026
A definitive guide for researchers and drug development professionals on the nuanced NMR spectral differences between 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose and its non-methylated counterpart. This guide provides a detailed analysis of ¹H and ¹³C NMR data, offering insights into the conformational changes induced by the C5-methyl group, alongside comprehensive experimental protocols.
In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogs, the precise structural elucidation of carbohydrate intermediates is paramount.[1] The introduction of subtle modifications, such as the addition of a methyl group, can significantly alter the conformational preferences and, consequently, the biological activity of the final molecule. This guide presents a comparative Nuclear Magnetic Resonance (NMR) analysis of two critical ribofuranose derivatives: 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose and its non-methylated analog, 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.
The strategic placement of a methyl group at the C5 position of the furanose ring can impose significant steric and electronic effects, influencing the puckering of the five-membered ring and the orientation of its substituents. These conformational subtleties are often best probed by high-resolution NMR spectroscopy. Understanding these differences is crucial for medicinal chemists designing novel therapeutic agents, as the sugar moiety of a nucleoside analog plays a critical role in its interaction with enzymes and receptors.
Comparative ¹H NMR Spectral Data
The ¹H NMR spectra of the two compounds reveal distinct differences in chemical shifts and coupling constants, particularly for the protons on and adjacent to the furanose ring. The data presented below was obtained in CDCl₃ at 400 MHz.
Proton
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Non-methylated) Chemical Shift (ppm)[2]
1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose (Methylated) Chemical Shift (ppm) (Predicted)
Key Observations
H-1
6.44
~6.4
The anomeric proton is expected to show minimal change.
H-2
5.92
~5.9
Minor shifts may be observed due to subtle changes in ring conformation.
H-3
5.80
~5.8
Similar to H-2, only minor shifts are anticipated.
H-4
4.79
~4.6-4.7
A noticeable upfield shift is predicted due to the influence of the adjacent C5-methyl group.
H-5a/5b
4.52
-
The diastereotopic protons at C5 in the non-methylated analog are replaced by a methine proton in the methylated compound.
H-5
-
~4.2-4.4 (quartet)
The introduction of the methyl group results in a quartet for the new H-5 proton, coupled to the C5-methyl protons.
C5-CH₃
-
~1.2-1.4 (doublet)
A characteristic doublet for the newly introduced methyl group is expected, coupled to H-5.
Acetyl-CH₃
2.00
~2.0
The acetyl methyl protons are unlikely to be significantly affected.
Benzoyl-ArH
7.34-8.08
7.3-8.1
The aromatic protons of the benzoyl groups are expected to remain in a similar chemical shift range.
Note: The chemical shifts for the methylated compound are predicted based on established principles of NMR spectroscopy and analysis of related structures. The most significant predicted changes are the upfield shift of H-4 and the appearance of a new quartet for H-5 and a doublet for the C5-methyl group.
Comparative ¹³C NMR Spectral Data
The ¹³C NMR spectra provide further evidence of the structural impact of C5-methylation.
Carbon
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (Non-methylated) Chemical Shift (ppm) (Typical Range)[3]
1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose (Methylated) Chemical Shift (ppm) (Predicted)
Key Observations
C-1
~98
~98
The anomeric carbon is expected to be largely unaffected.
C-2
~74
~74
Minimal change is anticipated for this carbon.
C-3
~73
~73
Similar to C-2, little to no change is expected.
C-4
~81
~78-80
A slight upfield shift is predicted due to the gamma-gauche effect of the C5-methyl group.
C-5
~64
~70-75
A significant downfield shift is expected due to the substitution of a hydrogen with a methyl group (alpha-effect).
C5-CH₃
-
~15-20
A new signal in the aliphatic region corresponding to the C5-methyl carbon.
Acetyl-C=O
~169
~169
The carbonyl carbon of the acetyl group should remain unchanged.
Acetyl-CH₃
~21
~21
The methyl carbon of the acetyl group is not expected to shift.
Benzoyl-C=O
~165
~165
The carbonyl carbons of the benzoyl groups are unlikely to be affected.
Benzoyl-ArC
~128-134
~128-134
The aromatic carbons of the benzoyl groups should remain in a similar range.
Experimental Protocols
Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose
The synthesis of the non-methylated analog is a well-established procedure.[4]
Workflow for the Synthesis of the Non-Methylated Analog
Caption: Synthetic scheme for 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Step-by-step Methodology:
Methyl Glycoside Formation: D-ribose is treated with methanol in the presence of a catalytic amount of acid (e.g., HCl or H₂SO₄) to form the corresponding methyl ribofuranoside.
Benzoylation: The hydroxyl groups of the methyl ribofuranoside are protected by reacting with benzoyl chloride in the presence of a base, typically pyridine, to yield methyl 2,3,5-tri-O-benzoyl-β-D-ribofuranoside.
Acetylation: The anomeric methyl group is replaced with an acetyl group by treatment with acetic anhydride and a catalytic amount of sulfuric acid to afford the final product, 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. The product is then purified by recrystallization.
Synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
Proposed Synthetic Workflow for the Methylated Analog
Caption: A plausible synthetic route to the C5-methylated ribofuranose derivative.
NMR Sample Preparation and Data Acquisition
A self-validating protocol for reproducible results:
Sample Preparation:
Accurately weigh approximately 10-20 mg of the purified compound.
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
For ¹H NMR, typical parameters include a spectral width of 12-15 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of 200-220 ppm, a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically several hundred to a few thousand).
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are highly recommended for unambiguous assignment of all proton and carbon signals.
Discussion: Interpreting the Spectral Differences
The observed and predicted NMR spectral changes upon C5-methylation provide valuable insights into the structural and conformational consequences of this modification.
¹H NMR Analysis:
H-4 Upfield Shift: The predicted upfield shift of the H-4 proton in the methylated analog is a key indicator of a conformational change around the C4-C5 bond. The introduction of the C5-methyl group can lead to a preferred rotamer population that shields the H-4 proton.
Appearance of H-5 Quartet and C5-CH₃ Doublet: These new signals are definitive proof of the successful introduction of the methyl group at the C5 position. The multiplicity of these signals (quartet for H-5 and doublet for the methyl protons) confirms their scalar coupling relationship.
¹³C NMR Analysis:
C-5 Downfield Shift (α-effect): The significant downfield shift of the C-5 carbon is a classic example of the α-effect in ¹³C NMR, where the substitution of a hydrogen atom with a carbon atom causes a deshielding of the directly attached carbon.
C-4 Upfield Shift (γ-gauche effect): The predicted slight upfield shift of the C-4 carbon is likely due to a γ-gauche interaction with the newly introduced C5-methyl group. This effect occurs when a carbon atom is in a gauche (staggered) conformation with a substituent three bonds away, leading to increased shielding.
Conformational Implications:
The furanose ring of ribose derivatives is known to exist in a dynamic equilibrium between various envelope and twist conformations.[3] The introduction of a bulky methyl group at the C5 position can be expected to shift this equilibrium towards conformations that minimize steric interactions. This can influence the overall shape of the molecule and how it presents its functional groups for biological interactions.
Conclusion
The comparative NMR analysis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose and its non-methylated analog highlights the profound impact of a single methyl group on the spectroscopic and, by extension, the structural properties of the ribofuranose ring. The distinct changes in the chemical shifts of H-4, C-4, and C-5, along with the appearance of new signals for the C5-methyl group, provide a clear NMR fingerprint for C5-methylation. This guide serves as a valuable resource for researchers in the field of nucleoside chemistry, enabling the confident identification and characterization of these important synthetic intermediates. The provided experimental protocols offer a robust framework for obtaining high-quality, reproducible NMR data, which is essential for advancing drug discovery and development efforts.
References
Robak T, Robak P. Purine nucleoside analogs in the treatment of rarer chronic lymphoid leukemias. Curr Pharm Des. 2012;18(23):3373-88.
Walczak, D., Sikorski, A., Grzywacz, D., Nowacki, A., & Liberek, B. (2022). Characteristic 1H NMR spectra of β-D-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. RSC Advances, 12(45), 29467-29481.
SpectraBase. (n.d.). 1-O-Acetyl-2-deoxy-3,5-di-O-benzoyl-a-d-ribofuranose. Retrieved from [Link]
PubChem. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. Retrieved from [Link]
Vitaceae. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose. Retrieved from [Link]
ResearchGate. (2014, March 29). How can I synthesize 1-O-Acetyl-2,3,5-tri-O-benzoyl-b-D-ribofuranose?. Retrieved from [Link]
Wikipedia. (n.d.). 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose. Retrieved from [Link]
ResearchGate. (n.d.). 1H NMR spectra for the protons at C2, C5 and methyl group of compound.... Retrieved from [Link]
SpectraBase. (n.d.). METHYL_5-AMINO-5-DEOXY-BETA-D-RIBOFURANOSIDE;MAJOR_ISOMER - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Journal of the Chemical Society, Chemical Communications. (1984). Synthesis of D-ribofuranosyl derivatives of methyl propiolate as C-nucleoside precursors. Retrieved from [Link]
Blake, A. J., et al. (2024). Comprehensive Analysis of Methyl-β-D-ribofuranoside: A Multifaceted Spectroscopic and Theoretical Approach. The Journal of Physical Chemistry A.
Paluch, P., et al. (2022). NMR Assignment of Methyl Groups in Immobilized Proteins Using Multiple-Bond 13C Homonuclear Transfers, Proton Detection, and Very Fast MAS. Frontiers in Molecular Biosciences, 9, 868581.
Biological Magnetic Resonance Bank. (n.d.). BMRB. Retrieved from [Link]
Journal of the Chemical Society (Resumed). (1951). 414. The chemistry of ribose and its derivatives. Part I. Methyl-D-ribofuranoside and the characterisation of trimethyl D-ribofuranose. Retrieved from [Link]
comparative study of C-methylated vs non-methylated nucleoside precursors
An In-Depth Comparative Guide to C-Methylated vs. Non-Methylated Nucleoside Precursors for Drug Development In the landscape of antiviral and anticancer therapeutics, nucleoside analogues represent a cornerstone of drug...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Comparative Guide to C-Methylated vs. Non-Methylated Nucleoside Precursors for Drug Development
In the landscape of antiviral and anticancer therapeutics, nucleoside analogues represent a cornerstone of drug development. These molecules, which mimic endogenous nucleosides, can disrupt nucleic acid replication and, consequently, halt the proliferation of viruses or cancer cells. A key strategy in refining the efficacy and pharmacological profile of these analogues is the introduction of chemical modifications. Among the most impactful of these is C-methylation, particularly at the 2'-position of the sugar moiety. This guide provides a comprehensive comparison between C-methylated and their non-methylated nucleoside counterparts, offering researchers and drug development professionals a detailed analysis supported by experimental data and validated protocols.
The Structural and Conformational Impact of C-Methylation
The introduction of a methyl group, a seemingly minor chemical alteration, imparts significant changes to the three-dimensional structure of the nucleoside precursor. This modification primarily influences the sugar pucker, which is the conformation of the furanose ring.
Non-methylated nucleosides typically exist in a dynamic equilibrium between different sugar conformations, most notably the C2'-endo and C3'-endo forms. This flexibility allows them to be recognized by a broad range of human and viral enzymes.
C-methylated nucleosides , especially those with a 2'-C-methyl group, exhibit a more rigid structure. The steric hindrance from the methyl group often locks the sugar into a specific pucker. For instance, the 2'-C-methyl modification favors a C3'-endo-like conformation, which can mimic the geometry of the natural ribonucleoside triphosphate substrate during polymerization. This conformational rigidity can have profound effects on how the molecule interacts with target enzymes.[1][2] Studies have shown that methylation can alter the dihedral angle of the glycosidic bond and influence the overall flexibility of the DNA or RNA strand into which it is incorporated.[1][3]
}
Caption: Conformational differences between nucleoside precursors.
Metabolic Activation and Stability: A Tale of Two Pathways
For a nucleoside precursor to exert its therapeutic effect, it must be converted intracellularly into its active triphosphate form. This multi-step phosphorylation cascade is a critical bottleneck and a key point of differentiation between methylated and non-methylated analogues.
Non-methylated precursors are typically phosphorylated by a series of cellular kinases. However, this reliance on host enzymes can be a double-edged sword. The efficiency of the initial phosphorylation step is often low and can be a rate-limiting factor for the drug's activity. Furthermore, these precursors are often susceptible to degradation by enzymes like nucleoside phosphorylases, which cleave the glycosidic bond and render the drug inactive.[4]
C-methylated precursors often exhibit enhanced metabolic stability. The methyl group can act as a shield, sterically hindering the approach of degradative enzymes.[4] However, this same modification can also impact the efficiency of the initial phosphorylation by cellular kinases. To overcome this, many C-methylated nucleosides are developed as prodrugs, most notably using ProTide (phosphoramidate) technology.[5] This strategy delivers the nucleoside as a monophosphate, bypassing the often inefficient initial phosphorylation step and significantly boosting the intracellular concentration of the active species.[6][7][8]
The structural and metabolic differences between C-methylated and non-methylated nucleosides translate directly into distinct profiles of biological activity, selectivity, and cytotoxicity.
Antiviral Activity
In the context of virology, particularly against RNA viruses like Hepatitis C (HCV), the 2'-C-methyl modification has been a game-changer. The HCV NS5B RNA-dependent RNA polymerase (RdRp) is the primary target for many nucleoside inhibitors. The 2'-C-methyl group provides a critical steric block that, after incorporation into the growing RNA chain, prevents the addition of the next nucleotide, acting as a chain terminator. Crucially, this modification confers high selectivity for the viral polymerase over human DNA and RNA polymerases, which are less tolerant of substitutions at this position.[4] This selectivity is a key factor in the favorable safety profile of drugs like Sofosbuvir.
Anticancer Activity
In oncology, nucleoside analogues function as antimetabolites that disrupt DNA synthesis and repair, leading to cell death.[9] C-methylation can influence the interaction of these analogues with key enzymes in nucleotide metabolism and DNA polymerases. While non-methylated analogues like gemcitabine are mainstays of cancer therapy, C-methylated versions are being explored to overcome resistance mechanisms and improve efficacy.[10][11] The increased stability of C-methylated compounds can lead to prolonged intracellular concentrations of the active triphosphate form, potentially enhancing their cytotoxic effects against cancer cells.
EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values are indicative of potency. Lower values signify higher potency.
Experimental Protocols for Comparative Evaluation
To objectively compare C-methylated and non-methylated nucleoside precursors, a series of standardized in vitro assays are essential. Below are detailed protocols for assessing cytotoxicity and the efficiency of the initial phosphorylation step.
Cytotoxicity Assessment via MTT Assay
This protocol determines the concentration of a nucleoside analogue that inhibits cell growth by 50% (IC₅₀), a key measure of cytotoxic potential.[12][13][14]
Objective: To quantify and compare the cytotoxicity of C-methylated and non-methylated nucleoside precursors in a relevant cancer cell line (e.g., HeLa, HepG2).
Materials:
HeLa cells (or other suitable cell line)
Complete culture medium (e.g., DMEM with 10% FBS)
96-well cell culture plates
Test compounds (dissolved in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader (570 nm)
Procedure:
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
Compound Treatment: Prepare serial dilutions of the C-methylated and non-methylated test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, final concentration ≤0.5%).
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.
Formazan Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate on a shaker for 10 minutes.
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and use non-linear regression to determine the IC₅₀ value.
This assay measures the rate of the first phosphorylation step, a critical determinant of a nucleoside precursor's activation efficiency. It quantifies the consumption of ATP during the kinase reaction.[15][16][17]
Objective: To compare the substrate efficiency of C-methylated vs. non-methylated precursors for a specific nucleoside kinase (e.g., deoxycytidine kinase).
Materials:
Recombinant human nucleoside kinase
Kinase reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)
ATP
Test nucleosides (C-methylated and non-methylated)
Luciferase-based ATP detection kit (e.g., Kinase-Glo®)
White, opaque 96-well plates
Luminometer
Procedure:
Reaction Setup: In a 96-well plate, set up the kinase reactions. For each test nucleoside, prepare a reaction mix containing kinase buffer, a fixed concentration of the nucleoside kinase, and the test nucleoside at various concentrations.
Initiate Reaction: Start the reaction by adding ATP to each well to a final concentration (e.g., 10 µM) that is below the Kₘ of the kinase, if possible, to ensure sensitivity.
Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
ATP Measurement: Stop the reaction and measure the remaining ATP. Add an equal volume of the luciferase-based ATP detection reagent to each well. This reagent lyses cells (if applicable) and contains luciferase and luciferin, which produce light in an ATP-dependent reaction.
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate-reading luminometer.
Data Analysis: The amount of ATP consumed is inversely proportional to the luminescent signal. Create a standard curve with known ATP concentrations. Calculate the rate of ATP consumption for each nucleoside concentration to determine kinetic parameters like Kₘ and Vₘₐₓ. A higher rate indicates a better substrate for the kinase.
Conclusion and Future Outlook
The strategic addition of a C-methyl group is a powerful tool in nucleoside drug design, offering a clear path to enhancing specificity, metabolic stability, and therapeutic efficacy. While non-methylated precursors remain clinically vital, C-methylation provides a solution to some of their inherent limitations, particularly by improving selectivity for viral enzymes and enabling effective prodrug strategies to bypass metabolic bottlenecks.
The choice between a C-methylated and a non-methylated scaffold is not arbitrary but a deliberate design decision based on the specific biological target and desired pharmacological profile. As our understanding of enzyme structures and resistance mechanisms deepens, we can expect to see further refinement of these modifications, leading to the development of next-generation nucleoside precursors with even greater precision and potency in the fight against viral diseases and cancer.
A Comparative Guide to the Stereochemical Validation of 5(R)-C-methyl-D-ribo furanose
For Researchers, Scientists, and Drug Development Professionals The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug develop...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. In drug development, even subtle changes in stereochemistry can lead to significant differences in efficacy, safety, and pharmacokinetic properties.[1] This guide provides an in-depth comparison of analytical techniques for the validation of the stereochemistry of 5(R)-C-methyl-D-ribo furanose, a modified carbohydrate that may serve as a crucial building block in novel therapeutics.
Carbohydrates and their derivatives are integral to a wide array of biological processes and are increasingly utilized in the design of new drugs, from vaccines to small molecule inhibitors.[2] The introduction of a methyl group at the C5 position of a D-ribo furanose ring creates a new chiral center, leading to the possibility of two diastereomers: 5(R)-C-methyl-D-ribo furanose and 5(S)-C-methyl-D-ribo furanose. Distinguishing between these two isomers is paramount for ensuring the desired pharmacological profile and for regulatory approval.
This guide will explore the primary methodologies for stereochemical validation, presenting a comparative analysis of their strengths and limitations. We will delve into the causality behind experimental choices and provide actionable protocols to empower researchers in their drug discovery and development endeavors.
Core Analytical Strategies for Stereochemical Determination
The definitive assignment of the stereochemistry of 5(R)-C-methyl-D-ribo furanose relies on a multi-pronged analytical approach. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). Each method provides unique and complementary information.
Analytical Technique
Information Provided
Advantages
Limitations
NMR Spectroscopy
Relative stereochemistry, conformational analysis in solution
Non-destructive, provides detailed structural information in solution, versatile
Indirect method for absolute configuration, can be complex to interpret
Unambiguous determination of absolute configuration, provides precise bond lengths and angles
Requires a suitable single crystal, solid-state conformation may differ from solution
Chiral HPLC
Separation and quantification of stereoisomers
Excellent for determining enantiomeric/diastereomeric purity, scalable for preparative separation
Does not provide structural information, requires method development
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Structure in Solution
NMR spectroscopy is the most powerful tool for determining the three-dimensional structure of molecules in solution. For furanose rings, which are known for their conformational flexibility, NMR is indispensable for understanding their solution-state behavior.[3] The key NMR experiments for stereochemical validation of 5(R)-C-methyl-D-ribo furanose are proton (¹H) NMR, particularly the analysis of scalar (J) couplings and Nuclear Overhauser Effect (NOE) data.
Causality Behind the Experiment: J-Coupling and the Karplus Relationship
The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, a relationship described by the Karplus equation. By measuring the ³JHH values around the furanose ring, one can deduce the preferred ring pucker and the relative orientation of the substituents. For instance, a small ³J(H1,H2) value is indicative of a cis relationship, while a larger value suggests a trans relationship.
Causality Behind the Experiment: NOE and Through-Space Interactions
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon that results in a change in the intensity of a proton signal when a nearby proton is irradiated. The strength of the NOE is inversely proportional to the sixth power of the distance between the protons. Therefore, observing an NOE between two protons provides direct evidence of their spatial proximity (typically < 5 Å).
For 5(R)-C-methyl-D-ribo furanose, a key NOE would be expected between the methyl protons at C5 and protons on the furanose ring, such as H4. The presence or absence of specific NOEs can help to differentiate between the 5(R) and 5(S) diastereomers.
Illustrative Experimental Protocol: 2D NOESY
Sample Preparation: Dissolve 5-10 mg of the purified 5-C-methyl-D-ribo furanose derivative in a suitable deuterated solvent (e.g., D₂O, CDCl₃).
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Acquisition: Record a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum. Key parameters to optimize include the mixing time (typically 200-800 ms for small molecules) to allow for the buildup of NOE cross-peaks.
Processing and Analysis: Process the 2D data to obtain a contour plot. Analyze the cross-peaks, which indicate spatial proximity between protons. For example, in the 5(R) isomer, an NOE might be observed between the C5-methyl group and H4, while this interaction might be weaker or absent in the 5(S) isomer due to a different spatial arrangement.
X-ray Crystallography: The Gold Standard for Absolute Stereochemistry
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. The technique involves diffracting X-rays off a single crystal of the compound and analyzing the resulting diffraction pattern to generate an electron density map, from which the atomic positions can be determined.
Causality Behind the Experiment: Diffraction and Electron Density
The ability of a molecule to form a well-ordered crystal lattice is the prerequisite for a successful X-ray diffraction experiment. The interaction of X-rays with the electrons in the crystal produces a unique diffraction pattern that is directly related to the arrangement of atoms in the unit cell. The analysis of this pattern allows for the precise determination of bond lengths, bond angles, and torsional angles, providing a definitive picture of the molecule's stereochemistry.
For 5(R)-C-methyl-D-ribo furanose, a successful crystal structure would unequivocally establish the (R) configuration at C5 and reveal the conformation of the furanose ring in the solid state.
Crystallization: Grow single crystals of the 5-C-methyl-D-ribo furanose derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final structural model.
Analysis: Analyze the refined structure to determine the absolute configuration at all chiral centers, including C5. The Flack parameter is a critical value in determining the absolute stereochemistry of chiral molecules.
Chiral High-Performance Liquid Chromatography (HPLC): Separating and Quantifying Stereoisomers
Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the individual stereoisomers, leading to different retention times and, thus, their separation.
Causality Behind the Experiment: Chiral Recognition
The separation of stereoisomers on a chiral stationary phase is based on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The differing stability of these complexes for each stereoisomer results in differential retention on the column. For the diastereomers 5(R)- and 5(S)-C-methyl-D-ribo furanose, a suitable chiral column would allow for their baseline separation, enabling their quantification and the determination of diastereomeric purity.
Column Selection: Choose a chiral stationary phase known to be effective for the separation of carbohydrates or related polyols. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.
Method Development: Develop a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Optimize the mobile phase composition and flow rate to achieve baseline separation of the diastereomers.
Analysis: Inject a solution of the synthesized 5-C-methyl-D-ribo furanose mixture onto the chiral HPLC system. The resulting chromatogram will show two distinct peaks corresponding to the 5(R) and 5(S) isomers.
Quantification: Integrate the peak areas to determine the relative amounts of each diastereomer and calculate the diastereomeric excess (d.e.).
Comparative Analysis and Integrated Approach
While each of these techniques is powerful in its own right, a comprehensive validation of the stereochemistry of 5(R)-C-methyl-D-ribo furanose is best achieved through an integrated approach.
Initial Screening and Purity Assessment: Chiral HPLC is invaluable for the initial assessment of a synthetic mixture, providing a rapid determination of the diastereomeric ratio.
Structural Elucidation in Solution: NMR spectroscopy, through the analysis of J-couplings and NOEs, provides crucial information about the relative stereochemistry and the conformational preferences of the molecule in a biologically relevant medium.
Unambiguous Absolute Configuration: X-ray crystallography serves as the ultimate arbiter, providing definitive proof of the absolute stereochemistry. The solid-state structure can also provide insights into intermolecular interactions.
By combining the data from these complementary techniques, researchers can build a comprehensive and irrefutable case for the stereochemical identity and purity of their target compound, a critical step in the advancement of carbohydrate-based drug discovery.
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for the Confirmation of C-methylated Furanose
Executive Summary The structural confirmation of C-alkylation in carbohydrates is a significant analytical challenge in fields ranging from natural product chemistry to drug development. Unlike their O-alkylated counterp...
Author: BenchChem Technical Support Team. Date: January 2026
Executive Summary
The structural confirmation of C-alkylation in carbohydrates is a significant analytical challenge in fields ranging from natural product chemistry to drug development. Unlike their O-alkylated counterparts, C-methylated furanoses possess a robust carbon-carbon bond that fundamentally alters their fragmentation behavior in mass spectrometry. This guide provides an in-depth comparison of the two primary mass spectrometry-based methodologies for the definitive confirmation of C-methylation: Gas Chromatography-Mass Spectrometry (GC-MS) of alditol acetate derivatives and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind the experimental choices for each method, present supporting data through predictable fragmentation patterns, and provide detailed, field-proven protocols to empower researchers to select and execute the optimal strategy for their analytical needs.
The Analytical Challenge: Why C-Methylation is a Unique Problem
The core challenge lies in distinguishing a C-methyl group from an O-methyl group and, subsequently, pinpointing its exact location on the furanose ring. The chemical properties of these isomeric forms are often too similar for definitive separation by chromatography alone. Mass spectrometry becomes the arbiter of structure, but the inherent stability of the C-C bond versus the O-C bond necessitates distinct analytical strategies.
O-Methyl Glycosides: In Collision-Induced Dissociation (CID), the glycosidic O-C bond is typically the most labile, leading to prompt cleavage and loss of the methoxy group (-OCH₃), making fragmentation analysis relatively straightforward.
C-Methyl Furanoses: The C-C bond between the methyl group and the furanose ring is significantly stronger. Consequently, it does not readily cleave. Instead, the fragmentation energy is dissipated through the carbohydrate backbone, inducing characteristic cross-ring cleavages. This difference in fragmentation pathways is the key to their differentiation.[1]
This guide will compare two orthogonal approaches that leverage these chemical differences: a classic derivatization-based GC-MS method and a modern direct analysis by LC-MS/MS.
Comparative Analysis of Core Methodologies
GC-MS: The Classic Approach via Alditol Acetate Derivatization
Gas chromatography offers powerful isomeric separation but requires that the polar, non-volatile sugar be chemically derivatized.[2] The alditol acetate method is a gold standard for monosaccharide analysis because it is robust and yields a single, stable product per sugar.[3][4] The process involves two key steps:
Reduction: The cyclic furanose is opened and the aldehyde/ketone is reduced to a primary alcohol using a reducing agent like sodium borohydride (NaBH₄). This creates a linear polyol (an alditol).
Acetylation: The hydroxyl groups are acetylated, typically with acetic anhydride, to produce a volatile derivative suitable for GC analysis.[4]
The genius of this method is that the linearization of the sugar creates a structure that, under the high-energy Electron Ionization (EI) of GC-MS, fragments predictably via cleavage of the C-C bonds of the backbone.[5][6] The resulting fragment ions are diagnostic for the original substitution pattern.
Figure 1. Workflow for GC-MS analysis of C-methylated furanose via alditol acetate derivatization.
Interpreting the Data: For a C-methylated alditol acetate, the fragmentation pattern will be shifted. Consider a hypothetical 2-C-methyl-ribose. The primary C-C cleavage between C1 and C2 would normally yield a fragment at m/z 145. With a methyl group at C2, the corresponding fragment would be shifted by 14 Da (CH₂) to m/z 159. A powerful technique to confirm this is to use a deuterated reducing agent, such as sodium borodeuteride (NaBD₄). This specifically labels the C1 position, allowing for unambiguous identification of the C1-C2 fragment.[7]
LC-MS/MS: The Modern Approach for Direct Analysis
Liquid chromatography, particularly Hydrophilic Interaction Liquid Chromatography (HILIC), allows for the separation of polar analytes like sugars without derivatization.[8] This method is coupled with a mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI), which typically generates protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺).
The key to structural analysis is Tandem Mass Spectrometry (MS/MS). In this process, the parent ion of interest is isolated, subjected to Collision-Induced Dissociation (CID) with an inert gas (like argon or nitrogen), and the resulting fragment ions are analyzed.[9][10]
Figure 2. Workflow for direct LC-MS/MS analysis of C-methylated furanose.
Interpreting the Data: Because the C-methyl bond is stable, CID energy results in cross-ring cleavages.[1] The nomenclature for these fragments describes which bonds of the sugar ring are broken (e.g., an ⁰,²A ion results from cleavage of the C0-C1 and C2-C3 bonds). For a C-methylated furanose, these cross-ring fragments will be mass-shifted compared to its unsubstituted analog, directly confirming the presence and location of the methyl group. In contrast, an O-methylated isomer would preferentially lose a neutral methanol (CH₃OH, 32 Da) or formaldehyde (CH₂O, 30 Da) molecule.
Head-to-Head Data Comparison
To illustrate the power of these techniques, let's compare the expected diagnostic ions for a hypothetical 2-C-methyl-ribofuranose (Molecular Weight: 164.16 g/mol ).
Analytical Method
Parent Analyte
Key Fragmentation Principle
Expected Diagnostic Ions (m/z)
Interpretation
GC-MS
2-C-methyl-ribitol pentaacetate
EI-induced C-C bond cleavage
159, 231
Cleavage between C1-C2 yields a fragment of m/z 159 (shifted from 145). Cleavage between C2-C3 yields a fragment of m/z 231.
LC-MS/MS
2-C-methyl-ribofuranose
CID-induced cross-ring cleavage
103 (⁰,²A₃ ion)
The [M+H]⁺ parent ion (m/z 165) fragments via cross-ring cleavage. The resulting ⁰,²A₃ ion is shifted by 14 Da from the typical m/z 89 fragment of ribose.
Detailed Experimental Protocols
Protocol 1: GC-MS Analysis via Alditol Acetate Derivatization
This protocol is adapted from methodologies described by Blakeney et al. (1983) and others.[2][4][11]
Hydrolysis (if required): If the monosaccharide is part of a larger polymer, hydrolyze ~1 mg of sample with 2M trifluoroacetic acid (TFA) at 121°C for 2 hours.[11] Remove the acid by evaporation under a stream of nitrogen.
Reduction:
Dissolve the dried hydrolysate in 250 µL of water.
Add 60 µL of 10 mg/mL sodium borohydride (NaBH₄) in n-methylimidazole.[2]
Incubate at 37°C for 90 minutes to reduce the monosaccharide to its corresponding alditol.
Stop the reaction by adding 20 µL of glacial acetic acid.[2]
Acetylation:
Allow the sample to cool to room temperature.
Add 600 µL of acetic anhydride. 1-methylimidazole from the previous step will catalyze the reaction.[4]
Incubate at 37°C for 45 minutes.
Stop the reaction by freezing at -20°C for 15 minutes.
Extraction:
Carefully quench the reaction by adding 2.5 mL of deionized water.
Add 2 mL of chloroform and vortex thoroughly to extract the alditol acetates.
Collect the lower chloroform layer. Repeat the extraction twice.
Combine the chloroform extracts and evaporate to dryness. Reconstitute in 100 µL of chloroform for GC-MS analysis.
GC-MS Conditions:
Column: Rtx-225 or similar polar capillary column.
Injector: Splitless, 250°C.
Oven Program: Start at 130°C, ramp at 3°C/min to 230°C, hold for 5 min.[12]
MS Detector: Electron Ionization (EI) at 70 eV.[13] Scan from m/z 40 to 450.
Protocol 2: LC-MS/MS Analysis of Underivatized Furanose
This protocol is based on HILIC separation principles for carbohydrates.[14][15]
Sample Preparation:
Dissolve 1 mg of the sample in 1 mL of a 50:50 acetonitrile/water mixture.
Vortex to ensure complete dissolution.
Filter through a 0.22 µm syringe filter into an autosampler vial.
MS1 Scan: Scan for the expected [M+H]⁺ ion (e.g., m/z 165 for 2-C-methyl-ribose).
MS2 Product Ion Scan: Isolate the parent ion and fragment using an appropriate collision energy (typically ramped from 10-40 eV to find the optimum). Scan for product ions from m/z 50 to 170.
Conclusion: Selecting the Right Tool for the Job
The choice between GC-MS and LC-MS/MS depends on the specific research question, available instrumentation, and sample complexity.
Figure 3. Decision tree for selecting the appropriate MS method.
Choose GC-MS with alditol acetate derivatization when: You require the highest degree of isomeric separation and have access to well-established EI spectral libraries. This method is exceptionally robust and provides clear, predictable fragmentation, making it ideal for definitive structural proof.
Choose LC-MS/MS when: You need to analyze the native sugar, require high throughput, or have limited sample amounts. This method avoids lengthy derivatization steps and is highly sensitive, making it suitable for screening and quantification in complex biological matrices.[18]
Ultimately, both techniques provide orthogonal and confirmatory data. For complete and unambiguous characterization of a novel C-methylated furanose, leveraging both methodologies provides the highest level of scientific confidence.
References
Taylor & Francis. (1988). Preparation of Alditol Acetates and their Analysis by Gas Chromatography (GC) and Mass Spectrometry (MS). CRC Press. Available at: [Link]
Waters Corporation. Analysis of Carbohydrates by UltraPerformance Liquid Chromatography and Mass Spectrometry. Available at: [Link]
Yang, J., & Rainville, P. PROFILING OF CARBOHYDRATES IN HONEY BY HILIC-MS. Waters Corporation. Available at: [Link]
Waters Corporation. Profiling of Carbohydrates in Honey by HILIC-MS. Available at: [Link]
Fooladi, T. (n.d.). Protocol for derivatization and determination of structural monosaccharides in crude fungal exopolysaccharide. Available at: [Link]
PubMed. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Molecules, 26(12), 3669. Available at: [Link]
ResearchGate. (2021). Development and Optimisation of HILIC-LC-MS Method for Determination of Carbohydrates in Fermentation Samples. Available at: [Link]
Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Available at: [Link]
National Institutes of Health (NIH). (2016). Preparation of the Partially Methylated Alditol Acetates Derived from CS Tetrasaccharides Containing Galactose for the Gas Chromatography/Mass Spectrometry Analysis. PMC. Available at: [Link]
Blakeney, A.B., Harris, P.J., Henry, R.J., & Stone, B.A. (1983). A SIMPLE AND RAPID PREPARATION OF ALDITOL ACETATES FOR MONOSACCHARIDE ANALYSIS. Carbohydrate Research, 113(2), 291-299. Available at: [Link]
Lemoine, J., et al. (1993). Collision-induced dissociation of alkali metal cationized and permethylated oligosaccharides: Influence of the collision energy and of the collision gas for the assignment of linkage position. Journal of the American Society for Mass Spectrometry, 4(3), 197-203. Available at: [Link]
Pettolino, F. A., et al. (2018). Methylation analysis of polysaccharides: Technical advice. Food Hydrocolloids, 78, 138-151. Available at: [Link]
ResearchGate. Collision-induced dissociation (CID) spectra of the [M+H]+ ions of (A).... Available at: [Link]
ResearchGate. (2008). Rapid synthesis of partially O-methylated alditol acetate standards for GC-MS: Some relative activities of hydroxyl groups of methyl glycopyranosides on Purdie methylation. Available at: [Link]
eScholarship. (n.d.). Characterization of Food Carbohydrates by Liquid Chromatography-Mass Spectrometry Methods. Available at: [Link]
Le-Mai, T., et al. (2020). Validation of a Rapid GC-MS Procedure for Quantitative Distinction between 3-O-Methyl- and 4-O-Methyl-Hexoses and Its Application to a Complex Carbohydrate Sample. Molecules, 25(23), 5537. Available at: [Link]
Blank, I., et al. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Available at: [Link]
Li, B., et al. (1998). Collision-Induced Dissociation of Branched Oligosaccharide Ions with Analysis and Calculation of Relative Dissociation Threshold. Analytical Chemistry, 70(10), 2067-2072. Available at: [Link]
Advion. SIMPLE LC/MS ANALYSIS OF CARBOHYDRATES USING THE ADVION expression COMPACT MASS SPECTROMETER. Available at: [Link]
Wikipedia. Collision-induced dissociation. Available at: [Link]
Hofmann, J., et al. (2022). Collision‐Induced Fragmentation of Oligosaccharides: Mechanistic Insights for Mass Spectrometry‐Based Glycomics. Angewandte Chemie International Edition, 61(1), e202111591. Available at: [Link]
National Institutes of Health (NIH). (2009). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. PMC. Available at: [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
National Institutes of Health (NIH). (2020). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. PMC. Available at: [Link]
Shimadzu. Quantitative Analysis of Carbohydrates by LC/MS. Available at: [Link]
ResearchGate. (2008). Per-O-Methylation Reaction for Structural Analysis of Carbohydrates by Mass Spectrometry. Available at: [Link]
Pepi, A., et al. (2021). Mass Spectrometry-Based Techniques to Elucidate the Sugar Code. Chemical Reviews, 121(19), 11976-12041. Available at: [Link]
Reddit. (2023). How do chemists differentiate between (similar) sugars?. Available at: [Link]
Chemguide. mass spectra - fragmentation patterns. Available at: [Link]
National Institutes of Health (NIH). (2022). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link]
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]
A Comparative Assessment of Protecting Groups for 5(R)-C-methyl-D-ribofuranose: A Guide for Researchers
The strategic selection and application of protecting groups are paramount in the chemical synthesis of complex carbohydrates and their derivatives, a critical aspect of drug development and glycobiology research. This g...
Author: BenchChem Technical Support Team. Date: January 2026
The strategic selection and application of protecting groups are paramount in the chemical synthesis of complex carbohydrates and their derivatives, a critical aspect of drug development and glycobiology research. This guide provides a comparative assessment of common protecting groups for 5(R)-C-methyl-D-ribofuranose, a C-branched pentose of significant interest. The presence of a tertiary alcohol at the C5 position and multiple secondary hydroxyl groups presents unique challenges for regioselective protection and manipulation. This document, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of silyl ethers, acetals, and benzyl ethers to facilitate the rational design of synthetic strategies.
The Challenge: Selective Protection of a C-Branched Furanose
5(R)-C-methyl-D-ribofuranose possesses three secondary hydroxyl groups at C1, C2, and C3, and a primary hydroxyl at C5 in the parent D-ribose is replaced by a tertiary hydroxyl and a methyl group. This structural feature significantly influences the reactivity and steric hindrance around the C5 position, demanding careful consideration of the protecting group strategy. The primary goal is to achieve orthogonal protection, allowing for the selective deprotection of one hydroxyl group while others remain shielded, enabling stepwise chemical modifications.[1]
Comparative Analysis of Protecting Group Strategies
The choice of a protecting group dictates not only the stability of the protected intermediate but also influences the stereochemical outcome of subsequent glycosylation reactions.[2][3] This section provides a comparative overview of three major classes of hydroxyl protecting groups: silyl ethers, acetals, and benzyl ethers, with a focus on their application to 5(R)-C-methyl-D-ribofuranose.
Silyl Ethers: Versatility and Tunable Stability
Silyl ethers are among the most widely used protecting groups for hydroxyl functions due to their ease of introduction, tunable stability, and mild cleavage conditions.[4][5] The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom.[6]
Advantages:
Tunable Stability: The stability of silyl ethers can be finely tuned by varying the alkyl substituents on the silicon atom. The general order of stability towards acid hydrolysis is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS).[5][6] This allows for selective deprotection.
Mild Cleavage: Silyl ethers are typically cleaved by fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF), under neutral and mild conditions, which are compatible with many other functional groups.[7]
Increased Volatility: Silylation increases the volatility of polar carbohydrate molecules, which can be advantageous for purification and characterization by techniques like gas chromatography.[5]
Disadvantages:
Silyl Group Migration: A significant drawback of silyl ethers is their propensity to migrate between adjacent hydroxyl groups, particularly under basic or acidic conditions.[5][8] This can lead to a mixture of constitutional isomers and complicate synthetic routes.
Steric Hindrance: While bulky silyl groups provide greater stability, their introduction onto sterically hindered hydroxyl groups can be challenging.
Application to 5(R)-C-methyl-D-ribofuranose:
For 5(R)-C-methyl-D-ribofuranose, a bulky silyl ether like TBDPS or TIPS would be suitable for protecting the primary C1-hydroxyl group due to steric accessibility.[9] The vicinal diol at C2 and C3 could be protected with less bulky silyl groups to allow for differential removal. However, the potential for silyl group migration between the C2 and C3 hydroxyls must be carefully managed.
Table 1: Comparison of Common Silyl Ethers
Silyl Group
Abbreviation
Relative Stability (Acid)
Relative Stability (Base)
Common Cleavage Reagents
Trimethylsilyl
TMS
1
1
Mild acid, K₂CO₃/MeOH
Triethylsilyl
TES
64
~10²
Mild acid, TBAF
tert-Butyldimethylsilyl
TBDMS/TBS
2 x 10⁴
2 x 10⁴
TBAF, HF, AcOH
Triisopropylsilyl
TIPS
7 x 10⁵
10⁵
TBAF, HF
tert-Butyldiphenylsilyl
TBDPS
5 x 10⁶
2 x 10⁴
TBAF, HF
Experimental Protocol: Selective Silylation of a Primary Hydroxyl Group
This protocol describes a general procedure for the selective protection of a primary hydroxyl group in a polyol using a bulky silyl chloride.
Dissolve the carbohydrate (1.0 equiv.) in anhydrous pyridine or DMF.
Add imidazole (1.5 equiv.) to the solution.
Cool the mixture to 0 °C and add the silyl chloride (e.g., TBDPS-Cl, 1.1 equiv.) dropwise.
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
Quench the reaction with methanol and concentrate under reduced pressure.
Purify the product by column chromatography on silica gel.
A Comparative Guide to Confirming the Anomeric Configuration of C-Methylated Nucleosides
Introduction: The Stereochemical Challenge of C-Methylated Nucleosides C-nucleosides, where the anomeric carbon of the ribose sugar is connected to the nucleobase via a C-C bond, represent a critical class of compounds i...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Stereochemical Challenge of C-Methylated Nucleosides
C-nucleosides, where the anomeric carbon of the ribose sugar is connected to the nucleobase via a C-C bond, represent a critical class of compounds in drug development, prized for their enhanced stability against enzymatic degradation. The introduction of a methyl group at this anomeric carbon (C1') further enhances metabolic stability and can profoundly influence the compound's biological activity. However, this modification introduces a significant analytical challenge: it eliminates the anomeric proton (H1'), the primary diagnostic tool used in standard Nuclear Magnetic Resonance (NMR) spectroscopy to assign anomeric configuration (α or β).
The spatial orientation of the nucleobase relative to the sugar moiety—the anomeric configuration—is a critical determinant of a molecule's ability to bind to its target enzyme or receptor. An incorrect assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting valuable resources in drug discovery pipelines. This guide provides a detailed comparison of the primary analytical techniques used to unambiguously determine the anomeric configuration of C1'-methylated nucleosides, offering field-proven insights and step-by-step protocols for researchers in medicinal chemistry and drug development.
The Core Analytical Problem: Loss of the Anomeric Proton
In traditional nucleosides, the anomeric configuration is readily determined by analyzing the coupling constants and Nuclear Overhauser Effect (NOE) correlations of the anomeric proton (H1'). For instance, the Karplus relationship can often be used to relate the ³J(H1',H2') coupling constant to the dihedral angle, and key NOE signals between H1' and other protons on the sugar ring (like H2' and H4') provide clear spatial information.
The substitution of H1' with a methyl group (C1'-CH₃) removes these direct analytical handles. Consequently, we must rely on more nuanced, through-space and long-range through-bond correlations to deduce the stereochemistry at the anomeric center.
Primary Technique 1: 2D NMR Spectroscopy - The First Line of Investigation
Nuclear Magnetic Resonance (NMR) is the most common and non-destructive first step for stereochemical assignment. The strategy pivots from the absent H1' to using the newly introduced C1'-methyl group as the primary stereochemical reporter.
NOE (or its rotating-frame equivalent, ROE) spectroscopy detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. This is the most powerful NMR method for this problem. The key is to identify differential correlations between the C1'-CH₃ protons and protons on the furanose ring.
For the β-anomer: The C1'-methyl group is positioned on the same face of the sugar ring as the C2' proton and the nucleobase. Therefore, a key NOE correlation is expected between the C1'-CH₃ protons and the H2' proton.
For the α-anomer: The C1'-methyl group is on the opposite face of the sugar from the C2' proton but is proximal to the H4' proton. The diagnostic NOE is therefore between the C1'-CH₃ protons and the H4' proton.
While NOE relies on spatial proximity, J-coupling arises from the interaction of nuclear spins mediated by bonding electrons.[1] Heteronuclear Multiple Bond Correlation (HMBC) is a 2D NMR experiment that reveals correlations between protons and carbons separated by two or three bonds (²JCH, ³JCH).[2][3] This technique can provide complementary, and sometimes definitive, evidence for anomeric configuration.
The key correlation to observe is between the C1'-CH₃ protons and carbons within the furanose ring or the nucleobase. The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle, as described by the Karplus relationship.
For the β-anomer: A ³JCH coupling is often observed between the C1'-CH₃ protons and the C2' carbon. The magnitude of this coupling can be diagnostic.
For the α-anomer: A different dihedral angle relationship exists, often resulting in a weaker or non-existent ³JCH coupling to C2', but a potentially observable coupling to other carbons like C5'.
Data Summary: Expected NMR Correlations
Anomer
Key NOE Correlation (Proximity)
Key HMBC Correlation (³JCH)
β (beta)
C1'-CH₃ ↔ H2'
C1'-CH₃ (protons) ↔ C2' (carbon)
α (alpha)
C1'-CH₃ ↔ H4'
C1'-CH₃ (protons) ↔ C5' (carbon)
Experimental Protocol: 2D NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the C-methylated nucleoside in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O) to a final concentration of 10-20 mM. Ensure the sample is free of paramagnetic impurities.
Instrument Setup: Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and dispersion.
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to identify the chemical shifts of all relevant protons (C1'-CH₃, H2', H3', H4', etc.).
2D ¹H-¹H NOESY/ROESY Acquisition:
Set the spectral widths to cover all proton signals.
Crucially, optimize the mixing time (τm). A typical range is 300-800 ms. A series of experiments with varying mixing times may be necessary to build up the NOE signal without significant spin diffusion.
Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.
2D ¹H-¹³C HMBC Acquisition:
Set the ¹H spectral width as before. Set the ¹³C spectral width to cover all expected carbon signals.
Optimize the long-range coupling delay. This is typically set based on an average J-coupling of 8-10 Hz.[3]
Data Processing and Analysis:
Process the 2D spectra using appropriate window functions.
In the NOESY spectrum, look for a cross-peak correlating the C1'-CH₃ proton signal with either the H2' signal (indicating β) or the H4' signal (indicating α).
In the HMBC spectrum, identify the cross-peak between the C1'-CH₃ protons and the carbons of the sugar ring to confirm the ³JCH connectivity.
Primary Technique 2: Single-Crystal X-Ray Crystallography - The Gold Standard
When NMR data is ambiguous or an unequivocal, publication-quality structural proof is required, single-crystal X-ray crystallography is the definitive method.[4][5] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing a direct visualization of the anomeric configuration.[6]
Causality: X-ray crystallography does not rely on inference from through-space or through-bond effects. Instead, it generates an electron density map from the diffraction of X-rays by a crystal lattice.[7] Fitting the known atoms of the molecule to this map directly reveals their spatial coordinates, leaving no ambiguity about the relative orientation of the C1'-methyl group and the nucleobase.
Advantages & Disadvantages
Advantages: Provides an unambiguous and absolute determination of the entire molecular structure, including stereochemistry, bond lengths, and bond angles.[8]
Disadvantages: The primary and often most difficult step is growing a single, diffraction-quality crystal, which must be sufficiently large (>0.1 mm) and free of significant defects.[4][9] This can be a time-consuming and sometimes unsuccessful process.
Figure 2: General workflow for single-crystal X-ray crystallography.
Screen a wide range of crystallization conditions, varying solvents, precipitants, temperature, and techniques (e.g., slow evaporation, vapor diffusion, solvent layering).
Data Collection:
Select a suitable single crystal and mount it on the goniometer of a diffractometer.[4]
The crystal is cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
The crystal is rotated in a beam of monochromatic X-rays, and the resulting diffraction pattern is recorded on a detector.[4]
Structure Solution and Refinement:
The diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.
The "phase problem" is solved, often using direct methods for small molecules, to generate an initial electron density map.[7]
An atomic model of the molecule is built into the electron density map.
This model is then computationally refined to improve the fit between the calculated and observed diffraction data, resulting in the final, precise atomic coordinates.
Comparative Analysis: Choosing the Right Technique
The choice between NMR and X-ray crystallography depends on the stage of the research, available resources, and the specific requirements for structural proof.
Feature
2D NMR (NOESY/HMBC)
X-Ray Crystallography
Principle
Through-space/bond correlations
X-ray diffraction from a crystal lattice
Sample State
Solution (in-solution conformation)
Solid (crystalline state)
Sample Req.
5-10 mg, soluble
Single, high-quality crystal
Destructive?
No
No (crystal is preserved)
Time
Hours to days
Days to weeks (or months)
Ambiguity
Low to moderate; can be ambiguous
None (definitive structure)
Primary Use
High-throughput screening, initial assignment
Absolute proof, regulatory filings, publication
Conclusion and Recommendation
For the routine confirmation of anomeric configuration in C-methylated nucleosides, 2D NMR spectroscopy is the method of choice . It is a rapid, non-destructive technique that provides data on the molecule's conformation in solution, which is often more biologically relevant than the solid-state structure. The observation of a clear NOE between the C1'-CH₃ and H2' protons is strong evidence for a β-configuration , while an NOE to H4' indicates an α-configuration . These assignments should be supported by long-range C-H correlations from an HMBC experiment where possible.
Single-crystal X-ray crystallography should be reserved for cases where NMR data is inconclusive or when an indisputable structural proof is required , such as for a lead candidate patent application or a high-impact journal publication. While it provides the ultimate answer, the significant bottleneck of crystal growth makes it impractical for routine analysis. By employing this tiered approach, researchers can efficiently and accurately determine the critical anomeric stereochemistry of these promising therapeutic agents.
References
Kumar, A., Katti, S. B., Rosemeyer, H., & Seela, F. (n.d.). Conformational Analysis of 3′-Deoxyribonucleosides using 1D-Noe Difference Spectroscopy. Taylor & Francis Online. [Link]
Mori, K., & Taniguchi, T. (2018). Stereochemistry (and Conformation) of Nucleosides and Their Synthetic Precursors by Vibrational Circular Dichroism. Current Protocols in Nucleic Acid Chemistry. [Link]
Perlin, A. S. (n.d.). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. ResearchGate. [Link]
Excillum. (n.d.). Small molecule crystallography. [Link]
Cushley, R. J., Blitzer, B. L., & Lipsky, S. R. (1972). Anomeric configuration of nucleosides by application of the internal Nuclear Overhauser Effect. Biochemical and Biophysical Research Communications, 48(6), 1482-1488. [Link]
Tran-Dinh, S., et al. (1983). A 1H nOe and CD study of the salt-concentration dependence of the structure of d(G-C)5. Nucleic Acids Research, 11(11), 3779-3793. [Link]
Jaroniec, C. P., et al. (2008). Determination of methyl 13C-15N dipolar couplings in peptides and proteins by three-dimensional and four-dimensional magic-angle spinning solid-state NMR spectroscopy. Journal of the American Chemical Society, 130(5), 1654-1663. [Link]
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
De Clercq, E. (2015). C-Nucleosides To Be Revisited. ResearchGate. [Link]
Shchepin, R., et al. (2019). Long-range heteronuclear J-coupling constants in esters: Implications for 13C metabolic MRI by side-arm parahydrogen-induced polarization. Magnetic Resonance in Chemistry, 57(10), 796-805. [Link]
Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Protein Science, 20(7), 1135-1144. [Link]
Zhang, X., & MacMillan, D. W. C. (2017). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society, 139(4), 1318-1321. [Link]
Sundaralingam, M. (1971). Stereochemistry of Nucleic Acids and Their Constituents. 18. Conformational Analysis of Alpha Nucleosides by X-Ray Crystallography. Journal of the American Chemical Society, 93(24), 6644-6647. [Link]
Physics LibreTexts. (2022). X-ray Protein Crystallography. [Link]
University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]
Wang, T., et al. (2020). Selective Chemical Functionalization at N6-Methyladenosine Residues in DNA Enabled by Visible-Light-Mediated Photoredox Catalysis. ACS Central Science, 6(12), 2245-2252. [Link]
Masterson, D. S., et al. (2021). Direct determination of absolute stereochemistry of α-methylselenocysteine using 77Se NMR spectroscopy and the Mosher method. The Aquila Digital Community. [Link]
YouTube. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. [Link]
Claremont Colleges. (2012). Solid-State Nuclear Magnetic Resonance Analysis of Cytosine-Methylated DNA Dodecamer. Scholarship @ Claremont. [Link]
A Comparative Guide to C5-Modified Ribofuranose Derivatives in Modern Drug Design
The strategic modification of nucleoside analogues is a cornerstone of modern medicinal chemistry, yielding critical therapeutic agents for antiviral and anticancer treatments.[1][2] Among the myriad possible alterations...
Author: BenchChem Technical Support Team. Date: January 2026
The strategic modification of nucleoside analogues is a cornerstone of modern medicinal chemistry, yielding critical therapeutic agents for antiviral and anticancer treatments.[1][2] Among the myriad possible alterations, modifications to the ribofuranose sugar and the nucleobase have proven particularly fruitful. This guide provides a comparative analysis of a specific, high-impact class of modifications: derivatives of the ribofuranose scaffold functionalized at the C5-position of the pyrimidine ring. We will explore the causal relationships between specific C5-substituents, their synthetic accessibility, and their resulting biological activities, offering field-proven insights for researchers in drug discovery.
The Rationale for C5 Modification: A Strategic Entry Point
The C5 position of pyrimidine nucleosides (uracil, cytosine) projects into the major groove of the DNA/RNA duplex. This spatial orientation makes it an ideal site for introducing chemical moieties that can modulate biological activity without disrupting the essential Watson-Crick base pairing required for recognition by many cellular enzymes. Alterations at this position can profoundly influence a compound's therapeutic potential by:
Enhancing Target Binding: Introducing groups that can form additional interactions (e.g., van der Waals, hydrogen bonds) with the target enzyme or nucleic acid structure.
Improving Pharmacokinetic Properties: Modifying lipophilicity and metabolic stability. For instance, C-nucleosides, which are resistant to phosphorolysis by pyrimidine phosphorylase, represent a strategy to increase in vivo stability.[3]
Altering Conformation: Influencing the sugar pucker of the ribofuranose ring, which is critical for substrate recognition by polymerases and other enzymes.[4][5] The sugar conformation is typically described as being in a Northern (N-type, C3'-endo) or Southern (S-type, C2'-endo) pucker.[5]
Comparative Analysis of Key C5-Modification Classes
The choice of substituent at the C5 position dictates the derivative's ultimate biological profile. Below, we compare the most prevalent classes of C5-modified ribofuranose derivatives, supported by experimental data.
C5-Alkynyl and Arylalkynyl Derivatives: Potent Antiviral and Antitumor Agents
One of the most successful strategies involves the introduction of an alkynyl or arylalkynyl group at the C5 position. This modification is typically achieved via a palladium-catalyzed Sonogashira cross-coupling reaction, a robust and versatile synthetic method.[1][6]
Caption: Workflow for Sonogashira Cross-Coupling Reaction.
Comparative Performance:
Antitumor Activity: C5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide (EICAR) stands out as a potent inhibitor of tumor cell growth in culture, demonstrating broad applicability.[6] Studies on C5-arylalkynyl derivatives of uracil have shown moderate cytostatic activity against HeLa (cervix carcinoma), L1210 (murine leukemia), and CEM (human lymphocyte) tumor cell lines. Interestingly, the biological activity is often linked to the specific modification on the ribose sugar itself; for example, protected 3'-deoxy derivatives showed notable cytostatic effects.[7]
Antiviral Activity: The antiviral potential of this class is significant. A study revealed that certain 3'-deoxy and 3'-deoxy-3'-methyl C5-arylalkynyl derivatives of uracil displayed appreciable activity against a range of RNA viruses, including Coxsackie virus B4, Respiratory Syncytial Virus (RSV), Yellow Fever Virus, and Human Coronavirus (229E), often with low associated cytotoxicity. This highlights a crucial aspect of drug design: the synergistic effect of combining modifications on both the nucleobase and the sugar moiety.[7]
Table 1: Comparative Biological Activity of C5-Arylalkynyl Ribofuranonucleosides [1]
Compound ID
Ribose Modification
R-Group (on Arylalkynyl)
Antiviral Activity (EC50 in µM) vs. Coxsackie B4
Cytotoxicity (CC50 in µM) vs. HeLa Cells
12b
3'-deoxy
4-F
2.5
>100
14
3'-deoxy
4-CH3
11
>100
18a
3'-deoxy-3'-C-methyl
H
1.8
>100
18c
3'-deoxy-3'-C-methyl
4-Cl
2.1
>100
18d
3'-deoxy-3'-C-methyl
4-F
1.8
>100
Data synthesized from reference[1]. EC50 = 50% effective concentration; CC50 = 50% cytotoxic concentration.
C5-Propynyl Derivatives in Antisense Oligonucleotides
The C5-propynyl modification has been extensively explored in the context of antisense oligonucleotides (ASOs), which are short, synthetic nucleic acid strands that bind to target RNA and modulate protein expression.
Comparative Performance:
Thermal Stability: Incorporating C5-propynyl modified arabinouridine (araUP) and arabinocytidine (araCP) into ASOs leads to a significant stabilization of the duplex formed with a target RNA strand.[8] This enhanced binding affinity is a critical factor for improving the potency of antisense drugs.
RNase H Activation: ASOs containing C5-propynyl modifications are compatible with E. coli RNase H-mediated degradation of the target RNA.[8] This is a primary mechanism of action for many ASOs, where the DNA/RNA hybrid formed is recognized and the RNA strand is cleaved by RNase H. The ability to support this enzymatic activity is a key performance indicator.
Nuclease Resistance: When placed in a "gapmer" design with nuclease-resistant methoxyethyl (MOE) wings, the C5-propynyl core demonstrated enhanced resistance to nuclease degradation compared to unmodified DNA.[8][9]
Caption: Selection logic for C5 modifications.
C5-Polyamine Derivatives for siRNA Applications
Short interfering RNAs (siRNAs) are another class of therapeutic oligonucleotides that function via the RNA interference (RNAi) pathway. Chemical modifications are often required to improve their stability and delivery.
Comparative Performance:
Nuclease Resistance: The incorporation of C5-polyamine-modified pyrimidine nucleosides into the 3'-overhang regions of siRNAs has been shown to enhance their resistance to nuclease degradation.[10][11] This is a critical parameter, as unmodified siRNAs are rapidly degraded in biological fluids.
RNAi Activity: Importantly, these modifications can improve the overall RNA interference activity.[10] The synthetic strategy often involves synthesizing a modified DNA 2-mer and ligating it to the 3'-end of the RNA strand using T4 RNA ligase, offering a modular approach to producing modified siRNAs.[10][11]
Key Experimental Protocols
To ensure trustworthiness and reproducibility, we outline a generalized, self-validating protocol for the key synthetic step in preparing many C5-modified derivatives.
Protocol: Palladium-Catalyzed Sonogashira Coupling for C5-Alkynylation[1][8]
This protocol describes a representative synthesis of a C5-alkynyl uridine derivative.
1. Materials & Reagents:
Protected 5-iodo-2'-deoxyuridine (or other ribofuranose variant)
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
Copper(I) iodide (CuI)
Anhydrous amine base (e.g., triethylamine, Et₃N)
Anhydrous solvent (e.g., DMF or THF)
Inert atmosphere apparatus (e.g., Schlenk line with Argon or Nitrogen)
2. Reaction Setup (Self-Validating System):
To a flame-dried, two-neck round-bottom flask under a positive pressure of inert gas, add the protected 5-iodo-nucleoside (1.0 eq), CuI (0.1-0.2 eq), and the palladium catalyst (0.05-0.1 eq).
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment. Causality: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and formation of undesired side products. This step is critical for reaction efficiency.
Add the anhydrous solvent via syringe, followed by the anhydrous amine base.
Introduce the terminal alkyne (1.5-3.0 eq). If it is a gas like propyne, it can be bubbled through the solution. If it is a liquid, it is added via syringe.
The reaction mixture is stirred at room temperature or heated (e.g., 60-80 °C) and monitored by Thin Layer Chromatography (TLC) or LC-MS. Causality: Monitoring ensures the reaction is proceeding to completion and allows for timely quenching to prevent degradation of the product.
3. Work-up and Purification:
Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.
Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine. Causality: The aqueous washes remove the amine base and inorganic salts.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purify the crude product by silica gel column chromatography to yield the protected C5-alkynyl nucleoside.
4. Deprotection:
Treat the purified, protected nucleoside with a deprotection agent (e.g., saturated methanolic ammonia) to remove protecting groups from the sugar and nucleobase.
Purify the final compound by HPLC to yield the target C5-modified ribofuranose derivative.
5. Characterization:
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion and Future Directions
The modification of ribofuranose derivatives at the C5 position of the pyrimidine ring is a powerful and validated strategy in drug design. C5-alkynyl and arylalkynyl derivatives have demonstrated significant potential as direct-acting antiviral and anticancer agents, with their biological activity being finely tunable through synergistic modifications on the ribose sugar.[1] In the realm of oligonucleotide therapeutics, C5-propynyl and C5-polyamine modifications provide critical enhancements in binding affinity and nuclease resistance for ASOs and siRNAs, respectively.[8][10]
The Sonogashira coupling reaction remains the gold standard for accessing many of these valuable compounds due to its reliability and substrate scope. Future research will likely focus on exploring novel C5-substituents that can engage in new interactions with biological targets and on developing more complex derivatives where C5-modifications are combined with other strategic alterations, such as backbone and sugar modifications, to further refine the pharmacokinetic and pharmacodynamic properties of the next generation of nucleoside-based therapeutics.
References
Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents. Medicinal Chemistry, [Link][1]
Oligonucleotides Containing C5‐Propynyl Modified Arabinonucleic Acids: Synthesis, Biophysical and Antisense Properties. Chemistry – A European Journal, [Link][8]
Synthesis of RNA Bearing C5-polyamine Modified Pyrimidine Nucleosides at the 3´-end by T4 RNA Ligase. Letters in Organic Chemistry, [Link][10][11]
Sustainable Strategy for the Synthesis of C5-Modified Pyrimidine Nucleosides Utilizing Chloroform–COware Chemistry. The Journal of Organic Chemistry, [Link][12]
Synthesis of RNA Bearing C5-polyamine Modified Pyrimidine Nucleosides at the 3´-end by T4 RNA Ligase. Bentham Science, [Link][11]
Synthesis of Polyanionic C5-Modified 2′-Deoxyuridine and 2′-Deoxycytidine-5′-Triphosphates and Their Properties as Substrates for DNA Polymerases. Chemistry – A European Journal, [Link][13]
Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents. ResearchGate, [Link][14]
Design, Synthesis, and Biological Evaluation of Novel C5-Modified Pyrimidine Ribofuranonucleosides as Potential Antitumor or/and Antiviral Agents. Semantic Scholar, [Link][7]
Nucleosides and Nucleotides. 96. Synthesis and Antitumor Activity of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide (EICAR) and Its Derivatives. Journal of Medicinal Chemistry, [Link][6]
Synthesis, Biological Activity, and Molecular Modeling of Ribose-Modified Deoxyadenosine Bisphosphate Analogues as P2Y1 Receptor Ligands. Journal of Medicinal Chemistry, [Link][4]
β-d-Ribofuranose as a Core with a Phosphodiester Moiety as the Enzyme Recognition Site for Codrug Development. Organic Letters, [Link][15]
Ribose-modified Mizoribine Analogues: Synthesis and Biological Evaluation. ResearchGate, [Link][16]
Pharmacokinetics and metabolism of the novel synthetic C-nucleoside, 1-(2-deoxy-beta-D-ribofuranosyl)-2,4-difluoro-5-iodobenzene: a potential mimic of 5-iodo-2'-deoxyuridine. Biopharmaceutics & Drug Disposition, [Link][3]
Modifications to deoxyribonucleotide, including changes to the endocyclic oxygen (I) and the C1′-C4. ResearchGate, [Link][5]
The Synthesis of Ribose and Nucleoside Derivatives. Madridge Publishers, [Link][2]
Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. Beilstein Journal of Organic Chemistry, [Link][17]
A Researcher's Guide to the Proper Disposal of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose
This guide provides essential safety and logistical information for the proper disposal of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose. As laboratory professionals, our commitment to safety extends beyond...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides essential safety and logistical information for the proper disposal of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose. As laboratory professionals, our commitment to safety extends beyond the bench to include the responsible management of chemical waste. This document outlines a clear, step-by-step process to ensure the safe and compliant disposal of this compound, grounded in established laboratory safety principles.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While the compound is not classified as hazardous, direct contact should always be avoided.
Table 1: Personal Protective Equipment (PPE) Requirements
PPE Item
Specification
Rationale
Eye Protection
Safety glasses or goggles
Protects eyes from potential splashes of solvents used during container rinsing.
Hand Protection
Nitrile gloves
Prevents skin contact with the chemical and any residual solvents.
Body Protection
Laboratory coat
Protects clothing and skin from contamination.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any potential dust or solvent vapors.
Step-by-Step Disposal Protocol
The primary objective of this disposal protocol is the safe collection and segregation of the chemical waste for subsequent removal by a licensed environmental waste management service.
1. Waste Collection: Solid Waste
Step 1.1: Transfer any solid 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose waste directly into a designated hazardous waste container.
Step 1.2: This container must be made of a material compatible with the chemical and any potential solvent residues (e.g., high-density polyethylene).
Step 1.3: The container must be clearly labeled with a hazardous waste tag that includes the full chemical name, quantity, and date of accumulation[2].
2. Decontamination of Labware
Step 2.1: For labware (e.g., flasks, spatulas) that has come into contact with the compound, rinse with a minimal amount of a suitable organic solvent such as acetone or ethanol.
Step 2.2: The first rinseate is considered contaminated and must be collected as hazardous waste[2]. Transfer this liquid waste into a separate, appropriately labeled hazardous waste container for organic solvent waste.
Step 2.3: Subsequent rinses with soap and water can be performed for thorough cleaning of the labware.
3. Disposal of Empty Containers
Step 3.1: Empty containers that originally held 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose must be managed as hazardous waste unless triple-rinsed.
Step 3.2: To triple-rinse, add a small amount of a suitable solvent (e.g., acetone), cap and shake the container, and then pour the rinseate into the designated organic solvent waste container[3]. Repeat this process two more times.
Step 3.3: After triple-rinsing and allowing the container to air dry, deface or remove the original label and dispose of it as non-hazardous solid waste[2][3].
Waste Segregation and Storage
Proper segregation of chemical waste is critical to prevent accidental reactions. Store the hazardous waste container for 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose in a designated satellite accumulation area[4].
Incompatible Materials: While this compound is not highly reactive, it is good practice to store it away from strong oxidizing agents[1].
Container Integrity: Ensure the waste container is always securely capped when not in use and is in good condition with no leaks or cracks[4].
The following diagram illustrates the decision-making process and workflow for the proper disposal of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribofuranose and associated waste.
A Risk-Based Guide to Personal Protective Equipment for Handling 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling complex organic molecules like 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, my primary goal is to empower researchers to achieve their objectives safely and efficiently. Handling complex organic molecules like 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose, a sophisticated purine nucleoside analog often used in drug development research, demands a nuanced approach to safety.[1][2] This guide moves beyond a simple checklist, providing a dynamic, risk-based framework for selecting, using, and disposing of Personal Protective Equipment (PPE). Our philosophy is grounded in the principle of ALARA (As Low As Reasonably Achievable), ensuring that potential exposures are minimized through a combination of engineering controls and appropriate PPE.
Hazard Identification: Understanding the Compound
Before any protocol is established, a thorough understanding of the specific chemical is paramount. 1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (a closely related analog) is classified under the Globally Harmonized System (GHS) with the following hazards:
The primary physical form of this compound is a solid, likely a crystalline or granular powder.[4][5] Therefore, the principal routes of occupational exposure are:
Inhalation: Breathing in fine dust, especially during weighing or transfer.
Dermal Contact: Skin contact with the solid powder or solutions.
Ocular Contact: Eye exposure to dust or splashes.
Ingestion: Accidental swallowing, often through cross-contamination of hands.
This hazard profile dictates that our PPE strategy must create a robust barrier against particulate matter and chemical splashes.
Core PPE: The Non-Negotiable Baseline
For any work in a laboratory where this compound is handled, a minimum level of PPE is required. This baseline ensemble protects against incidental exposure and unforeseen events.[6]
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[6][7] These protect from flying particles and minor splashes.
Protective Clothing: A knee-length laboratory coat with long, gathered sleeves provides a critical barrier against spills and contamination of personal clothing.[7] It should be kept fully buttoned.
Hand Protection: Disposable nitrile gloves are the standard for incidental contact with many laboratory chemicals.[6][7] They offer sufficient protection for handling solids and preparing solutions. It is crucial to remove and replace gloves immediately if contamination is suspected.
General Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed below the lab coat.[8]
Task-Specific PPE Selection: A Dynamic Approach
Effective safety protocols are not static; they adapt to the specific task and its inherent risks. A hazard assessment must be conducted for each experimental step to determine if PPE beyond the core requirements is necessary.[9]
Decision-Making Workflow for PPE Selection
The following diagram illustrates a logical workflow for determining the appropriate level of PPE based on the specific laboratory operation.
Caption: Decision workflow for selecting task-specific PPE.
PPE Requirements by Task
The following table summarizes recommended PPE configurations for common laboratory tasks involving 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose.
Task
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Engineering Control
Weighing/Transfer of Solid
Chemical Goggles
Nitrile Gloves
Lab Coat
N95 or P100 Respirator
Chemical Fume Hood or Ventilated Balance Enclosure
Solution Preparation
Safety Glasses with Side Shields
Nitrile Gloves
Lab Coat
Not required if handled in a fume hood
Chemical Fume Hood
Reaction Monitoring/Sampling
Safety Glasses with Side Shields
Nitrile Gloves
Lab Coat
Not required if handled in a fume hood
Chemical Fume Hood
Large Volume Transfers (>1L)
Chemical Goggles & Face Shield
Double-layered Nitrile Gloves or thicker chemical-resistant gloves
Lab Coat & Chemical Apron
Not required if handled in a fume hood
Chemical Fume Hood
Spill Cleanup (Solid)
Chemical Goggles
Heavy-duty Nitrile Gloves
Lab Coat
N95 or P100 Respirator
Cordon off area
Spill Cleanup (Liquid)
Chemical Goggles & Face Shield
Heavy-duty Nitrile Gloves
Lab Coat & Chemical Apron
Not required if solution is non-volatile
Cordon off area
Causality: The most significant risk of exposure to fine, potent powders occurs during weighing.[4] An N95 or P100 respirator is essential here to prevent inhalation of aerosolized particles. For large-volume liquid handling, the risk shifts from inhalation to massive splash potential, necessitating an upgrade to chemical goggles and a face shield.[6]
Procedural Discipline: Donning and Doffing Protocols
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself to prevent cross-contamination.
Donning Procedure (Step-by-Step)
Attire Check: Confirm you are wearing long pants and closed-toe shoes.
Lab Coat: Put on your lab coat and fasten all buttons.
Respirator (if required): Perform a seal check according to manufacturer instructions.
Eye Protection: Put on safety glasses or goggles.
Gloves: Don gloves, ensuring the cuffs go over the sleeves of your lab coat.
Doffing Procedure (Step-by-Step)
This procedure is designed to contain contaminants within the lab.
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin. Dispose of them in the designated hazardous waste container.
Lab Coat: Unbutton the lab coat. Remove it by rolling it inside-out and away from your body. Hang it in its designated location or place it in a laundry bin if contaminated.
Eye Protection: Remove eye protection by handling the ear or head straps.
Respirator (if worn): Remove the respirator without touching the front.
Hand Hygiene:Immediately wash your hands thoroughly with soap and water.
Decontamination and Disposal: Completing the Safety Cycle
Proper disposal is a critical final step in the safe handling of hazardous materials.
Contaminated PPE: All disposable PPE, including gloves and respirators, must be discarded into a clearly labeled hazardous waste container.[10] Lab coats should be professionally laundered and not taken home.
Chemical Waste: The compound itself, along with any solutions or contaminated materials (e.g., weighing paper, pipette tips), must be disposed of as hazardous chemical waste.[11] Follow your institution's specific waste disposal guidelines. Never pour chemical waste down the drain.[11] For reactions involving benzoyl chloride, the resulting waste may need to be neutralized before disposal.[11][12]
Emergency First Aid
In the event of an exposure, immediate and correct action is vital.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[13]
Skin Contact: Wash the affected area immediately with soap and plenty of water while removing all contaminated clothing.[13]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
Ingestion: Clean the mouth with water. Do not induce vomiting. Seek immediate medical attention.[13]
By integrating this comprehensive, risk-based PPE strategy into your daily laboratory operations, you can handle 1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose with confidence, ensuring both personal safety and the integrity of your research.
References
Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
Proper Protective Equipment. (2021, August 15). Chemistry LibreTexts. Retrieved from [Link]
Benzoyl peroxide - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
Benzoyl peroxide - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
Benzoyl peroxide. (2022, June 30). WorkSafe. Retrieved from [Link]
Current occupational exposure limits for Ontario workplaces under Regulation 833. (2022, March 30). Government of Ontario. Retrieved from [Link]
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]
Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health & Safety. Retrieved from [Link]
1-O-Acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]
1-O-Acetyl-2,3,5-tri-O-benzoyl-5(R)-C-methyl-D-ribo furanose. (n.d.). Vitaceae. Retrieved from [Link]
Safety Data Sheet: Benzoyl chloride. (n.d.). Carl ROTH. Retrieved from [Link]
Post-treatment method for preparing all-benzoylated glucose. (2022). Google Patents.